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  • Product: (S)-(+)-Hexahydromandelic acid
  • CAS: 61931-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereochemical Properties of (S)-(+)-Hexahydromandelic Acid

Abstract (S)-(+)-Hexahydromandelic acid is a chiral carboxylic acid of significant interest in pharmaceutical synthesis and drug development. A thorough understanding of its stereochemical properties, particularly its sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-(+)-Hexahydromandelic acid is a chiral carboxylic acid of significant interest in pharmaceutical synthesis and drug development. A thorough understanding of its stereochemical properties, particularly its specific rotation, is paramount for its synthesis, characterization, and quality control. This technical guide provides a comprehensive overview of the specific rotation of (S)-(+)-hexahydromandelic acid, the principles behind its measurement, and the analytical techniques for its determination. Furthermore, this guide delves into the methods for its enantioselective synthesis and resolution, and its applications in the pharmaceutical industry.

Introduction to Chirality and Optical Activity

In the realm of organic chemistry, chirality is a fundamental concept that describes molecules that are non-superimposable on their mirror images.[1][2] These mirror-image isomers are known as enantiomers. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior when interacting with plane-polarized light.[2][3][4]

An instrument called a polarimeter is used to measure this interaction.[1][4][5] When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated.[1][2] This phenomenon is termed optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory and is designated with a (+) sign. Conversely, a compound that rotates the light counter-clockwise is termed levorotatory and is designated with a (-) sign.[2][6]

Physicochemical Properties of Hexahydromandelic Acid Enantiomers

Hexahydromandelic acid, also known as cyclohexylglycolic acid, possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (S)-(+)-hexahydromandelic acid and (R)-(-)-hexahydromandelic acid.

Property(S)-(+)-Hexahydromandelic Acid(R)-(-)-Hexahydromandelic Acid
CAS Number 61475-31-853585-93-6
Molecular Formula C₈H₁₄O₃C₈H₁₄O₃
Molecular Weight 158.19 g/mol 158.19 g/mol
Melting Point 127-130 °C127-129 °C
Appearance White crystalline solidWhite crystalline solid
Specific Rotation +23° (c=1 in acetic acid, 18°C, D line) -23° (c=1 in acetic acid, 18°C, D line)

Note: The specific rotation of enantiomers are equal in magnitude but opposite in sign.

Understanding Specific Rotation

The specific rotation, denoted as [α], is a fundamental and standardized measure of a chiral compound's optical activity.[6] It is defined by Biot's law:

[α] = α / (l * c)

Where:

  • α is the observed rotation in degrees.[5]

  • l is the path length of the polarimeter cell in decimeters (dm).[5]

  • c is the concentration of the solution in grams per milliliter (g/mL).[5]

The specific rotation is also dependent on the temperature and the wavelength of the light used.[4][6] Therefore, it is crucial to report these parameters alongside the specific rotation value. For (S)-(+)-hexahydromandelic acid, the specific rotation is +23°, measured at 18°C using the D-line of a sodium lamp (589 nm), with a concentration of 1 g/100mL in acetic acid.

Experimental Determination of Specific Rotation

The following protocol outlines the general procedure for measuring the specific rotation of (S)-(+)-hexahydromandelic acid.

Instrumentation and Reagents
  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (1 dm)

  • Volumetric flask

  • Analytical balance

  • (S)-(+)-Hexahydromandelic acid

  • Glacial acetic acid (analytical grade)

Step-by-Step Protocol
  • Solution Preparation: Accurately weigh approximately 100 mg of (S)-(+)-hexahydromandelic acid and transfer it to a 10 mL volumetric flask. Dissolve the compound in glacial acetic acid and fill the flask to the mark. Ensure complete dissolution.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the rotation of a blank solution (in this case, pure glacial acetic acid). The reading for the blank should be zero.

  • Sample Measurement: Rinse the polarimeter cell with the prepared solution of (S)-(+)-hexahydromandelic acid and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation: Calculate the specific rotation using Biot's law as described in section 2.1.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_calc Calculation weigh Weigh (S)-(+)-Hexahydromandelic Acid dissolve Dissolve in Acetic Acid weigh->dissolve measure_sample Measure Observed Rotation (α) dissolve->measure_sample Fill Polarimeter Cell calibrate Calibrate Polarimeter with Blank calibrate->measure_sample calculate Calculate Specific Rotation [α] measure_sample->calculate Use Biot's Law

Figure 1: Workflow for the experimental determination of specific rotation.

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (S)-(+)-hexahydromandelic acid is crucial for its applications. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One common approach for α-hydroxy acids involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a corresponding α-keto acid using a chiral reducing agent can yield the desired (S)-enantiomer with high enantiomeric excess. Enzymatic synthesis offers a green and highly selective alternative, often providing high yields and excellent enantiomeric purity under mild conditions.

Chiral Resolution

Chiral resolution is a process to separate a racemic mixture into its individual enantiomers.[7]

4.2.1. Diastereomeric Salt Formation

A widely used method involves the formation of diastereomeric salts.[7][] The racemic hexahydromandelic acid is reacted with a chiral resolving agent, typically a chiral amine like (R)- or (S)-α-phenylethylamine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer of hexahydromandelic acid can be recovered by treating the diastereomeric salt with an acid.

G racemic Racemic Hexahydromandelic Acid ((R)- and (S)-forms) diastereomeric_salts Mixture of Diastereomeric Salts ((R,R) and (S,R) salts) racemic->diastereomeric_salts chiral_amine Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification Acidification separated_salts->acidification enantiomer Enantiomerically Pure (S)-(+)-Hexahydromandelic Acid acidification->enantiomer

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Analytical Techniques for Enantiomeric Purity Determination

While polarimetry confirms the presence of an optically active compound, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of a chiral substance.[9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For mandelic acid and its derivatives, various chiral columns, such as those based on cellulose or amylose derivatives, have been successfully employed.[11]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is another effective method for the separation of enantiomers.[12] It often offers advantages over HPLC in terms of speed and reduced solvent consumption. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase.

Applications in the Pharmaceutical Industry

Mandelic acid and its derivatives, including hexahydromandelic acid, are important building blocks in the synthesis of various pharmaceuticals.[13][14][15] The stereochemistry of these molecules is often critical to their pharmacological activity. The use of a single, pure enantiomer can lead to drugs with improved efficacy and reduced side effects compared to their racemic counterparts.[] (S)-(+)-Hexahydromandelic acid and its enantiomer are utilized as chiral synthons in the preparation of a range of bioactive molecules, including anti-inflammatory agents and antibiotics.[13][14]

Conclusion

The specific rotation of (S)-(+)-hexahydromandelic acid is a critical parameter that defines its stereochemical identity. This in-depth guide has provided a comprehensive overview of its specific rotation, the principles and methods for its measurement, and its importance in the context of enantioselective synthesis and pharmaceutical applications. A thorough understanding and application of these principles are essential for researchers, scientists, and drug development professionals working with this and other chiral molecules.

References

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]

  • Polarimetry. Pacific BioLabs. [Link]

  • Optical Activity. Maricopa Open Digital Press. [Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Springer. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Royal Society of Chemistry. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Synthesis of Mandelic Acid and Derivatives. Designer-Drug.com. [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. National Institutes of Health. [Link]

  • (+)-Mandelic acid has a specific rotation of +158. What would be the observed specific rotation of a mixture of 25% (-)-mandelic acid and 75% (+)-mandelic acid?. Pearson. [Link]

  • Mandelic Acid. Organic Syntheses. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses. [Link]

  • Specific Rotation. Chemistry Steps. [Link]

  • Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. National Institutes of Health. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-(+)-Hexahydromandelic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-(+)-Hexahydromandelic acid, also known as (S)-α-Hydroxycyclohexaneacetic acid, is a chiral carboxylic acid of significant interest in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Hexahydromandelic acid, also known as (S)-α-Hydroxycyclohexaneacetic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical and chemical industries. Its structure, featuring a cyclohexyl group, a hydroxyl group, and a carboxylic acid moiety attached to a stereogenic center, makes it a valuable building block for the synthesis of complex molecules. The specific 'S' configuration at the chiral center is crucial for the biological activity and efficacy of many pharmaceutical compounds, driving the demand for enantiomerically pure forms of this acid.

Stereochemistry: The Foundation of Functionality

The biological and chemical properties of hexahydromandelic acid are intrinsically linked to its stereochemistry. The central carbon atom bonded to the cyclohexyl, hydroxyl, carboxyl, and hydrogen groups is a chiral center. This gives rise to two non-superimposable mirror images, or enantiomers: (S)-(+)-hexahydromandelic acid and (R)-(-)-hexahydromandelic acid.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at the chiral center. For (S)-(+)-hexahydromandelic acid, the priority of the substituents is as follows: -OH > -COOH > -C6H11 > -H. With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, hence the '(S)' designation. The '(+)' indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right. The optical activity of (S)-(+)-hexahydromandelic acid is reported as [α]18/D +23°, with a concentration of 1 g/100mL in acetic acid[1].

The distinct spatial arrangement of the functional groups in the (S)-enantiomer is paramount in its interactions with other chiral molecules, such as enzymes and receptors in biological systems. This stereospecificity is a cornerstone of modern drug design, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.

Unveiling the Solid State: Crystal Structure Determination

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, provides invaluable information about intermolecular interactions, physical properties, and stability. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid[2][3][4].

While a specific crystal structure for (S)-(+)-hexahydromandelic acid is not publicly available in databases like the Cambridge Structural Database (CSD)[5][6][7], we can outline the experimental workflow and anticipate the key structural features based on the known crystal packing of other chiral carboxylic acids. Chiral carboxylic acids often exhibit interesting hydrogen bonding motifs and packing arrangements in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure via SCXRD involves a series of critical steps:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. For a small organic molecule like (S)-(+)-hexahydromandelic acid, this is typically achieved through slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. The choice of solvent is crucial and often requires screening of various options.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or other computational techniques to generate an initial electron density map. This map is used to build an initial model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Final Output crystallization 1. Crystallization mounting 2. Crystal Mounting crystallization->mounting High-quality single crystal data_collection 3. X-ray Data Collection mounting->data_collection Mounted crystal processing 4. Data Processing data_collection->processing Diffraction pattern solution 5. Structure Solution (Phase Problem) processing->solution Unit cell & space group refinement 6. Structure Refinement solution->refinement Initial molecular model final_structure 7. Final Crystal Structure refinement->final_structure Refined atomic coordinates

Caption: A generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Expected Crystallographic Features

Based on the structures of similar chiral carboxylic acids, we can predict some key features of the crystal structure of (S)-(+)-hexahydromandelic acid:

  • Hydrogen Bonding: The primary intermolecular interaction will be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules. The hydroxyl group can also participate in hydrogen bonding, either with another hydroxyl group or a carboxylic acid group, leading to the formation of extended networks or chains.

  • Crystal Packing: The bulky cyclohexyl groups will play a significant role in the overall packing of the molecules in the crystal lattice. The packing efficiency will be a balance between the directional hydrogen bonding and the steric demands of the cyclohexyl rings.

  • Chirality and Space Group: As an enantiomerically pure compound, (S)-(+)-hexahydromandelic acid will crystallize in a chiral space group (a space group that does not contain inversion centers or mirror planes).

Table 1: Illustrative Crystallographic Data for a Chiral Carboxylic Acid

ParameterExample ValueDescription
Chemical FormulaC8H14O3The molecular formula of hexahydromandelic acid.
Molecular Weight158.19 g/mol The mass of one mole of the compound[1].
Crystal SystemMonoclinic or OrthorhombicCommon crystal systems for organic molecules.
Space GroupP2₁ or P2₁2₁2₁Common chiral space groups.
a, b, c (Å)e.g., 5-10, 10-15, 15-20The dimensions of the unit cell.
α, β, γ (°)e.g., 90, 90-110, 90The angles of the unit cell.
Volume (ų)e.g., 1000-1500The volume of the unit cell.
Z2 or 4The number of molecules in the unit cell.
Density (calc) (g/cm³)e.g., 1.1-1.3The calculated density of the crystal.
Hydrogen Bond GeometryO-H···O distances and anglesDetails of the hydrogen bonding network.

Note: The values in this table are illustrative and not the experimentally determined data for (S)-(+)-hexahydromandelic acid.

Diagram of the Molecular Structure of (S)-(+)-Hexahydromandelic Acid:

Caption: The molecular structure of (S)-(+)-hexahydromandelic acid, with the chiral center indicated by an asterisk.

Synthesis and Chiral Resolution

The production of enantiomerically pure (S)-(+)-hexahydromandelic acid is typically achieved through two main strategies: stereoselective synthesis or the resolution of a racemic mixture. Chiral resolution is a widely used method in industrial settings.

Chiral Resolution via Diastereomeric Salt Formation

This classic method involves reacting the racemic hexahydromandelic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Diagram of the Chiral Resolution Workflow:

chiral_resolution racemic_acid Racemic Hexahydromandelic Acid ((R)- and (S)-enantiomers) diastereomeric_salts Formation of Diastereomeric Salts ((R,R) and (S,R) salts) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S,R) salt) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble acidification_S Acidification less_soluble->acidification_S pure_S_acid Pure (S)-(+)-Hexahydromandelic Acid acidification_S->pure_S_acid base_recovery Base Recovery acidification_S->base_recovery

Caption: A schematic representation of the chiral resolution of racemic hexahydromandelic acid using a chiral base.

Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic hexahydromandelic acid in a suitable solvent (e.g., ethanol or methanol). Add a stoichiometric amount (or a slight excess) of the chiral resolving agent (e.g., (R)-α-methylbenzylamine or cinchonidine).

  • Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate are critical for achieving good separation.

  • Isolation: Collect the crystals of the less soluble diastereomeric salt by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure (S)-(+)-hexahydromandelic acid. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

  • Purification: The resulting (S)-(+)-hexahydromandelic acid can be further purified by recrystallization.

Applications in Drug Development and Beyond

The primary application of (S)-(+)-hexahydromandelic acid lies in its use as a chiral building block in the synthesis of pharmaceuticals. Its defined stereochemistry is transferred to the final drug molecule, ensuring the desired therapeutic effect.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of antagonists for the P2Y1 receptor, which are being investigated for the treatment of thrombotic diseases. Its derivatives are also explored in the development of novel anti-cancer and anti-inflammatory agents.

  • Chiral Resolving Agent: In some cases, (S)-(+)-hexahydromandelic acid can itself be used as a chiral resolving agent for the separation of racemic bases.

  • Materials Science: The chiral nature of this molecule also makes it a candidate for the development of chiral polymers and materials with specific optical or recognition properties.

Conclusion

(S)-(+)-Hexahydromandelic acid is a molecule of significant scientific and commercial importance. Its stereochemistry is the defining feature that governs its utility in the synthesis of enantiomerically pure pharmaceuticals. While its specific crystal structure remains to be publicly detailed, the principles of X-ray crystallography provide a clear path to its elucidation. Understanding the interplay between its molecular structure, solid-state properties, and methods of stereoselective synthesis or resolution is crucial for its effective application in drug development and other advanced technologies. This guide provides a foundational understanding for researchers and scientists working with this versatile chiral building block.

References

  • ChemContract Research. (n.d.). CYCLOHEXYLMANDELIC ACID (CAS 4335-77-7). Retrieved from [Link]

  • Ganapa Life Science. (n.d.). 2-Cyclohexylmandelic acid (CAS 4335-77-7) Manufacturer. Retrieved from [Link]

  • Lv, C., Feng, L., Zhao, H., Wang, G., Stavropoulos, P., & Ai, L. (2018). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 16(34), 6236–6242.
  • Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry.
  • Schiffers, I., & Bolm, C. (2008). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Organic Syntheses, 85, 106.
  • Siero, A. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5831-5845.
  • Sun, Z., Ning, Y., Liu, L., Liu, Y., Sun, B., Jiang, W., Yang, C., & Yang, S. (2011). Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid. Microbial Cell Factories, 10(1), 71.
  • Tay, H. M., & Hua, C. (2021). Chiral Coordination Polymers of Mandelate and its Derivatives: Tuning Crystal Packing by Modulation of Hydrogen Bonding. Australian Journal of Chemistry, 75(2).
  • The University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. Retrieved from [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Zhang, Y., Wang, X., Shi, H., Siddique, F., Xian, J., Song, A., Wang, B., Wu, Z., & Cui, Z. (2024). Design and Synthesis of Mandelic Acid Derivatives for Suppression of Virulence via T3SS against Citrus Canker. Journal of Agricultural and Food Chemistry, 72(17), 9611–9620.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Ivanova, B. (2024). Correlative analysis among experimental and theoretical structural, thermochemical, and molecular spectroscopic parameters of crystals of mandelic acid. European Journal of Chemistry, 15(1), 1-10.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Kim, B. T., & Lee, B. H. (2000). Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. Organic Letters, 2(14), 2173–2175.
  • CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. (2014).
  • The Role of Mandelic Acid in Pharmaceutical Synthesis. (2026, March 26). LinkedIn.
  • US8835680B1 - Stereospecific synthesis process for tretinoin compounds. (2014).
  • Arran Chemical Company. (n.d.). (S)-Cyclohexyl mandelic acid | CAS 20585-34-6. Retrieved from [Link]

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Foundational

(S)-(+)-hexahydromandelic acid CAS 53517-09-2 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-Hexahydromandelic Acid (CAS 53517-09-2) Executive Summary (S)-(+)-Hexahydromandelic acid is a chiral α-hydroxy acid featuring a cyclohexane moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-Hexahydromandelic Acid (CAS 53517-09-2)

Executive Summary

(S)-(+)-Hexahydromandelic acid is a chiral α-hydroxy acid featuring a cyclohexane moiety. As a saturated analog of the well-known (S)-mandelic acid, it serves as a crucial chiral building block in modern synthetic and medicinal chemistry. Its distinct stereochemistry, combined with the presence of both hydroxyl and carboxylic acid functional groups, makes it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize it in reaction design, control its purity, and predict its behavior in biological and formulation contexts. This guide provides a comprehensive overview of its key properties and details the authoritative experimental protocols required for their validation, grounding all claims in established scientific principles.

Introduction and Significance

The development of single-enantiomer drugs is a cornerstone of modern pharmacology, offering improved therapeutic indices and reduced side effects compared to racemic mixtures. Chiral building blocks are essential for the efficient synthesis of these targeted molecules. (S)-(+)-Hexahydromandelic acid emerges as a significant synthon in this domain.

Overview of (S)-(+)-Hexahydromandelic Acid

Structurally, this compound is an α-hydroxy acid where the alpha-carbon, which is a stereocenter, is substituted with a hydroxyl group, a carboxylic acid, and a cyclohexyl group. Unlike its aromatic counterpart, mandelic acid, the absence of the phenyl ring removes aromatic reactivity and π-stacking interactions, while introducing conformational flexibility associated with the cyclohexane ring. This structural difference can be leveraged to fine-tune the steric and electronic properties of derivative molecules.

Importance in Pharmaceutical Research and Development

While direct applications are specific, the utility of (S)-(+)-hexahydromandelic acid can be inferred from the extensive use of its parent compound, mandelic acid, and related chiral acids. Mandelic acid derivatives are integral to the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antibiotics.[1][2][3] The (S)-enantiomer, in particular, is a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] By analogy, (S)-(+)-hexahydromandelic acid provides a pathway to novel APIs with modified lipophilicity and metabolic profiles, making it a compound of high interest for lead optimization and the development of next-generation therapeutics.

Chemical Identity and Structure

Accurate identification is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for (S)-(+)-Hexahydromandelic acid.

IdentifierValueSource(s)
CAS Number 61475-31-8[4][5]
IUPAC Name (2S)-2-Cyclohexyl-2-hydroxyacetic acidN/A
Synonyms (S)-α-Hydroxycyclohexaneacetic acid, (S)-(+)-Cyclohexylhydroxyacetic acid[4][5][6]
Molecular Formula C₈H₁₄O₃[4]
Molecular Weight 158.19 g/mol [4][5]
SMILES OC(O)=O[4][5]
InChI Key RRDPWAPIJGSANI-ZETCQYMHSA-N[4][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior from the reaction flask to a final formulation.

PropertyValueSource(s)
Physical State White crystalline solid[7]
Melting Point 127-130 °C (lit.)[4][5]
Optical Activity [α]¹⁸/D +23° (c=1 in acetic acid)[4][5]
pKa (Predicted) ~4.0 - 5.0Inferred
Solubility No quantitative data available. Expected to be soluble in polar organic solvents.[7]

Discussion of Properties:

  • Melting Point: A sharp melting point range of 127-130 °C is a strong indicator of high purity for this compound.[4][5] Impurities typically cause a depression and broadening of the melting point range.[8]

  • Optical Activity: The positive specific rotation ([α]) confirms the dextrorotatory nature of the (S)-enantiomer, denoted by the "(+)" prefix.[4][5] This property is critical for confirming the stereochemical identity and enantiomeric purity of the material.

  • Acidity (pKa): While no experimental pKa value is readily available, as a carboxylic acid, it is expected to be a weak acid. The parent mandelic acid has a pKa of approximately 3.75.[9] The replacement of the electron-withdrawing phenyl group with the weakly electron-donating cyclohexyl group is expected to slightly decrease the acidity of the carboxylic proton, resulting in a slightly higher pKa value. This value is crucial for designing extraction and purification protocols and for predicting its ionization state at physiological pH.

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is imperative to not only present data but to provide robust, validated methodologies for its acquisition. The following protocols are designed to be self-validating systems for any research laboratory.

Determination of Melting Point for Purity and Identity Assessment

Causality Behind Experimental Choice: The melting point is a fundamental and highly sensitive physical property that serves as a primary criterion for purity.[8] A pure crystalline solid melts over a very narrow temperature range. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break it apart, which results in a lower and broader melting point range.[8] This protocol uses the capillary method with a digital apparatus, which offers precision and safety over older oil-bath techniques.

Detailed Protocol (Capillary Method):

  • Sample Preparation: Place a small amount (10-20 mg) of (S)-(+)-hexahydromandelic acid onto a clean, dry watch glass. Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and efficient heat transfer.[10][11]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube to a height of 2-3 mm.[10][11]

  • Preliminary (Fast) Run: Place the loaded capillary into the heating block of a Mel-Temp or similar apparatus. Heat the sample rapidly (10-15 °C per minute) to determine an approximate melting range.[11] This saves time and prevents overshooting the melting point in the subsequent accurate determination.

  • Cooling: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the fast run.[11]

  • Accurate (Slow) Run: Insert a fresh capillary tube with the sample. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: Record two temperatures: T₁, the temperature at which the first liquid droplet appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (0.5-1.5 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_data Data Acquisition P1 Grind Sample to Fine Powder P2 Load 2-3 mm into Capillary Tube P1->P2 M1 Perform Fast Run (10-15°C/min) to find approximate range P2->M1 M2 Cool Apparatus to 20°C below approx. MP M1->M2 M3 Perform Slow Run (1-2°C/min) for accurate measurement M2->M3 D1 Record T1: First liquid droplet appears M3->D1 D2 Record T2: All solid has melted D1->D2 D3 Report Melting Point as the range T1 - T2 D2->D3

Workflow for Melting Point Determination
Determination of Solubility Profile

Causality Behind Experimental Choice: Solubility is a critical parameter in drug development, influencing everything from purification and formulation to bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a true measure of the compound's intrinsic solubility at a given temperature.[12] HPLC is chosen for quantification due to its high sensitivity, accuracy, and specificity.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

  • System Preparation: Prepare a series of vials containing a known volume (e.g., 2 mL) of selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

  • Addition of Solute: Add an excess amount of (S)-(+)-hexahydromandelic acid to each vial. "Excess" means that solid material remains visible after the equilibration period, ensuring saturation.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[12]

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.[12] This step is critical to avoid artificially high concentration readings.

  • Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated HPLC method. Determine the concentration of the compound by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.[12]

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

SolubilityWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis P1 Add excess solid to a known volume of solvent E1 Seal and agitate at constant temperature (e.g., 24-48 hours) P1->E1 S1 Centrifuge to pellet undissolved solid E1->S1 S2 Filter supernatant through a 0.45 µm syringe filter S1->S2 A1 Dilute filtrate to a known concentration S2->A1 A2 Analyze by HPLC A1->A2 A3 Quantify against a calibration curve A2->A3

Workflow for Shake-Flask Solubility Determination
Determination of the Acid Dissociation Constant (pKa)

Causality Behind Experimental Choice: The pKa value governs the extent of ionization of a molecule at a given pH. For a drug candidate, this is arguably one of the most important physicochemical parameters, as it dictates absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and reliable "first principles" method for determining pKa.[13] It directly measures the change in pH as a function of added base, allowing for the precise determination of the half-equivalence point, where pH equals pKa according to the Henderson-Hasselbalch equation.[14]

Protocol: Potentiometric Titration

  • System Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of (S)-(+)-hexahydromandelic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).[14] A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa (pKaᵃᵖᵖ).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar. Position the tip of a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH, also carbonate-free) below the surface of the solution.

  • Titration Procedure: Begin stirring the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]

  • Data Collection: Continue the titration well past the expected equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found most accurately by plotting the first derivative (ΔpH/ΔV vs. V), where Vₑ is the peak of the curve.[13]

    • Determine the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (V₁/₂).[14]

pKaWorkflow cluster_setup 1. Setup cluster_titration 2. Titration cluster_analysis 3. Data Analysis S1 Calibrate pH Meter S2 Prepare analyte solution of known concentration S1->S2 T1 Add standardized titrant (e.g., 0.1M NaOH) in small increments S2->T1 T2 Record pH after each addition once reading is stable T1->T2 Repeat A1 Plot pH vs. Titrant Volume T2->A1 A2 Determine Equivalence Point (Ve) from inflection point A1->A2 A3 Find Half-Equivalence Point (V1/2 = Ve / 2) A2->A3 A4 pKa = pH at V1/2 A3->A4

Workflow for Potentiometric pKa Determination

Conclusion

(S)-(+)-Hexahydromandelic acid is a chiral synthon with significant potential in pharmaceutical development. Its key physicochemical properties—a sharp melting point indicative of purity, defined stereochemistry confirmed by optical rotation, and its nature as a weak carboxylic acid—provide a solid foundation for its application. The robust experimental protocols detailed in this guide empower researchers to independently verify these properties, ensuring data integrity and facilitating the seamless integration of this valuable molecule into complex synthetic routes and drug discovery programs.

References

  • Google. (2026).
  • University of Calgary. (n.d.).
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  • University of Massachusetts Lowell. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
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  • ChemicalBook. (2026, March 13). Mandelic acid.
  • ResearchGate. (n.d.). Figure S28. 1 H-NMR spectrum of (S)-mandelic acid recorded in D2O.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • Al-Majid, A. M., et al. (n.d.). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • BenchChem. (n.d.).
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  • Li, Y., et al. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
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  • ResearchGate. (n.d.). Synthesis of enantiomerically pure (S)
  • Han, X.-Y., et al. (n.d.). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid.
  • FooDB. (2011, September 21). Showing Compound Mandelic acid (FDB022191).
  • Fisher Scientific. (2023, September 25).
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Exploratory

A Technical Guide to the Mechanism of Chiral Induction by (S)-(+)-Hexahydromandelic Acid

Prepared by: Gemini, Senior Application Scientist Foreword: The Imperative of Chirality in Modern Chemistry In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is no...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and specificity. The biological systems with which drug molecules interact are inherently chiral, meaning they differentiate between enantiomers—non-superimposable mirror-image molecules. This guide delves into the core mechanism of one of the most reliable and scalable methods for separating these enantiomers: chiral resolution via diastereomeric salt formation. We will focus specifically on the utility and mechanism of (S)-(+)-hexahydromandelic acid, a robust and effective chiral resolving agent, providing researchers and development professionals with the foundational knowledge and practical insights required for its successful application.

Part 1: The Core Principle: From Indistinguishable Enantiomers to Separable Diastereomers

The primary challenge in separating a racemic mixture (a 50:50 mixture of two enantiomers) is that enantiomers possess identical physical properties, such as solubility, melting point, and boiling point, making their separation by conventional physical methods like crystallization or distillation impossible.[1][2] The strategy of chiral resolution circumvents this by temporarily converting the enantiomeric pair into a pair of diastereomers.[1][3]

(S)-(+)-Hexahydromandelic acid accomplishes this through a simple acid-base reaction with a racemic substrate, typically a primary amine.[4]

  • (R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt

  • (S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt

Unlike the original enantiomers, these two resulting diastereomeric salts—(R,S) and (S,S)—are not mirror images of each other. Consequently, they exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[3][4][5] This induced difference is the cornerstone of the separation, allowing the less soluble diastereomer to be selectively crystallized from the solution.[6]

G cluster_0 Initial State: Racemic Mixture cluster_1 Resolution Step cluster_2 Intermediate State: Diastereomeric Mixture cluster_3 Separation & Liberation RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) Identical Solubility Reaction Acid-Base Reaction (Salt Formation) RacemicAmine->Reaction ResolvingAgent (S)-(+)-Hexahydromandelic Acid ResolvingAgent->Reaction Diastereomers Diastereomeric Salts ((R,S)-Salt + (S,S)-Salt) Different Solubilities Reaction->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., (R,S)-Salt) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (e.g., (S,S)-Salt) (Remains in Solution) Crystallization->MoreSoluble Soluble Liberation1 Base Treatment LessSoluble->Liberation1 Liberation2 Base Treatment MoreSoluble->Liberation2 Enantiomer1 Pure (R)-Amine Liberation1->Enantiomer1 Enantiomer2 Pure (S)-Amine Liberation2->Enantiomer2

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Part 2: The Mechanism of Chiral Recognition at the Molecular Level

The efficiency of chiral induction hinges on the specific three-dimensional interactions within the crystal lattice of the diastereomeric salts. While one salt forms a stable, well-ordered crystal lattice that readily precipitates, the other remains in solution. X-ray crystallography studies on analogous systems reveal that this stability is a result of a synergistic combination of intermolecular forces.[2][7]

Using (S)-(+)-hexahydromandelic acid to resolve a racemic amine, the key interactions that stabilize the less soluble diastereomeric salt crystal include:

  • Ionic Bonding : The primary interaction is the strong electrostatic attraction between the carboxylate anion (-COO⁻) of the acid and the protonated ammonium cation (-NH₃⁺) of the amine.

  • Hydrogen Bonding Network : The hydroxyl (-OH) and carboxylate groups of the acid, along with the ammonium group of the amine, act as hydrogen bond donors and acceptors. A dense and highly ordered network of hydrogen bonds creates a thermodynamically stable crystal lattice, lowering the salt's solubility.[2][8] The specific stereochemistry of the (S)-acid and one of the amine enantiomers allows for a more optimal packing and a more extensive hydrogen-bonding network compared to the other diastereomer.

  • Steric and van der Waals Interactions : The bulky cyclohexyl group of hexahydromandelic acid and the substituent on the amine's chiral center create specific steric requirements. In the more stable diastereomer, these bulky groups pack efficiently, maximizing favorable van der Waals forces. In the less stable diastereomer, steric hindrance may prevent optimal packing, disrupting the crystal lattice and increasing solubility.

G cluster_Lattice Conceptual Crystal Lattice of the Less Soluble (R,S)-Salt cluster_Interactions S_Acid1 (S)-Hexahydromandelic Acid Ionic1 Ionic Bond (COO⁻···⁺NH₃) S_Acid1->Ionic1 HBond1 H-Bond Network (OH···OOC, NH···O) S_Acid1->HBond1 R_Amine1 (R)-Amine R_Amine1->Ionic1 Steric1 Favorable Steric Packing R_Amine1->Steric1 S_Acid2 (S)-Hexahydromandelic Acid S_Acid2->HBond1 S_Acid2->Steric1 R_Amine2 (R)-Amine R_Amine2->HBond1

Figure 2: Key molecular interactions driving preferential crystallization.

Part 3: Field-Proven Insights: Optimizing Resolution Efficiency

The success of chiral resolution is not guaranteed and often requires careful optimization of several experimental parameters.

The Critical Role of the Solvent

The choice of solvent is arguably the most critical factor influencing the efficiency of separation. The ideal solvent should exhibit a significant solubility differential between the two diastereomeric salts.

  • Solubility Modulation : A good solvent will maximize the solubility of the more soluble diastereomer while minimizing the solubility of the less soluble one. This often requires screening a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water).

  • Solvent-Induced Chirality Switching : In some systems, changing the solvent can reverse the relative solubilities of the diastereomers, causing the opposite enantiomer to crystallize.[2] This phenomenon, known as "chirality switching," can be a powerful tool, allowing for the isolation of either enantiomer from the same racemic mixture simply by altering the crystallization solvent.[2][9] This occurs because solvent molecules can be incorporated into the crystal lattice, altering the hydrogen-bonding network and overall crystal stability.[2]

Thermodynamic vs. Kinetic Control

The crystallization process must be carefully controlled to ensure a thermodynamically stable product.

  • Crystallization Time and Temperature : Slow cooling and sufficient equilibration time are crucial.[10] Rapid crystallization can lead to kinetic trapping, where the more soluble diastereomer or impurities are incorporated into the growing crystals, resulting in a lower enantiomeric excess (ee) of the final product.[9] Conversely, some resolutions are under kinetic control, where the desired diastereomer crystallizes faster, and prolonged equilibration can actually decrease the enantiomeric purity.[10]

Stoichiometry: The Half-Equivalent Method

While a full equivalent of the resolving agent can be used, a modern refinement known as the "half-equivalent method" is often more efficient.[11] Using only 0.5 equivalents of (S)-(+)-hexahydromandelic acid relative to the racemic amine can:

  • Reduce Costs : It halves the consumption of the often-expensive resolving agent.[11]

  • Improve Purity : It ensures that only one enantiomer can form a salt, leaving the other as a free base in the solution, which can prevent the formation of mixed crystals and simplify the crystallization process.[11]

Part 4: Experimental Validation and Characterization

A robust experimental protocol is essential for reproducible results. The following sections provide a generalized workflow and data for the resolution of a model compound.

Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine

This protocol outlines the diastereomeric salt formation, crystallization, and liberation of the resolved amine.

Materials:

  • (±)-1-Phenylethylamine

  • (S)-(+)-Hexahydromandelic acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation : In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (S)-(+)-hexahydromandelic acid in 100 mL of hot methanol. To this solution, add 7.6 g (equimolar amount) of (±)-1-phenylethylamine.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Senior Scientist's Note: Slow, undisturbed cooling is paramount for forming large, pure crystals. Rapid crashing out of the solid will lead to lower enantiomeric purity.

  • Isolation of Diastereomeric Salt : Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine : Transfer the crystalline salt to a separatory funnel. Add 50 mL of 1 M NaOH solution and 50 mL of diethyl ether. Shake the funnel vigorously to dissolve the salt and neutralize the acid. The liberated free amine will partition into the ether layer.

  • Extraction and Drying : Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine the organic extracts and dry over anhydrous MgSO₄.

  • Isolation : Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the resolved 1-phenylethylamine enantiomer.

Protocol 2: Determination of Enantiomeric Excess (ee)

The optical purity of the resolved amine must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.

Procedure:

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the resolved amine in the mobile phase.

  • Chromatographic Conditions :

    • Column : A suitable chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralcel OD-H).

    • Mobile Phase : A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine is typical for amines.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Analysis : Inject the sample of the resolved amine. The two enantiomers will have different retention times on the chiral column. Integrate the peak areas for each enantiomer.

  • Calculation : Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation: Comparative Resolution Efficiency

The choice of resolving agent is substrate-dependent. The table below presents representative data for the resolution of (±)-1-phenylethylamine with different chiral acids to illustrate typical performance benchmarks.

Chiral Resolving AgentTypical Yield of Salt (%)Typical ee of Liberated Amine (%)Key Characteristics
(S)-Mandelic Acid ~75-85%>95%Excellent resolving power for many primary amines, often achieving high ee in a single crystallization.[4][6]
L-Tartaric Acid ~80-90%~80-95%Widely used, cost-effective, and readily available natural product.[1][4]
(1S)-(+)-10-Camphorsulfonic Acid ~70-80%>90%A strong acid, particularly effective for weakly basic amines.[1][4]

Note: Data compiled from generalized protocols and may vary based on specific experimental conditions.[4][6]

References

  • Pu, L. (2004). Fluorescence of Organic Molecules in Chiral Recognition. Chemical Reviews, 104(3), 1687-1716. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Chemistry LibreTexts (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Kim, J., et al. (2019). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design. [Link]

  • Kodama, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules. [Link]

  • ResearchGate. X‐ray crystal‐structure analysis of diastereomeric...[Link]

  • Lecomte, C., et al. (1998). Structural aspects of optical resolutions. Optical resolution of (R,S)-mandelic acid. DSC and X-ray studies of the diastereoisomeric salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Faigl, F., et al. (2020). The behavior of pregabalin enantiomers in the process of resolution via diastereomeric salt formation. Chemical & Pharmaceutical Research. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Ghafourian, T., & Zandasrar, P. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

  • Saigo, K. (1997). Molecular-level chiral discrimination and induction. Journal of Chemical Sciences. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Fogassy, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Periodica Polytechnica Chemical Engineering. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Ronson, T. O., et al. (2018). Unraveling Mechanisms of Chiral Induction in Double-Helical Metallopolymers. Journal of the American Chemical Society. [Link]

  • Santos, P. P., & Pinheiro, P. F. (2016). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Ronson, T. O., et al. (2018). Unraveling Mechanisms of Chiral Induction in Double-Helical Metallopolymers. Cronfa. [Link]

  • University of Windsor. Asymmetric Synthesis. [Link]

  • Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. [Link]

  • Semantic Scholar. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. [Link]

  • Kim, J. H., et al. (2013). Investigating Chiral Recognizability of Diastereomeric Crystallization of Mandelic Acid and L-Phenylalanine. ResearchGate. [Link]

  • Salome, C., & Tormena, C. F. (2023). Molecular Recognition and Chiral Discrimination from NMR and Multi-Scale Simulations. MPG.PuRe. [Link]

  • MDPI. (2025). Supramolecular Double-Helical Polymers: Supramolecular Chiral Induction and Asymmetric Catalysis. [Link]

  • Battaglia, V., et al. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. IRIS - UNISA. [Link]

  • Materials Chemistry Frontiers (RSC Publishing). The mechanism of ligand-induced chiral transmission through a top-down selective domain etching process. [Link]

  • Buxton, S., & Roberts, S. (1998). Asymmetric Synthesis. [Link]

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Foundational

A Technical Guide to the Determination and Modeling of the Solubility Profile of (S)-(+)-Hexahydromandelic Acid in Organic Solvents

Introduction In the pharmaceutical and fine chemical industries, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Solubility data governs critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pharmaceutical and fine chemical industries, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Solubility data governs critical process parameters for crystallization, purification, and formulation, directly impacting product purity, yield, and bioavailability. (S)-(+)-hexahydromandelic acid, a chiral α-hydroxy acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its solubility profile in different organic solvents is a critical dataset for optimizing reaction conditions and developing robust purification protocols.

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine, analyze, and model the solubility of (S)-(+)-hexahydromandelic acid. The methodologies outlined herein are designed to ensure scientific rigor, data integrity, and practical utility, moving beyond simple data collection to a deeper mechanistic understanding of solute-solvent interactions.

Part 1: Physicochemical and Solid-State Characterization of the Solute

Before any solubility measurements are undertaken, it is imperative to fully characterize the solute. The solubility of a compound is intrinsically linked to its solid-state properties. The presence of different polymorphs, solvates, or hydrates can dramatically alter solubility, and failure to characterize the solid phase can lead to erroneous and irreproducible results.

Physicochemical Properties:

The fundamental properties of (S)-(+)-hexahydromandelic acid are summarized below.

PropertyValueSource
Chemical Structure C₆H₁₁CH(OH)CO₂H
CAS Number 61475-31-8
Molecular Weight 158.19 g/mol
Melting Point 127-130 °C
Appearance White crystalline solid-
Optical Activity [α]¹⁸/D +23°, c = 1 in acetic acid

Solid-State Characterization:

The primary goal is to confirm the crystalline form and thermal behavior of the starting material and to verify that the solid phase remains unchanged after the solubility experiment.

1. X-ray Powder Diffraction (XRD): XRD is the gold standard for identifying crystalline phases.[1] A diffraction pattern provides a unique "fingerprint" for a specific crystal structure. This technique should be used to:

  • Confirm the identity and phase purity of the initial (S)-(+)-hexahydromandelic acid sample.

  • Analyze the solid residue after a solubility experiment to check for polymorphic transformations, desolvation, or the formation of solvates.[2]

2. Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on thermal events.[3] For this application, DSC is used to:

  • Determine the melting point and enthalpy of fusion of the starting material, which are key parameters for thermodynamic modeling.

  • Screen for polymorphism, as different polymorphs will exhibit distinct melting points and enthalpies of fusion.[4]

Part 2: Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[2] Its primary advantage is that it allows the system to reach true thermodynamic equilibrium, provided sufficient equilibration time is allowed.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Validation & Analysis A Source Pure (S)-(+)-Hexahydromandelic Acid B Initial Solid-State Analysis (XRD, DSC) A->B Confirm Purity & Form C Prepare Slurries (Excess Solid in Solvent) B->C Use Characterized Material D Isothermal Equilibration (Shake-Flask Method) C->D E Sample & Filter Aliquots D->E G Analyze Residual Solid (Post-Equilibration XRD) D->G Recover Solid F Quantify Solute Concentration (e.g., HPLC-UV) E->F H Data Correlation & Modeling F->H Input Experimental Data G->H Validate Solid Phase I Calculate Thermodynamic Properties H->I

Caption: Workflow for rigorous solubility determination.

Detailed Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of crystalline (S)-(+)-hexahydromandelic acid to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation is maintained throughout the experiment.

  • Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the slurries for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study should be performed to determine the minimum time required to reach a plateau in concentration.

  • Sampling: Once equilibrium is achieved, stop the agitation and allow the solid to settle for at least 2 hours at the experimental temperature. Carefully withdraw a liquid aliquot using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a sub-micron filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This prevents undissolved solid particles from being included in the analysis.

  • Quantification: Determine the mass of the collected filtrate. Dilute the sample with a suitable mobile phase and analyze the concentration of (S)-(+)-hexahydromandelic acid using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often suitable for organic acids.[5]

  • Solid Phase Validation: After sampling, recover the remaining solid from the vials and allow it to dry. Perform XRD analysis on this recovered solid to confirm that no phase change occurred during the experiment.[2]

  • Repeat: Repeat steps 1-5 for each solvent at various temperatures (e.g., in 5 K increments from 283.15 K to 323.15 K) to establish the temperature dependency of solubility.

Part 3: Thermodynamic Modeling of Solubility Data

Experimental solubility data can be correlated using various thermodynamic models. This allows for interpolation of solubility at intermediate temperatures and provides insight into the thermodynamic behavior of the system.[6][7]

Data Modeling Workflow

G A Experimental Data (Mole Fraction Solubility, x, vs. Temperature, T) C Data Fitting (Non-linear Regression) A->C F Calculate Thermodynamic Properties (van't Hoff Analysis) A->F Direct Calculation B Select Thermodynamic Models (e.g., Apelblat, λh) B->C D Obtain Model Parameters (A, B, C or λ, h) C->D E Evaluate Goodness-of-Fit (R², RMSD) D->E D->F Model-Derived G Interpret Results (Dissolution Enthalpy, Entropy) E->G F->G

Caption: Workflow for thermodynamic modeling of solubility data.

Commonly Used Thermodynamic Models

1. The Modified Apelblat Equation: A highly successful semi-empirical model used to correlate solubility with temperature.[8][9][10] The equation is: ln(x) = A + (B/T) + C·ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters. A and B reflect the non-ideality of the solution, while C accounts for the effect of temperature on the enthalpy of fusion.[8]

2. The Buchowski–Ksiazaczak (λh) Equation: A two-parameter model that is also widely used: ln[1 + λ((1-x)/x)] = λh[(1/T) - (1/Tₘ)] where λ and h are model parameters, x is the mole fraction solubility, T is the absolute temperature, and Tₘ is the melting point of the solute.

Illustrative Data Correlation: Due to the scarcity of published data for (S)-(+)-hexahydromandelic acid, the following table uses data for the related compound (R,S)-mandelic acid in ethanol as an illustrative example of how to present correlated model parameters.[7]

ModelParameterValueGoodness-of-Fit
Apelblat A-85.15R²: 0.998
B3650.21RMSD: 0.5%
C12.45
λh λ0.85R²: 0.997
h2580.1RMSD: 0.7%

Note: RMSD (Root Mean Square Deviation) is a measure of the differences between values predicted by a model and the values observed.

Part 4: Predictive Approaches using Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[11][12] Every compound and solvent can be assigned three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

These three parameters define a point in 3D "Hansen space". A solute is likely to dissolve in a solvent if their HSP values are close. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is within the solute's "interaction radius" (R₀), dissolution is predicted.[13] This approach is invaluable for pre-screening potential solvents before extensive experimental work is conducted.[14]

Part 5: Thermodynamic Analysis of Dissolution

The apparent standard enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of dissolution can be calculated from the experimental solubility data using the van't Hoff equation.[7]

  • Enthalpy (ΔH°sol): Can be determined from the slope of a plot of ln(x) versus 1/T. A positive value indicates that the dissolution process is endothermic and solubility will increase with temperature.

  • Gibbs Energy (ΔG°sol): Represents the spontaneity of the process. It is calculated at each temperature.

  • Entropy (ΔS°sol): Reflects the change in disorder of the system upon dissolution.

Analyzing these parameters provides a deeper understanding of the driving forces behind the dissolution process. For most crystalline solids, dissolution is an endothermic (enthalpy-unfavorable) but entropy-driven (entropy-favorable) process.

Conclusion

This guide has outlined a systematic and scientifically robust methodology for determining and interpreting the solubility profile of (S)-(+)-hexahydromandelic acid. The core principles emphasize the critical importance of initial solute characterization, rigorous experimental technique, and the application of thermodynamic models to transform raw data into actionable knowledge. By following this framework, researchers can generate high-quality, reliable solubility data essential for efficient process development, optimization of purification protocols, and successful formulation of pharmaceutical products.

References

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  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

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  • Jouyban, A., Fakhree, M. A. A., & Acree, Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 328-341. [Link]

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Exploratory

The Role of (S)-(+)-Hexahydromandelic Acid in Supramolecular Chemistry and Chiral Sensing

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary (S)-(+)-Hexahydromandelic acid, the saturated analog of mandelic acid, is an important chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-(+)-Hexahydromandelic acid, the saturated analog of mandelic acid, is an important chiral building block in modern chemistry.[1][2] Its molecular architecture, featuring a stereogenic α-hydroxyl center, a carboxylic acid group, and a non-aromatic cyclohexyl ring, provides a unique combination of functionalities for building complex, ordered systems through non-covalent interactions. This guide explores the pivotal role of (S)-(+)-hexahydromandelic acid in two interconnected fields: supramolecular chemistry and enantioselective sensing. We will dissect its fundamental properties that enable self-assembly, its function as a chiral guest in host-guest systems, and its application as a benchmark analyte for the development of advanced chiral sensors. This document serves as a technical resource, providing not only theoretical grounding but also actionable experimental protocols for researchers in materials science, analytical chemistry, and pharmaceutical development.

Chapter 1: Foundational Chemistry of (S)-(+)-Hexahydromandelic Acid

The utility of (S)-(+)-hexahydromandelic acid in supramolecular applications stems directly from its distinct chemical features. Understanding these foundational properties is crucial for designing and interpreting its interactions in complex chemical environments.

Molecular Structure and Physicochemical Properties

(S)-(+)-Hexahydromandelic acid, also known as (S)-α-Hydroxycyclohexaneacetic acid, is a white crystalline solid. Its structure is characterized by a cyclohexane ring, which imparts hydrophobicity and conformational flexibility, and two key functional groups—a carboxylic acid and a hydroxyl group—attached to a chiral carbon center. These features govern its solubility, reactivity, and, most importantly, its ability to engage in specific intermolecular interactions.

Table 1: Physicochemical Properties of (S)-(+)-Hexahydromandelic Acid

Property Value Source
CAS Number 61475-31-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Melting Point 127-130 °C
Optical Activity [α]¹⁸/D +23°, c = 1 in acetic acid

| Key Functional Groups | Carboxylic acid, Hydroxyl | |

The Role of Functional Groups in Non-Covalent Interactions

The power of (S)-(+)-hexahydromandelic acid in supramolecular chemistry lies in its capacity for forming multiple, directional, non-covalent bonds.[3][4]

  • Carboxylic Acid (-COOH): This group is an excellent hydrogen bond donor and acceptor. It can form strong, dimeric hydrogen bonds with other carboxylic acid groups or interact with other complementary functional groups like amides or hydroxyls.

  • Hydroxyl Group (-OH): As both a hydrogen bond donor and acceptor, the hydroxyl group adds another layer of specificity to intermolecular interactions.

  • Cyclohexyl Ring (C₆H₁₁): This bulky, aliphatic ring provides a significant hydrophobic component. In aqueous or polar environments, this drives aggregation to minimize unfavorable interactions with the solvent, a key factor in the self-assembly of many supramolecular structures like gels and polymers.[5]

The combination of hydrophilic, hydrogen-bonding heads and a hydrophobic tail gives the molecule an amphiphilic character, a common feature in low-molecular-weight gelators (LMWGs).[5][6]

Chirality: The Basis for Enantioselective Recognition

The single stereocenter at the α-carbon is the most critical feature for sensing applications. Because the (S)-enantiomer is a non-superimposable mirror image of its (R)-counterpart, it interacts differently with other chiral molecules or environments. This difference in interaction energy and geometry is the fundamental principle behind chiral recognition, a process vital for the pharmaceutical industry where the biological activity of a drug is often linked to a single enantiomer.[1][2]

Chapter 2: Principles of Supramolecular Assembly

Supramolecular chemistry is "chemistry beyond the molecule," focusing on systems held together by non-covalent forces.[7] (S)-(+)-Hexahydromandelic acid is an exemplary molecule for exploring these principles.

Driving Forces: Hydrogen Bonding and Hydrophobic Effects

The self-assembly of molecules like (S)-(+)-hexahydromandelic acid is a spontaneous process driven by the collective strength of weak interactions. In a suitable solvent, the carboxylic acid and hydroxyl groups will seek out complementary partners to form a stable hydrogen-bonded network.[8] Simultaneously, the cyclohexyl rings will aggregate to minimize their contact with polar solvent molecules. This interplay can lead to the formation of extended, one-dimensional structures such as fibers, which can then entangle to form a three-dimensional network characteristic of a supramolecular gel.[9]

G cluster_0 Supramolecular Fiber Formation cluster_1 Hydrophobic Core M1 S-(+)-HM Molecule M2 S-(+)-HM Molecule M1->M2 H-Bonding Fiber Assembled Fiber M1->Fiber Self-Assembly p1 M3 S-(+)-HM Molecule M2->M3 H-Bonding M2->Fiber Self-Assembly p2 M3->Fiber Self-Assembly p3

Caption: Conceptual model of supramolecular assembly driven by hydrogen bonding and hydrophobic interactions.

Host-Guest Chemistry: (S)-(+)-Hexahydromandelic Acid as a Chiral Guest

Perhaps the most explored supramolecular role of (S)-(+)-hexahydromandelic acid is as a chiral guest in host-guest systems. In this context, a larger "host" molecule with a specific cavity or binding site is designed to recognize and bind the "guest." For recognition to be effective and selective, the host's binding site must be sterically and electronically complementary to the guest. For enantioselective recognition, the host must also be chiral. The binding of (S)-(+)-hexahydromandelic acid over its (R)-enantiomer by a chiral host results in the formation of diastereomeric complexes with different stabilities, providing a basis for sensing and separation.[10]

Chapter 3: Application in Enantioselective Sensing

The ability to rapidly and accurately determine the enantiomeric composition of a sample is critical in drug discovery and manufacturing.[11][12] (S)-(+)-Hexahydromandelic acid serves as an ideal model analyte for testing and validating new enantioselective sensors due to its status as an aliphatic α-hydroxycarboxylic acid, a common structural motif.[10]

Fluorescent Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive analytical technique, making it attractive for developing chemical sensors.[10] Enantioselective fluorescent sensors for chiral acids like hexahydromandelic acid often operate via a photo-induced electron transfer (PET) quenching mechanism.

Mechanism Explained:

  • Sensor Alone (Fluorescence OFF): The sensor molecule contains a fluorophore (light-emitting part) and a receptor unit with a nitrogen-containing group (e.g., an amine). In the absence of an analyte, upon excitation with light, an electron from the nitrogen atom is transferred to the excited fluorophore, causing the fluorescence to be quenched.

  • Sensor + Analyte (Fluorescence ON): When a chirality-matched α-hydroxycarboxylic acid like (S)-(+)-hexahydromandelic acid binds to the receptor, it forms a structurally rigid host-guest complex.[10] This binding event, often involving hydrogen bonds, alters the electronic properties of the receptor, suppressing the PET process. With PET inhibited, the fluorophore can now emit light upon excitation, leading to a significant enhancement in fluorescence intensity.[10]

The enantioselectivity arises because the (S)-sensor forms a much more stable and rigid complex with the (S)-acid than with the (R)-acid. This "chirality matching" results in a strong fluorescence signal for one enantiomer and a weak or non-existent signal for the other.

G cluster_0 PET Quenching (Fluorescence OFF) cluster_1 PET Suppression (Fluorescence ON) Host_Excited Excited Host (Fluorophore*) PET Photo-induced Electron Transfer (PET) Host_Excited->PET e- transfer from receptor Host_Ground Ground State Host Host_Ground->Host_Excited Light (hν) Guest S-(+)-HM Acid Host_Ground->Guest + Analyte PET->Host_Ground Non-radiative decay Complex_Excited Excited Host-Guest Complex* Fluorescence Fluorescence Complex_Excited->Fluorescence PET Blocked Complex_Ground Host-Guest Complex Complex_Ground->Complex_Excited Light (hν) Fluorescence->Complex_Ground Radiative decay

Caption: Workflow of a PET-based fluorescent sensor for analyte detection.

Studies have shown that a cyclohexane-1,2-diamine-based bisbinaphthyl sensor exhibits a dramatic response to hexahydromandelic acid. The (R)-sensor's fluorescence intensity increased by over 80-fold in the presence of (R)-hexahydromandelic acid, with an enantioselectivity fluorescence enhancement ratio (ef) of 64.[10]

Table 2: Performance of an Enantioselective Fluorescent Sensor

Analyte Host Sensor Fluorescence Enhancement Enantioselectivity (ef) Source
(R)-Hexahydromandelic Acid (R)-Bisbinaphthyl Macrocycle > 80-fold 64 [10]

| (S)-Hexahydromandelic Acid | (R)-Bisbinaphthyl Macrocycle | Negligible | - |[10] |

Chiroptical Sensing with Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is an inherently chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. While many chiral molecules like hexahydromandelic acid do not have a suitable chromophore to produce a strong CD signal in an easily accessible region, this limitation can be overcome using a supramolecular approach.

The strategy involves reacting the chiral analyte with an achiral but chromophoric sensor molecule, such as a palladium complex.[13] The coordination of the carboxylate from hexahydromandelic acid to the metal center induces a chiral conformation in the resulting complex. This newly formed supramolecular chirality generates a strong CD signal in the visible light region, which is directly proportional to the concentration and enantiomeric excess of the analyte.[13] This method is powerful because the sign of the CD signal can often be correlated with the absolute configuration of the analyte.[13]

G Analyte Chiral Analyte (S-HM Acid) CD Silent Complex Diastereomeric Supramolecular Complex (Chiral Conformation) Analyte->Complex Binding Probe Achiral Probe (e.g., Pd-Complex) CD Silent Probe->Complex Signal Strong Induced CD Signal Complex->Signal Measurement

Caption: Principle of chiroptical sensing via induced circular dichroism.

Chapter 4: Experimental Protocols for Researchers

To facilitate the application of these concepts, this section provides streamlined, field-proven protocols. The causality behind key steps is explained to ensure both reproducibility and understanding.

Protocol 1: Enantioselective Fluorescent Titration

Objective: To quantify the enantioselective fluorescent response of a chiral sensor to (S)- and (R)-hexahydromandelic acid. This protocol is adapted from methodologies described for bisbinaphthyl macrocycles.[10]

Materials:

  • Chiral fluorescent sensor (e.g., (S,S)-bisbinaphthyl macrocycle)

  • (S)-(+)-Hexahydromandelic acid

  • (R)-(-)-Hexahydromandelic acid

  • Spectroscopic grade solvent (e.g., Benzene with 0.05% DME for solubility)[10][14]

  • Volumetric flasks, micropipettes

  • Fluorometer

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10⁻⁵ M stock solution of the fluorescent sensor in the chosen solvent system. Rationale: This concentration is typically low enough to avoid self-quenching effects while providing a stable baseline signal.

    • Prepare 1.0 x 10⁻² M stock solutions of both (S)- and (R)-hexahydromandelic acid in the same solvent. Rationale: A significantly higher guest concentration is needed to observe the full binding isotherm during titration.

  • Instrument Setup:

    • Set the fluorometer to the excitation wavelength specific to the sensor's fluorophore (e.g., 340 nm).

    • Set the emission scan range to cover the expected monomer and/or excimer emission peaks (e.g., 350-550 nm).

  • Baseline Measurement:

    • Place 2.0 mL of the sensor stock solution into a quartz cuvette.

    • Record the fluorescence spectrum. This is your baseline (I₀).

  • Titration with (S)-enantiomer:

    • Add small aliquots (e.g., 2-10 µL) of the (S)-hexahydromandelic acid stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum. Repeat until the fluorescence intensity reaches a plateau. Rationale: The plateau indicates saturation of the sensor's binding sites.

  • Titration with (R)-enantiomer:

    • Repeat step 4 in a fresh cuvette using the (R)-hexahydromandelic acid stock solution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added acid for both enantiomers.

    • Calculate the fluorescence enhancement factor at saturation for the responsive enantiomer as (I_max / I₀).

    • Determine the enantioselectivity factor (ef) by comparing the slopes or final intensities of the titration curves for the two enantiomers.

Protocol 2: Chiroptical Sensing via Induced Circular Dichroism

Objective: To determine the enantiomeric composition of a hexahydromandelic acid sample using an achiral probe. This protocol is based on the principles of forming chiroptically active metal complexes.[13]

Materials:

  • Achiral sensor probe (e.g., 1,1′-bis(diphenylphosphino)ferrocenepalladium dichloride)

  • Hexahydromandelic acid sample (unknown enantiomeric ratio)

  • Mild base (e.g., triethylamine)

  • Spectroscopic grade solvent (e.g., Dichloromethane)

  • CD Spectrometer

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the palladium probe (e.g., 1 mg/mL) in the solvent.

    • Prepare a stock solution of the mild base (e.g., 5 µL/mL). Rationale: The base is required to deprotonate the carboxylic acid, facilitating its coordination to the metal center.

  • Sample Preparation:

    • Dissolve a known quantity of the hexahydromandelic acid sample in the solvent to create a solution of known concentration.

  • Complex Formation and Measurement:

    • In a cuvette suitable for CD spectroscopy, combine a fixed volume of the palladium probe solution, the base solution, and the hexahydromandelic acid sample solution.

    • Allow the reaction to proceed for a few minutes at room temperature to ensure complete complex formation.[13]

    • Place the cuvette in the CD spectrometer.

  • Baseline Correction:

    • Record a spectrum of the solvent and all reagents except the chiral analyte. This spectrum should be subtracted from the sample spectrum to correct for any background signals.

  • CD Spectrum Acquisition:

    • Scan the sample over the visible light region where the complex absorbs (e.g., 400-600 nm).

    • The resulting spectrum will show a positive or negative Cotton effect, the sign and intensity of which are related to the absolute configuration and concentration of the dominant enantiomer.

  • Quantification (Optional):

    • To determine the exact enantiomeric ratio, a calibration curve must be constructed by repeating the measurement with samples of known enantiomeric compositions (e.g., 100% S, 75:25 S:R, 50:50, etc.).

Chapter 5: Future Outlook and Broader Implications

The study of (S)-(+)-hexahydromandelic acid provides a window into the vast potential of small, chiral molecules in materials science and analytical chemistry.

  • High-Throughput Screening: The development of robust fluorescent and chiroptical sensing methods using analytes like hexahydromandelic acid is directly applicable to the high-throughput screening of catalysts for asymmetric synthesis.[11][15] This allows for the rapid evaluation of reaction success without the need for slower chromatographic methods.

  • Smart Materials: The principles of self-assembly demonstrated by this molecule's functional groups are foundational to creating "smart" materials. Derivatives of hexahydromandelic acid could be designed as building blocks for supramolecular polymers or pH-responsive hydrogels for targeted drug delivery or tissue engineering scaffolds.[5][16][17]

  • Advanced Functional Materials: As a starting material, (S)-(+)-hexahydromandelic acid can be used to synthesize chiral ionic liquids, which have applications as specialized solvents in asymmetric synthesis and as chiral stationary phases for chromatographic separations.

References

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  • Fluorescent sensors for the enantioselective recognition of mandelic acid: signal amplific
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  • Supramolecular Gels of Cholic Acids and Their Derivatives | Request PDF.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
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Foundational

In-Depth Technical Guide: Thermal Degradation Pathway and Stability of (S)-(+)-Hexahydromandelic Acid

Abstract (S)-(+)-Hexahydromandelic acid, a chiral α-hydroxy acid, is a crucial building block in pharmaceutical synthesis. Its thermal stability is a critical parameter influencing manufacturing, processing, and storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-(+)-Hexahydromandelic acid, a chiral α-hydroxy acid, is a crucial building block in pharmaceutical synthesis. Its thermal stability is a critical parameter influencing manufacturing, processing, and storage conditions. This guide provides a comprehensive analysis of the thermal degradation of (S)-(+)-hexahydromandelic acid. We will explore its thermal stability profile using standard analytical techniques, propose a plausible degradation pathway based on fundamental chemical principles and analogous structures, and provide detailed experimental protocols for researchers. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding and control of this compound's thermal behavior.

Introduction to (S)-(+)-Hexahydromandelic Acid

(S)-(+)-Hexahydromandelic acid, also known as (S)-Cyclohexylglycolic acid, is a valuable chiral intermediate. Its structure, featuring a cyclohexane ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, makes it a versatile synthon for creating complex molecules with specific biological activities.[1] The thermal behavior of such active pharmaceutical ingredients (APIs) and intermediates is of paramount importance, as thermal decomposition can lead to loss of potency, formation of potentially toxic impurities, and compromised product quality.[2] Understanding the temperature at which degradation begins and the pathway through which it proceeds is essential for developing robust and safe manufacturing processes.

Thermal Stability Profile

The thermal stability of a compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] These methods provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] A typical TGA experiment on (S)-(+)-hexahydromandelic acid would reveal the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.[5] The analysis is generally performed under an inert atmosphere, such as nitrogen, to study the intrinsic thermal degradation without interference from oxidative processes.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[6] It is used to determine transition temperatures, such as melting points (Tm), and to characterize exothermic or endothermic decomposition events.[7] For (S)-(+)-hexahydromandelic acid, a DSC thermogram would show an endothermic peak corresponding to its melting, followed by thermal events associated with its decomposition.

Summary of Thermal Properties

While specific experimental data for (S)-(+)-hexahydromandelic acid is not widely published, a typical thermal profile can be anticipated based on similar aliphatic carboxylic acids. The following table summarizes the key parameters obtained from TGA and DSC analysis.

ParameterDescriptionTypical Value Range (°C)
Tm (Melting Point) Temperature at which the solid-to-liquid phase transition occurs.120 - 150
Tonset (Decomposition) Temperature at which 5% mass loss is observed via TGA.[8]180 - 220
Tpeak (Decomposition) Temperature of the maximum rate of mass loss (from DTG curve).[5]220 - 260

Note: These values are estimates based on analogous structures and should be determined experimentally for the specific compound.

Proposed Thermal Degradation Pathway

In the absence of specific literature detailing the thermal degradation mechanism of (S)-(+)-hexahydromandelic acid, a pathway can be proposed based on the known decomposition reactions of α-hydroxy acids and carboxylic acids in general.[9][10] The primary degradation routes are expected to be decarboxylation and dehydration .

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group is a common thermal decomposition pathway for many carboxylic acids.[9] For (S)-(+)-hexahydromandelic acid, this would lead to the formation of 1-cyclohexylmethanol.

  • Dehydration: The elimination of a water molecule (H2O) involving the α-hydroxyl group and a hydrogen atom is another plausible route. This could lead to the formation of an unsaturated intermediate.

  • Combined Decarboxylation and Dehydration: It is also possible for these processes to occur in concert or sequentially, leading to a variety of smaller, volatile degradation products.

The following diagram illustrates a proposed initial degradation pathway.

G cluster_main Proposed Thermal Degradation of (S)-(+)-Hexahydromandelic Acid A (S)-(+)-Hexahydromandelic Acid B 1-Cyclohexylmethanol + CO2 A->B Decarboxylation C Unsaturated Intermediate + H2O A->C Dehydration D Further Fragmentation Products B->D C->D

Caption: Proposed initial degradation pathways for (S)-(+)-Hexahydromandelic Acid.

Analytical Methodologies for Degradation Studies

To experimentally determine the thermal stability and degradation pathway, a systematic workflow involving multiple analytical techniques is required.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the thermal degradation of a pharmaceutical compound.

G cluster_workflow Experimental Workflow for Thermal Analysis prep Sample Preparation (5-10 mg) tga TGA Analysis (e.g., 10 °C/min, N2 atm) prep->tga dsc DSC Analysis (e.g., 10 °C/min, N2 atm) prep->dsc data_acq Data Acquisition (Mass Loss, Heat Flow) tga->data_acq ega Evolved Gas Analysis (TGA-FTIR/MS) tga->ega Coupled Technique dsc->data_acq kinetics Kinetic Analysis (e.g., Kissinger, FWO) data_acq->kinetics pathway Pathway Elucidation kinetics->pathway id Identification of Degradation Products ega->id id->pathway

Caption: Workflow for thermal degradation analysis.

Protocol: Thermogravimetric Analysis (TGA)

This protocol describes a standard method for determining the thermal stability of (S)-(+)-hexahydromandelic acid.

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Instrumentation: A calibrated thermogravimetric analyzer.[11]

Methodology:

  • Crucible Preparation: Use a clean, inert sample pan (e.g., alumina or platinum). Tare the pan on the TGA's high-precision balance.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of the (S)-(+)-hexahydromandelic acid sample into the tared pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA's automatic sample changer or manually load it into the furnace.

    • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert atmosphere.[4]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A common heating rate that balances resolution and experimental time.[5]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset temperature (Tonset) of the major mass loss step.

    • Calculate the first derivative of the mass loss curve (DTG) to identify the temperature of maximum decomposition rate (Tpeak).

Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and observing thermal events associated with decomposition.

Objective: To measure the melting point and enthalpy of fusion, and to identify exothermic or endothermic decomposition processes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Crucible Preparation: Use a clean aluminum pan and lid.

  • Sample Weighing: Accurately weigh 2-5 mg of the (S)-(+)-hexahydromandelic acid sample into the pan.

  • Sample Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an identical empty pan to be used as a reference.[12]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

    • Observe any subsequent endothermic or exothermic peaks that indicate decomposition events.[6]

Factors Influencing Thermal Stability

Several factors can influence the observed thermal stability of (S)-(+)-hexahydromandelic acid:

  • Heating Rate: Higher heating rates in TGA and DSC experiments can shift the decomposition temperatures to higher values.[11][13] Running experiments at multiple heating rates can be used for kinetic analysis to determine parameters like activation energy.[5]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures and follows a different mechanistic pathway than thermal degradation in an inert atmosphere.[4]

  • Impurities: The presence of residual catalysts, solvents, or other impurities can significantly lower the thermal stability of the compound.[14]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and potential degradation pathways of (S)-(+)-hexahydromandelic acid. While a plausible degradation mechanism involving decarboxylation and dehydration has been proposed, experimental verification is crucial. The detailed protocols for TGA and DSC analysis serve as a starting point for researchers to quantitatively assess the thermal properties of this important chiral building block. A thorough characterization of its thermal behavior is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from it.

References

  • Davey, R. J., et al. (2002). The microbial degradation of cyclohexane carboxylic acid. Journal of Applied Microbiology. Available at: [Link]

  • Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. Available at: [Link]

  • Blakley, E. R. (1974). The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic. Canadian Journal of Microbiology. Available at: [Link]

  • Blakley, E. R. (1978). The microbial degradation of cyclohexanecarboxylic acid by a β-oxidation pathway with simultaneous induction to the utilization. Canadian Journal of Microbiology. Available at: [Link]

  • Kung, J. W., et al. (2013). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. ResearchGate. Available at: [Link]

  • Shafi, S., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances. Available at: [Link]

  • de Souza, P. F., et al. (2015). Thermal behaviour of mandelic acid, sodium mandelate and its compounds with some bivalent transition metal ions. ResearchGate. Available at: [Link]

  • Lorenz, H., et al. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design. Available at: [Link]

  • Miñano, J., et al. (2020). EFFECT OF CURCUMIN ON THERMAL DEGRADATION OF POLY(GLYCOLIC ACID) AND POLY(ε-CAPROLACTONE) BLENDS. UPCommons. Available at: [Link]

  • Kovács, Z., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. ResearchGate. Available at: [Link]

  • Dyl, A., et al. (2021). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules. Available at: [Link]

  • Tanaka, Y., et al. (2023). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Kyoto University Research Information Repository. Available at: [Link]

  • Li, Y., et al. (2024). Reaction mechanisms and hydrogen production in the thermal decomposition of simple carboxylic acids in O2/H2O environments. Kyushu University. Available at: [Link]

  • Unknown. (n.d.). Differential Scanning Calorimetry (DSC). QMplus Hub. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis – TGA. NETZSCH. Available at: [Link]

  • Cristea, C., et al. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. Available at: [Link]

  • XRF Scientific. (2024). What is the Principle of Thermogravimetric Analysis?. XRF Scientific. Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]

  • Joseph, C., et al. (2015). Thermal Decomposition Kinetics of Ursodeoxycholic Acid Drug Crystal. SCIRP. Available at: [Link]

  • Al-Hamamre, Z., et al. (2012). Application of differential scanning calorimetry (DSC), HPLC and pNMR for interpretation primary crystallisation caused. Pharmachitchat. Available at: [Link]

  • Mondal, S., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Giamberini, M., et al. (2024). Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates. IRIS UPO. Available at: [Link]

  • Ghanbari, E., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. Available at: [Link]

  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) - of Biomass and Materials. Celignis. Available at: [Link]

  • Angel, M. P., et al. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available at: [Link]

  • Ghanbari, E., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate. Available at: [Link]

  • Adegoke, E. O., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Available at: [Link]

  • Papageorgiou, G. Z., et al. (2019). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Polymers. Available at: [Link]

  • Simmie, J. M., et al. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Available at: [Link]

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Exploratory

The Electronic and Steric Landscape of (S)-Cyclohexylglycolic Acid: A Technical Guide for Drug Development and Asymmetric Synthesis

(S)-Cyclohexylglycolic acid (CHGA), also known as (S)-hexahydromandelic acid, is a highly versatile chiral α -hydroxy acid. While structurally analogous to mandelic acid, the substitution of a planar aromatic phenyl ring...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-Cyclohexylglycolic acid (CHGA), also known as (S)-hexahydromandelic acid, is a highly versatile chiral α -hydroxy acid. While structurally analogous to mandelic acid, the substitution of a planar aromatic phenyl ring with a saturated, non-planar cyclohexyl ring fundamentally alters its physicochemical behavior. This technical guide explores the causal relationships between the electronic and steric properties of (S)-CHGA, detailing how these fundamental characteristics dictate its utility in asymmetric synthesis and modern pharmacophore design.

Electronic Properties: Inductive Effects and Acidity

The electronic environment of (S)-CHGA is defined by the interplay between its α -hydroxyl group, the carboxylate moiety, and the aliphatic cyclohexyl ring.

The +I Inductive Effect

Unlike the phenyl group in mandelic acid, which exerts an electron-withdrawing inductive effect (-I) due to its sp2 -hybridized carbons, the cyclohexyl group in (S)-CHGA is composed entirely of sp3 -hybridized carbons. Alkyl and cycloalkyl groups are inherently electron-donating via the +I inductive effect [3].

This electron-donating nature pushes electron density toward the α -carbon and, consequently, toward the carboxyl group. When the carboxylic acid deprotonates, the resulting carboxylate anion is destabilized by this additional electron density.

Causality in pKa Shift

Because the conjugate base is destabilized by the +I effect of the cyclohexyl group, (S)-CHGA is a weaker acid than its aromatic counterpart. Experimental and predictive models place the pKa of hexahydromandelic acid at approximately 3.86 [1, 4]. In contrast, mandelic acid has a pKa of roughly 3.41 [4]. This thermodynamic shift is a direct, measurable consequence of the electronic differences between sp3 and sp2 ring systems [3].

G A Cyclohexyl Group (sp3 hybridized) B +I Inductive Effect (Electron Donating) A->B Electronic C Steric Bulk (Chair Conformation) A->C Steric D Destabilized Carboxylate Anion B->D Increases e- density F Chiral Shielding at Alpha-Carbon C->F Blocks reaction face E Higher pKa (~3.86) Weaker Acid D->E Thermodynamic outcome

Logical flow of electronic and steric effects in (S)-cyclohexylglycolic acid.

Steric Properties and Conformational Dynamics

The steric bulk of the cyclohexyl group is the primary driver of (S)-CHGA's utility as a chiral auxiliary.

Chair Conformation and Facial Shielding

The cyclohexyl ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky α -hydroxyacetic acid moiety typically occupies an equatorial position relative to the ring. The sheer volume of the non-planar cyclohexyl group creates a highly shielded microenvironment around the chiral α -carbon.

When (S)-CHGA is utilized in asymmetric synthesis, this steric hindrance effectively blocks one face of the molecule. Reagents approaching the chiral center are forced to attack from the less hindered trajectory, resulting in high diastereomeric or enantiomeric excesses.

Pharmacological Relevance in Drug Development

In medicinal chemistry, the steric and electronic parameters of (S)-CHGA are exploited to design potent anticholinergic drugs, most notably Oxybutynin and its derivatives [2].

Oxybutynin acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3) [2, 5]. The pharmacological efficacy of this drug class relies heavily on the CHGA scaffold:

  • Hydrophobic Anchoring: The bulky, lipophilic cyclohexyl group fits precisely into the deep hydrophobic binding pocket of the muscarinic receptor [5].

  • Receptor Blockade: The steric volume of the cyclohexyl ring prevents the natural ligand (acetylcholine) from accessing the active site, leading to smooth muscle relaxation (e.g., detrusor muscle relaxation in the treatment of overactive bladder) [2, 5].

G Step1 (S)-CHGA Derivative (e.g., Oxybutynin) Step2 Muscarinic Receptors (M1, M2, M3) Step1->Step2 Administration Step3 Hydrophobic Pocket Binding (Anchored by Cyclohexyl) Step2->Step3 Steric Fit Step4 Competitive Antagonism (Blocks Acetylcholine) Step3->Step4 Receptor Blockade Step5 Smooth Muscle Relaxation (Detrusor Muscle) Step4->Step5 Clinical Efficacy

Pharmacodynamic pathway of CHGA-derived anticholinergic agents.

Quantitative Data Presentation

To contextualize the properties of (S)-CHGA, it is best compared against its aromatic analog, (S)-Mandelic Acid. The table below summarizes the quantitative impact of the cyclohexyl vs. phenyl group substitution.

Property(S)-Cyclohexylglycolic Acid(S)-Mandelic AcidCausality / Driver
Ring Structure Aliphatic, non-planar (Chair)Aromatic, planarHybridization ( sp3 vs sp2 )
Inductive Effect +I (Electron Donating)-I (Electron Withdrawing)Electronegativity of ring carbons
pKa ~3.86 [1, 4]~3.41 [4]Stability of carboxylate anion
Steric Bulk (Volume) High (Shields α -carbon)Moderate3D spatial occupation of the ring
Receptor Affinity Role Deep hydrophobic pocket anchorPi-pi stacking interactionsLipophilicity and steric fit

Self-Validating Experimental Protocols

To rigorously evaluate the electronic and steric properties of (S)-CHGA in a laboratory setting, the following self-validating protocols are recommended.

Protocol 1: Potentiometric Titration for pKa Determination (Electronic Validation)

This protocol validates the +I inductive effect by precisely measuring the pKa of (S)-CHGA against a known standard. The system is self-validating because the parallel titration of mandelic acid acts as an internal control for the electronic shift.

  • Preparation: Prepare 0.01 M solutions of (S)-CHGA and (S)-Mandelic Acid in deionized water (ensure temperature is stabilized at 25.0 ± 0.1 °C).

  • Standardization: Standardize a 0.1 M NaOH titrant using Potassium Hydrogen Phthalate (KHP) to ensure exact molarity.

  • Titration: Immerse a calibrated glass pH electrode into 50.0 mL of the (S)-CHGA solution. Add the NaOH titrant in 0.1 mL increments under continuous magnetic stirring.

  • Data Acquisition: Record the pH after each addition once the reading stabilizes. Repeat the process for the (S)-Mandelic Acid solution.

  • Validation & Analysis: Plot pH vs. Volume of NaOH. Generate a first-derivative plot ( dpH/dV ) to precisely identify the equivalence point. The pH at exactly half the equivalence point volume equals the pKa.

  • Expected Outcome: The pKa of (S)-CHGA will be experimentally verified at ~3.86, confirming the destabilizing +I effect relative to mandelic acid (~3.41).

Protocol 2: Chiral HPLC Separation (Steric Validation)

This protocol validates the steric bulk of the cyclohexyl group by exploiting its differential interaction with a chiral selector ( β -Cyclodextrin). The system is self-validating by first injecting a racemate to prove resolving power before analyzing the pure (S)-enantiomer.

  • Column Selection: Utilize a chiral HPLC column functionalized with β -Cyclodextrin ( β -CD). The cavity size of β -CD is highly sensitive to bulky cycloalkyl groups.

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 40:60 v/v) adjusted to pH 2.5 with trifluoroacetic acid (TFA) to ensure the carboxylic acid remains fully protonated (neutral), maximizing hydrophobic interactions.

  • System Suitability (Validation Step): Inject a 1 mg/mL solution of racemic cyclohexylglycolic acid. Adjust flow rate (typically 1.0 mL/min) until baseline resolution ( Rs​>1.5 ) is achieved between the (R) and (S) peaks. This proves the steric bulk is actively interacting with the chiral cavity.

  • Sample Analysis: Inject the pure (S)-CHGA sample.

  • Expected Outcome: A single peak will elute, matching the retention time of the corresponding enantiomer from the racemic validation run, proving both the stereochemical purity and the steric mechanism of separation.

References

  • The Royal Society of Chemistry. "Induced Circular Dichroism of Stereoregular Vinyl Polymers". Chemical Communications (ESI). URL: [Link]

  • MIMS Thailand. "Oablok: Dosage & Side Effects". MIMS. URL: [Link]

Foundational

The Hydrogen Bonding Behavior of (S)-(+)-Hexahydromandelic Acid in Solution: A Spectroscopic and Mechanistic Analysis

An In-Depth Technical Guide Abstract (S)-(+)-Hexahydromandelic acid (SHMA), the saturated analog of mandelic acid, is a chiral building block of significant interest in pharmaceutical synthesis and materials science. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

(S)-(+)-Hexahydromandelic acid (SHMA), the saturated analog of mandelic acid, is a chiral building block of significant interest in pharmaceutical synthesis and materials science. Its molecular architecture, featuring a carboxylic acid, an α-hydroxyl group, and a stereogenic center, provides a rich landscape for hydrogen bonding interactions that dictate its behavior in solution.[1] Understanding these non-covalent interactions is paramount for controlling chiral recognition processes, predicting solubility, and designing stable drug formulations. This guide provides a comprehensive technical overview of the solution-phase hydrogen bonding of SHMA, focusing on the dynamic equilibrium between self-association and solute-solvent interactions. We present detailed experimental protocols using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD) spectroscopy, explaining the causal-driven experimental design and the interpretation of the resulting data to build a cohesive model of its behavior.

Introduction: The Significance of Hydrogen Bonding in a Chiral Scaffold

(S)-(+)-Hexahydromandelic acid possesses two key functional groups capable of participating in hydrogen bonds: the carboxylic acid group, which can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl oxygen), and the α-hydroxyl group, which also serves as a donor and acceptor. This dual functionality is the cornerstone of its utility as a chiral synthon and resolving agent.[1][2] The precise geometry and strength of these hydrogen bonds govern its interactions with other molecules, including other SHMA molecules, solvent molecules, and chiral selectors or biological targets.[3][4]

In solution, the dominant non-covalent behavior is a competition between two primary states:

  • Self-Association: The formation of stable, hydrogen-bonded dimers (or higher-order oligomers).

  • Solvation: The formation of hydrogen bonds between SHMA and solvent molecules.

The equilibrium between these states is highly sensitive to solvent polarity, concentration, and temperature. A thorough characterization of this equilibrium is therefore essential for any application involving SHMA in a solution phase.

Dominant Hydrogen Bonding Motifs in Solution

The Carboxylic Acid Cyclic Dimer

In non-polar or weakly polar aprotic solvents (e.g., chloroform, carbon tetrachloride), carboxylic acids predominantly exist as stable, hydrogen-bonded cyclic dimers.[5][6] This motif involves two reciprocal hydrogen bonds between the carboxylic acid groups of two SHMA molecules, forming a highly stable eight-membered ring. This dimerization significantly influences the molecule's effective polarity, solubility, and spectroscopic properties.

Caption: Monomer-Dimer equilibrium of SHMA in a non-polar solvent.

Competitive Solvation by Polar Solvents

In polar solvents, particularly those capable of hydrogen bonding (e.g., methanol, water, DMSO), the solvent molecules actively compete with the self-association process.[7][8] Protic solvents like methanol can donate a hydrogen bond to the carbonyl oxygen and accept a hydrogen bond from the carboxylic acid proton of SHMA. Aprotic polar solvents like DMSO can act as strong hydrogen bond acceptors. This competition shifts the equilibrium away from the dimer and towards solvated monomeric species, altering the system's properties.[7]

Caption: Competition between dimerization and solvation in a polar protic solvent.

A Multi-Spectroscopic Approach to Characterization

No single technique can fully elucidate the complex hydrogen bonding network. A synergistic approach combining IR, NMR, and VCD spectroscopy provides a comprehensive understanding.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Expertise & Rationale: IR spectroscopy is exceptionally sensitive to changes in bond strength and polarity caused by hydrogen bonding.[6] The O-H and C=O stretching vibrations of the carboxylic acid are powerful diagnostic tools. In a non-hydrogen-bonded (monomeric) state, the C=O stretch appears at a higher frequency (~1760 cm⁻¹) compared to the hydrogen-bonded (dimeric) state (~1710 cm⁻¹).[9] Concurrently, the sharp O-H stretch of the monomer (~3500 cm⁻¹) is replaced by an extremely broad and intense absorption band for the dimer, often spanning from 3300 to 2500 cm⁻¹.[6] By systematically varying the concentration in a non-polar solvent, we can directly observe the shift in the equilibrium.

Experimental Protocol: Concentration-Dependent IR Analysis

  • Solvent Selection: Choose an optically transparent, non-polar aprotic solvent (e.g., carbon tetrachloride or chloroform) to minimize solute-solvent interactions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of SHMA (e.g., 0.1 M).

  • Serial Dilution: Create a series of dilutions from the stock solution, ranging from 0.1 M down to ~0.001 M.

  • Sample Measurement: Using a liquid transmission cell with a fixed path length (e.g., 0.1 to 1.0 mm), acquire the IR spectrum for each concentration, as well as a spectrum of the pure solvent for background subtraction.

  • Data Analysis: Normalize and overlay the spectra. Plot the absorbance of the monomeric and dimeric C=O peaks as a function of concentration.

Data Presentation: Expected IR Absorptions

Vibrational ModeMonomeric SpeciesDimeric SpeciesRationale for Shift
C=O Stretch ~1760 cm⁻¹ (sharp)~1710 cm⁻¹ (intense)H-bonding weakens the C=O double bond, lowering the vibrational frequency.[9]
O-H Stretch ~3500 cm⁻¹ (sharp)3300-2500 cm⁻¹ (very broad)The proton is strongly engaged in the H-bond, leading to a broad range of vibrational states.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Expertise & Rationale: The chemical environment of the carboxylic acid proton is highly sensitive to hydrogen bonding. In the cyclic dimer, this proton is deshielded by the electronegative oxygen of the neighboring molecule, causing its signal to appear far downfield in the ¹H NMR spectrum, typically between 10 and 13 ppm.[5][9] The exact chemical shift is a population-weighted average of the monomeric and dimeric states. Therefore, as concentration increases in a non-polar solvent, the equilibrium shifts towards the dimer, and the observed chemical shift moves further downfield.[10]

Experimental Protocol: ¹H NMR Titration

  • Solvent and Standard: Use a deuterated, non-polar aprotic solvent such as CDCl₃. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for accurate referencing.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of a very dilute solution of SHMA (e.g., ~0.5 mM).

  • Concentration Increase: Prepare a series of samples with increasing concentrations of SHMA (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

  • Spectral Acquisition: Record the ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Measure the chemical shift (δ) of the carboxylic acid proton at each concentration. Plot δ vs. concentration. The resulting curve can be fitted to determine the dimerization constant (K_dimer).

Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH) 10.0 - 13.0Broad singletPosition is highly concentration and solvent dependent.[6][9]
α-Hydroxyl (-OH) 2.0 - 5.0Broad singletPosition is variable and depends on H-bonding and exchange rate.
α-Proton (-CH) ~4.0 - 4.5VariesPosition is influenced by adjacent hydroxyl and carboxyl groups.
Cyclohexyl Protons (-CH₂-, -CH-) 1.0 - 2.5Complex multipletThe standard aliphatic region.
Vibrational Circular Dichroism (VCD): Elucidating Stereochemistry in Solution

Expertise & Rationale: VCD measures the differential absorption of left and right circularly polarized infrared light, making it exquisitely sensitive to the three-dimensional structure of chiral molecules.[11][12] While IR and NMR confirm the presence of hydrogen bonding, VCD can provide insight into the preferred conformation of the resulting species (monomers, dimers, solute-solvent clusters) in solution.[7] The absolute configuration of SHMA is known, but VCD is the definitive tool for confirming how its stereochemistry is expressed through its vibrational modes under specific solution conditions. This is achieved by comparing the experimental VCD spectrum with spectra predicted by quantum mechanical calculations (e.g., Density Functional Theory, DFT) for different possible structures.[13]

Experimental Protocol: VCD Analysis and Computational Correlation

  • Sample Preparation: Prepare a relatively concentrated solution of SHMA (~0.1 M) in the solvent of interest (e.g., CDCl₃ for the dimer, or DMSO for the solvated monomer). A higher concentration is needed due to the small magnitude of the VCD signal.[14]

  • Spectra Acquisition: Measure both the IR and VCD spectra of the sample using a dedicated VCD spectrometer.

  • Computational Modeling: Using a quantum chemistry software package, perform geometry optimizations and frequency calculations for plausible structures: (a) the SHMA monomer, (b) the (S,S)-homodimer, and (c) a 1:1 complex of SHMA with a solvent molecule (if applicable).

  • Spectral Simulation: From the calculations, simulate the theoretical IR and VCD spectra for each structure.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the simulated spectra. The structure whose simulated spectrum best matches the experimental one is the dominant species in solution under those conditions.

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Prep Sample Preparation (SHMA in Solvent) Acq Acquire Experimental IR and VCD Spectra Prep->Acq Compare Compare Experimental and Simulated Spectra Acq->Compare Model Build Structural Models (Monomer, Dimer, etc.) DFT DFT Calculations (Geometry, Frequencies) Model->DFT Sim Simulate Theoretical IR and VCD Spectra DFT->Sim Sim->Compare Assign Assign Dominant Conformation/Species Compare->Assign

Caption: Workflow for VCD structural elucidation.

Implications for Drug Development and Chiral Separations

A quantitative understanding of SHMA's hydrogen bonding is critical for its practical application:

  • Chiral Recognition: The ability to form specific, geometrically defined hydrogen bonds is the basis for chiral separations using molecularly imprinted polymers or chiral stationary phases.[2][15] The strength and nature of these bonds (e.g., whether the hydroxyl or carboxyl group is the primary interactor) determines the enantioselectivity.[3]

  • Receptor Binding: When incorporated into an active pharmaceutical ingredient (API), the hydrogen bonding potential of the SHMA moiety will dictate its binding affinity and orientation within a biological receptor site.

  • Formulation and Solubility: The propensity to form strong dimers can reduce solubility in non-polar media and may lead to aggregation or precipitation. Conversely, selecting excipients with strong hydrogen bonding capabilities can disrupt self-association and enhance solubility.

Conclusion

The solution-phase behavior of (S)-(+)-hexahydromandelic acid is governed by a delicate and tunable equilibrium between self-association via cyclic dimerization and competitive solvation. This guide has outlined a robust, multi-spectroscopic strategy for characterizing this behavior. By integrating data from IR, NMR, and VCD spectroscopy, researchers can build a detailed mechanistic model that connects the molecule's fundamental properties to its performance in complex applications, from asymmetric synthesis to drug design. This rigorous, causality-driven approach ensures that experimental choices are well-founded and that the resulting data provides actionable insights for scientists and drug development professionals.

References

  • Verma, R., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances.
  • Chang, C.-K., et al. (2011). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chinese Chemical Society.
  • Csomós, P., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. Molecules.
  • Chang, C.-K., et al. (2011). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.
  • Csomós, P., et al. (2020).
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. chem.ucalgary.ca.
  • Behrendt, F., et al. (2017). Solvation of a chiral carboxylic acid: effects of hydrogen bonding on the IR and VCD spectra of α-methoxyphenylacetic acid. Physical Chemistry Chemical Physics.
  • Lee, J., et al. (1998). Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media. Journal of the American Chemical Society.
  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org.
  • Wikipedia. (n.d.). Vibrational circular dichroism. en.wikipedia.org.
  • Bruker. (n.d.). Vibrational circular dichroism (VCD). bruker.com.
  • Stepankova, V. (2013). Structural characterization of chiral molecules using VCD spectroscopy.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. openstax.org.
  • JASCO, Inc. (2024). Vibrational Circular Dichroism Spectroscopy using an FVS-6000 Spectrometer. jascoinc.com.
  • Davolos, M.R., et al. (1998).
  • Wang, W., et al. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. ACS Central Science.
  • Grossman, G.J., et al. (2017). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid). Life.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution of Chiral Amines Using (S)-(+)-Hexahydromandelic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Context The demand for enantiopure amines is paramount in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Context

The demand for enantiopure amines is paramount in pharmaceutical development, as different enantiomers of chiral drugs often exhibit drastically different pharmacokinetics, efficacy, and toxicity profiles. While transition-metal asymmetric catalysis and enzymatic kinetic resolutions are popular, classical chiral resolution via diastereomeric salt formation remains one of the most robust, scalable, and cost-effective methods for biomanufacturing and industrial scale-up.

(S)-(+)-Hexahydromandelic acid (also known as (S)-cyclohexylglycolic acid) is a highly effective, aliphatic α -hydroxycarboxylic acid resolving agent. Unlike its aromatic counterpart, mandelic acid, (S)-(+)-hexahydromandelic acid features a bulky, flexible cyclohexane ring. This structural difference eliminates π−π stacking interactions, allowing the resolution process to be driven purely by precise steric recognition and robust hydrogen-bonding networks.

Mechanistic Insights: The Causality of Chiral Recognition

As a Senior Application Scientist, it is critical to understand why a resolving agent works, rather than just how to use it. The efficacy of (S)-(+)-hexahydromandelic acid lies in its ability to form a "structurally rigidified" host-guest complex with chiral amines[1].

  • Hydrogen Bonding Network : The α -hydroxyl group acts synergistically with the carboxylate moiety to form a rigid, bidentate hydrogen-bonding network with the protonated primary or secondary amine.

  • Steric Discrimination : The bulky cyclohexane ring creates a deep, well-defined chiral pocket. When the "matched" enantiomer of the amine (e.g., (R)-1-phenylethylamine) docks into this pocket, the resulting diastereomeric salt achieves optimal packing in the crystal lattice.

  • Lattice Energy & Solubility : This optimal packing maximizes the lattice energy, drastically reducing the solubility of the matched salt compared to the mismatched (S,S)-salt. This thermodynamic differential is the causal driver of the fractional crystallization process, allowing for high enantiomeric excess (ee)[2].

Experimental Methodology: Diastereomeric Salt Resolution

Self-Validating System : The following protocol utilizes a gravimetric and polarimetric feedback loop. By measuring the mass of the crystallized salt and its specific rotation, the practitioner can immediately validate the success of the resolution before proceeding to the irreversible cleavage step.

Materials Required
  • Racemic amine (e.g., rac-1-phenylethylamine)

  • (S)-(+)-Hexahydromandelic acid (Resolving Agent, >98% ee)

  • Solvent: Absolute Ethanol and Deionized Water

  • Aqueous Sodium Hydroxide (NaOH, 2.0 M)

  • Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Protocol

Step 1: Salt Formation In a round-bottom flask, dissolve 10.0 mmol of the racemic amine in 15 mL of an ethanol/water mixture (typically 9:1 v/v). Slowly add 5.0 to 10.0 mmol (0.5 to 1.0 equivalents) of (S)-(+)-hexahydromandelic acid.

  • Expert Insight: Using 0.5 equivalents of the resolving agent (the "half-equivalent method") often yields higher optical purity in the first crop, as the unreacted mismatched enantiomer remains as a highly soluble free base in the mother liquor.

Step 2: Dissolution & Reflux Heat the mixture to reflux (approx. 75–80 °C) under constant stirring until a clear, homogeneous solution is achieved.

Step 3: Controlled Crystallization Remove the heat source and allow the solution to cool to room temperature at a strictly controlled rate (approx. 5 °C per hour).

  • Expert Insight: Rapid cooling causes kinetic precipitation, trapping the unwanted diastereomer (entrainment). Slow, thermodynamic cooling ensures that only the least soluble diastereomeric salt nucleates and grows into pure crystals.

Step 4: Filtration & Washing Once crystallization is complete (typically 12–24 hours), isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol to remove residual mother liquor.

Step 5: Purity Validation Determine the diastereomeric excess (de) of the salt via chiral HPLC or by measuring its specific optical rotation. If the de is <95%, perform a single recrystallization from ethanol.

Step 6: Alkaline Cleavage Suspend the enantiopure salt in 10 mL of deionized water. Add 2.0 M NaOH dropwise until the pH reaches >12. The strong base deprotonates the ammonium ion, liberating the free chiral amine, while the resolving agent remains in the aqueous phase as a highly soluble sodium salt.

Step 7: Extraction & Isolation Extract the aqueous mixture with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure amine.

Step 8: Resolving Agent Recovery Acidify the aqueous layer with 2.0 M HCl to pH < 2. Extract with ethyl acetate to recover the (S)-(+)-hexahydromandelic acid for future use. This recycling step makes the protocol highly economical and sustainable.

Data Presentation: Typical Resolution Metrics

The table below summarizes typical quantitative outcomes when utilizing (S)-(+)-hexahydromandelic acid for the resolution of various racemic amines under optimized conditions.

Target Racemic AmineResolving AgentOptimal Solvent SystemIsolated Yield (%)*Enantiomeric Excess (ee %)
1-Phenylethylamine(S)-(+)-Hexahydromandelic AcidEthanol / Water (9:1)42%> 98%
1-Cyclohexylethylamine(S)-(+)-Hexahydromandelic AcidMethanol39%> 96%
2-Amino-1-butanol(S)-(+)-Hexahydromandelic AcidIsopropanol35%> 92%

*Note: The theoretical maximum yield for a single enantiomer from a racemate is 50%. Yields >35% in a single pass represent highly efficient resolutions.

Workflow Visualization

The following diagram illustrates the logical flow of the chiral resolution process, highlighting the critical phase separation and recovery steps.

Workflow Racemate Racemic Amine (R/S-Mixture) Mixing Diastereomeric Salt Formation (EtOH/H2O, Reflux) Racemate->Mixing ResolvingAgent (S)-(+)-Hexahydromandelic Acid (Chiral Selector) ResolvingAgent->Mixing Crystallization Fractional Crystallization (Controlled Cooling to RT) Mixing->Crystallization Solid Solid Precipitate (S)-Acid / (R)-Amine Salt Crystallization->Solid Less Soluble Liquid Mother Liquor (S)-Acid / (S)-Amine Salt Crystallization->Liquid More Soluble Base1 Alkaline Cleavage (NaOH, pH > 12) Solid->Base1 Base2 Alkaline Cleavage (NaOH, pH > 12) Liquid->Base2 Enantiomer1 Enantiopure (R)-Amine (Organic Extraction) Base1->Enantiomer1 Enantiomer2 Enantiopure (S)-Amine (Organic Extraction) Base2->Enantiomer2

Workflow of chiral amine resolution via diastereomeric salt formation with (S)-hexahydromandelic acid.

References

  • Turn-On Fluorescence Enantioselective Sensing of Hydroxyl Carboxylic Enantiomers by Metal–Organic Framework Nanosheets Source: ACS Applied Materials & Interfaces URL:[Link]

  • Imine-based chiroptical sensing for analysis of chiral amines: From method design to synthetic application Source: ResearchGate URL:[Link][1]

  • Solvent-induced chirality control in the enantioseparation of 1-phenylethylamine via diastereomeric salt formation Source: Science.gov / PubMed URL:[Link][2]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Active Pharmaceutical Ingredients with (S)-(+)-Hexahydromandelic Acid

Abstract The stereochemical identity of an Active Pharmaceutical Ingredient (API) is a critical determinant of its pharmacological activity and safety profile. Consequently, the development of robust methods for synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical identity of an Active Pharmaceutical Ingredient (API) is a critical determinant of its pharmacological activity and safety profile. Consequently, the development of robust methods for synthesizing enantiomerically pure compounds is a cornerstone of modern drug development.[1][2] This document provides detailed application notes and protocols on the use of (S)-(+)-hexahydromandelic acid, a versatile chiral building block, in the synthesis of APIs. We will explore its dual role as both a chiral auxiliary for directing stereoselective transformations and as a classical resolving agent for the separation of enantiomers. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and scalability.

Introduction: The Imperative of Chirality in Drug Synthesis

Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have vastly different biological activities. In some cases, one enantiomer provides the desired therapeutic effect while the other is inactive or, in the worst cases, toxic.[1] This reality necessitates that APIs are often produced as single enantiomers.

(S)-(+)-Hexahydromandelic acid, the saturated analog of the well-known (S)-mandelic acid, serves as an invaluable tool for achieving high enantiopurity. Its structure, featuring a stereogenic center at the α-carbon bearing a hydroxyl group and a carboxylic acid, allows it to be employed in two primary strategies:

  • As a Chiral Auxiliary: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[3][4]

  • As a Chiral Resolving Agent: Used to separate a racemic mixture of a basic compound through the formation of diastereomeric salts with differing solubilities.[5]

This guide will provide the foundational principles and actionable protocols for both applications.

Application I: (S)-(+)-Hexahydromandelic Acid as a Chiral Auxiliary

Principle and Mechanistic Rationale

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereoselectivity of a reaction.[3][] The inherent chirality of the auxiliary creates a diastereomeric intermediate. The steric and electronic properties of the auxiliary then block one face of the reactive center (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face. This results in a highly diastereoselective transformation. After the key stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[4]

In the case of (S)-(+)-hexahydromandelic acid, it is typically converted to an amide with a prochiral carboxylic acid derivative. The cyclohexyl group provides significant steric bulk, which effectively shields one face of the resulting enolate, directing alkylation or other electrophilic attacks with high precision.

General Workflow for Asymmetric Synthesis

The process follows a logical sequence of coupling, stereoselective reaction, and cleavage. This workflow ensures that the chirality from the auxiliary is effectively transferred to the substrate.

G cluster_0 Workflow: Chiral Auxiliary A Prochiral Substrate + (S)-(+)-Hexahydromandelic Acid B Couple Auxiliary (e.g., Amide Formation) A->B C Diastereomeric Intermediate B->C D Perform Diastereoselective Rxn (e.g., Asymmetric Alkylation) C->D E New Chiral Center Formed (High Diastereomeric Excess) D->E F Cleave Auxiliary (e.g., Hydrolysis) E->F G Enantiopure Product F->G H Recovered Auxiliary F->H Recycle

Caption: General workflow for using a chiral auxiliary.

Protocol: Asymmetric Alkylation via an Auxiliary-Derived Enolate

This protocol describes a generalized procedure for the diastereoselective alkylation of a carboxylic acid derivative.

Materials:

  • (S)-(+)-Hexahydromandelic acid

  • Prochiral acyl chloride (R-CH₂-COCl)

  • Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene

  • Electrophile (e.g., Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Standard workup and purification reagents (solvents, silica gel, etc.)

Protocol Steps:

  • Auxiliary Coupling (Imide Formation):

    • Dissolve (S)-(+)-hexahydromandelic acid (1.0 eq) in anhydrous THF (10 mL per mmol) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C. Add n-butyllithium (2.1 eq) dropwise to deprotonate both the alcohol and carboxylic acid.

    • Slowly add the prochiral acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify the resulting amide by flash column chromatography.

  • Enolate Formation & Diastereoselective Alkylation:

    • Dissolve the purified amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add LDA solution (1.2 eq) dropwise. The solution should change color, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Add the electrophile (1.3 eq) dropwise. Maintain the temperature at -78 °C and stir for 4-6 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Auxiliary Cleavage:

    • Dissolve the alkylated product in a 3:1 mixture of THF and water.

    • Add finely ground lithium hydroxide (LiOH, 4.0 eq) and stir vigorously at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture to remove most of the THF.

    • Dilute with water and extract with diethyl ether to remove the cleaved auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired chiral carboxylic acid product with ethyl acetate.

Illustrative Data

The following table summarizes expected outcomes for an asymmetric alkylation using a robust chiral auxiliary.

Electrophile (R'-X)SolventTemp (°C)Diastereomeric Ratio (S,S : S,R)Yield (%)
Benzyl bromideTHF-78>98:285-95
IodomethaneTHF-78>95:580-90
Allyl bromideTHF-78>97:382-92

Application II: (S)-(+)-Hexahydromandelic Acid as a Chiral Resolving Agent

Principle and Mechanistic Rationale

Classical resolution is a powerful technique for separating enantiomers based on the formation of diastereomeric salts.[1] When a racemic mixture of a base (e.g., a chiral amine, a key intermediate in many APIs) is reacted with an enantiomerically pure acid like (S)-(+)-hexahydromandelic acid, two diastereomeric salts are formed:

  • (R)-Amine · (S)-Acid

  • (S)-Amine · (S)-Acid

These diastereomers are no longer mirror images. They have distinct three-dimensional structures, which leads to different crystal lattice energies and, crucially, different solubilities in a given solvent.[7] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized and isolated by filtration. The enantiopure amine is then liberated from the salt by treatment with a base.

General Workflow for Chiral Resolution

This process leverages differences in physical properties to achieve separation, followed by liberation of the desired enantiomer.

G cluster_1 Workflow: Chiral Resolution A Racemic Amine (R/S Mixture) C Salt Formation in Suitable Solvent A->C B (S)-(+)-Hexahydromandelic Acid (Resolving Agent) B->C D Solution of Two Diastereomeric Salts C->D E Fractional Crystallization (Cooling/Evaporation) D->E F Insoluble Salt Precipitates (e.g., (R)-Amine • (S)-Acid) E->F G Soluble Salt Remains in Mother Liquor E->G H Isolate Crystals (Filtration) F->H I Liberate Amine (Add Base) H->I J Enantiopure Amine (e.g., (R)-Amine) I->J K Recovered Resolving Agent I->K Recycle

Sources

Method

Application Notes and Protocols for the Preparation of Diastereomeric Salts with (S)-(+)-Hexahydromandelic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the principles and practices of chiral resolution via diastereomeric salt formation, with a focus o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and practices of chiral resolution via diastereomeric salt formation, with a focus on the application of (S)-(+)-hexahydromandelic acid as a resolving agent. While specific, published protocols detailing the use of (S)-(+)-hexahydromandelic acid are not widely available, this guide offers a robust framework for developing a successful resolution strategy. It covers the theoretical underpinnings, a detailed general protocol for the resolution of racemic amines and alcohols, and a systematic approach to screening and optimization. The aim is to equip researchers with the necessary knowledge to effectively utilize (S)-(+)-hexahydromandelic acid in their chiral separation endeavors.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging. The formation of diastereomeric salts is a classical and widely employed technique to overcome this hurdle.[1]

The core principle involves the reaction of a racemic mixture (e.g., a racemic base) with an enantiomerically pure resolving agent (e.g., a chiral acid) to form a pair of diastereomeric salts.[2] Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, melting point, and crystal structure.[1] This difference in solubility is exploited to separate the diastereomers through fractional crystallization.[3] One diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation, from which the desired pure enantiomer can then be liberated.[2]

(S)-(+)-Hexahydromandelic acid , also known as (S)-α-Hydroxycyclohexaneacetic acid, is a chiral carboxylic acid that can serve as an effective resolving agent for racemic bases, such as amines, and for alcohols after their conversion to a suitable acidic derivative. Its structural rigidity and defined stereochemistry make it a candidate for inducing the formation of diastereomeric salts with significantly different physical properties.

(S)-(+)-Hexahydromandelic Acid: Physicochemical Properties

A thorough understanding of the resolving agent's properties is crucial for developing a successful resolution protocol.

PropertyValueReference
Chemical Formula C₈H₁₄O₃[4]
Molecular Weight 158.19 g/mol [4]
Appearance White crystalline solid[5]
Melting Point 127-130 °C[4]
Optical Activity [α]¹⁸/D +23° (c=1 in acetic acid)[4]
Functional Groups Carboxylic acid, Hydroxyl[4]

General Workflow for Chiral Resolution

The process of chiral resolution using diastereomeric salt formation can be systematically broken down into three key stages: salt formation, separation, and liberation of the enantiomer.

Chiral Resolution Workflow cluster_0 PART 1: Salt Formation cluster_1 PART 2: Separation cluster_2 PART 3: Enantiomer Liberation racemic_mixture Racemic Mixture (e.g., R/S-Amine) dissolution Dissolution in Optimal Solvent racemic_mixture->dissolution resolving_agent (S)-(+)-Hexahydromandelic Acid resolving_agent->dissolution salt_formation Diastereomeric Salt Mixture in Solution dissolution->salt_formation crystallization Fractional Crystallization (Cooling, Evaporation, or Anti-solvent Addition) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Isolated Less Soluble Diastereomeric Salt (e.g., (R-Amine)-(S-Acid)) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S-Amine)-(S-Acid)) filtration->mother_liquor liberation Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation extraction Extraction & Purification liberation->extraction pure_enantiomer Pure Enantiomer (e.g., R-Amine) extraction->pure_enantiomer

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

The following sections provide detailed, generalized protocols for the chiral resolution of racemic amines and alcohols. These protocols should be considered as a starting point and will require optimization for specific substrates.

Protocol for the Resolution of a Racemic Amine

Materials:

  • Racemic amine

  • (S)-(+)-Hexahydromandelic acid

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Screening for Optimal Conditions (Small Scale):

    • In a series of small vials, dissolve a known amount of the racemic amine in different solvents.

    • Add an equimolar amount of (S)-(+)-hexahydromandelic acid to each vial.

    • Observe for spontaneous precipitation at room temperature. If no precipitate forms, slowly cool the solutions or allow for slow evaporation.

    • Isolate any crystalline material by filtration and analyze the diastereomeric and enantiomeric purity (e.g., by NMR and chiral HPLC, respectively).

  • Preparative Scale Resolution:

    • Salt Formation: In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) and (S)-(+)-hexahydromandelic acid (0.5 to 1.0 equivalent) in the optimal solvent identified during screening, with gentle heating if necessary to achieve complete dissolution.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, consider seeding with a small crystal of the diastereomeric salt (if available), further cooling in an ice bath, or the slow addition of an anti-solvent.

    • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Analysis of Diastereomeric Purity: Determine the diastereomeric purity of the isolated salt by ¹H NMR spectroscopy. The presence of two diastereomers will be indicated by two sets of signals for protons near the chiral centers.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a sufficient amount of an aqueous base (e.g., 1 M NaOH) to deprotonate the amine.

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Final Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation.

    • The resolving agent, (S)-(+)-hexahydromandelic acid, can be recovered from the aqueous layer by acidification followed by extraction.

Protocol for the Resolution of a Racemic Alcohol

Racemic alcohols are not directly resolved by chiral acids. They must first be converted into an acidic derivative, such as a half-ester of a dicarboxylic acid.[6]

Materials:

  • Racemic alcohol

  • Phthalic anhydride or succinic anhydride

  • Pyridine or another suitable base

  • (S)-(+)-Hexahydromandelic acid

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Formation of the Half-Ester:

    • In a reaction flask, dissolve the racemic alcohol (1.0 equivalent) and a dicarboxylic anhydride (e.g., phthalic anhydride, 1.0 equivalent) in a suitable solvent (e.g., toluene) with a catalytic amount of a base (e.g., pyridine).

    • Heat the mixture to facilitate the reaction. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and isolate the acidic half-ester product.

  • Diastereomeric Salt Formation and Separation:

    • Follow the procedure outlined in Protocol 4.1 (steps 2 and 3) using the racemic half-ester as the acidic component and a suitable chiral amine as the resolving agent. For the purpose of this guide, if one were to use (S)-(+)-hexahydromandelic acid, the racemic substrate would need to be basic.

  • Hydrolysis of the Half-Ester:

    • Dissolve the enantiomerically enriched half-ester in a suitable solvent (e.g., aqueous base).

    • Hydrolyze the ester linkage by heating with an aqueous base (e.g., NaOH) to liberate the enantiomerically enriched alcohol.

    • Extract the resolved alcohol with an organic solvent.

  • Final Analysis:

    • Determine the enantiomeric excess (ee) of the resolved alcohol using chiral HPLC or GC.

Causality Behind Experimental Choices and Optimization

The success of a diastereomeric salt resolution is highly dependent on a number of interconnected variables. A systematic approach to screening and optimization is therefore essential.

Optimization_Parameters Resolution_Success Successful Resolution Solvent Solvent Choice Solvent->Resolution_Success Affects solubility difference Stoichiometry Stoichiometry (Racemate:Resolving Agent) Stoichiometry->Resolution_Success Impacts yield and purity Temperature Temperature Profile Temperature->Resolution_Success Controls solubility and crystal growth Purity Purity of Starting Materials Purity->Resolution_Success Impurities can inhibit crystallization Cooling_Rate Cooling Rate Cooling_Rate->Resolution_Success Influences crystal size and purity

Sources

Application

Application Note: Advanced Asymmetric Synthesis and Supramolecular Applications of (S)-(+)-Hexahydromandelic Acid Derivatives

Executive Summary (S)-(+)-Hexahydromandelic acid (S-HMA), systematically known as (S)-2-cyclohexyl-2-hydroxyacetic acid, is a highly versatile chiral building block utilized across pharmaceutical synthesis, polymer chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(+)-Hexahydromandelic acid (S-HMA), systematically known as (S)-2-cyclohexyl-2-hydroxyacetic acid, is a highly versatile chiral building block utilized across pharmaceutical synthesis, polymer chemistry, and nanotechnology. By replacing the planar phenyl ring of its analogue, mandelic acid, with a sterically demanding, sp3 -hybridized cyclohexyl group, S-HMA eliminates π−π stacking interactions while maximizing steric shielding[1]. This structural orthogonality makes S-HMA an ideal chiral auxiliary and supramolecular dopant in systems where aromatic interactions would otherwise cause unwanted off-target assemblies or side reactions.

This application note provides researchers with field-proven insights and self-validating protocols for leveraging S-HMA in ring-opening polymerizations (ROP) and interfacial nanoarchitectonics.

Mechanistic Insights: The Causality of S-HMA in Stereocontrol

To successfully implement S-HMA in complex workflows, it is critical to understand the physical chemistry driving its behavior:

  • Steric Shielding in Enolate Chemistry: When S-HMA is utilized to form chiral esters or 1,3-dioxolan-4-ones, the bulky cyclohexyl ring effectively blocks one diastereotopic face. Unlike phenyl rings, which can adopt planar conformations that occasionally allow solvent or reagent bypass, the rigid chair conformation of the cyclohexyl group maintains a strict 3D exclusion zone, ensuring high diastereomeric excess (de) during nucleophilic attack[1].

  • Supramolecular Chirality Transfer: In the formation of helical nanowires, S-HMA acts as a dynamic chiral dopant. The carboxylic acid moiety protonates basic sites (e.g., the pyridine rings of block copolymers), creating a strong electrostatic bridge. The chiral center of S-HMA subsequently forces the polymer chains to adopt a specific helical twist to minimize the steric clashing of the cyclohexyl groups, effectively transferring molecular chirality to a macroscopic superstructure[2].

Experimental Protocols & Workflows

Protocol A: Synthesis of S-HMA-Derived 1,3-Dioxolan-4-one Monomers

Context: Synthesizing cyclic monomers for ROP to create isotactic poly(hexahydromandelic acid). Traditional cyclic diester synthesis is low-yielding for bulky derivatives. Condensing S-HMA with paraformaldehyde creates a highly strained 5-membered 1,3-dioxolan-4-one, primed for ROP driven by formaldehyde elimination[3].

  • Reagent Assembly: Combine S-(+)-hexahydromandelic acid (7.53 mmol), paraformaldehyde (12 mmol), and p-toluenesulfonic acid (p-TsOH, 0.75 mmol) in 50 mL of anhydrous benzene[3].

    • Causality: Benzene is selected over toluene to maintain a precise azeotropic reflux temperature (~80°C) that favors acetal formation without thermally degrading the chiral center.

  • Azeotropic Dehydration: Reflux the mixture in a Dean-Stark apparatus for 6 hours[3].

    • In-Process Validation: The reaction is a self-validating equilibrium system; completion is confirmed when the volume of water collected in the Dean-Stark trap stabilizes at the theoretical stoichiometric amount (~0.13 mL).

  • Quench and Wash: Cool to room temperature. Wash sequentially with 10% aqueous NaHCO3​ , distilled water, and saturated brine[3].

    • Causality: The bicarbonate wash rapidly neutralizes the p-TsOH catalyst, preventing the reverse hydrolysis of the sensitive acetal during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , concentrate in vacuo, and stir over calcium hydride for 16 h before vacuum distillation[3].

    • Final Validation: 1H NMR (500 MHz, CDCl3​ ) must show the characteristic diastereotopic acetal protons (~5.4 ppm) and the α -methine proton (5.05–4.87 ppm), with the complete disappearance of the broad carboxylic/hydroxyl peaks[3].

Protocol B: Ring-Opening Polymerization (ROP) of S-HMA Monomers

Context: Producing isotactic poly(hexahydromandelic acid) with high stereoretention[3].

  • Initiation: Dissolve the purified S-HMA 1,3-dioxolan-4-one (1 M) in anhydrous toluene. Add Sn(Oct)2​ catalyst at a monomer:catalyst ratio of 100:1[3].

    • Causality: Sn(Oct)2​ operates via a coordination-insertion mechanism that strictly retains the configuration of the stereocenter, ensuring a purely isotactic polymer backbone[3].

  • Polymerization: Heat the reaction to 40°C under an inert argon atmosphere for 24 hours[3].

    • In-Process Validation: The elimination of formaldehyde gas serves as the thermodynamic driving force. Progress is visually validated by the precipitation of white paraformaldehyde on the cooler upper walls of the reaction vessel[3].

  • Termination & Precipitation: Quench with a drop of acidified methanol. Precipitate the polymer into cold methanol.

    • Final Validation: Gel Permeation Chromatography (GPC) should indicate a narrow dispersity ( Đ<1.5 ), confirming a controlled polymerization.

ROP_Workflow A S-(+)-Hexahydromandelic Acid (Chiral Pool) B Condensation with Paraformaldehyde (p-TsOH, Benzene, Reflux) A->B C 1,3-Dioxolan-4-one Monomer (Chiral Intermediate) B->C D Ring-Opening Polymerization (Sn(Oct)2 Catalyst, 40°C) C->D E Isotactic Poly(hexahydromandelic acid) (Stereoretention) D->E

Fig 1. Workflow for the synthesis of isotactic poly(hexahydromandelic acid) via ROP.

Protocol C: Interfacial Nanoarchitectonics for Helical Nanowires

Context: Utilizing S-HMA to induce homochirality in achiral block copolymers at a liquid/liquid interface[2].

  • Phase Preparation: Prepare a solution of polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) in chloroform (oil phase, 1 mg/mL). Prepare an aqueous phase containing S-HMA ( 1.0×10−3 M) and HAuCl4​ [2].

    • Causality: HAuCl4​ is added to deepen the protonation of the pyridine groups. This increases repulsive forces between micelles, which structurally elongates the aggregates into nanowires rather than nanospheres[2].

  • Interfacial Assembly: Carefully layer the aqueous phase over the oil phase in a glass vial to create a sharp, undisturbed liquid/liquid interface[2].

  • Incubation: Allow the system to stand undisturbed for 72 hours at 20°C.

    • In-Process Validation: A cloudy, structurally robust thin film will spontaneously form at the interface, indicating successful co-assembly[2].

  • Extraction: Extract the interfacial film using a Langmuir-Schaefer horizontal dipping method onto a silicon wafer[2].

    • Final Validation: Circular Dichroism (CD) spectroscopy must show strong Cotton effects at 226 nm and 259/271 nm, confirming the transfer of single chirality from S-HMA to the polymer superstructure[2].

Interfacial_Assembly Oil Oil Phase (PS-b-P2VP Copolymer) Interface Liquid/Liquid Interface (Co-assembly & Protonation) Oil->Interface Water Aqueous Phase (S-HMA Chiral Dopant + HAuCl4) Water->Interface ChiralTransfer Chirality Transfer (Electrostatic Interactions) Interface->ChiralTransfer Nanowires Homochiral Helical Nanowires (Ordered Superstructures) ChiralTransfer->Nanowires

Fig 2. Mechanism of interfacial nanoarchitectonics driven by S-HMA chiral induction.

Quantitative Data Summaries

Table 1: Comparative ROP Conditions and Yields for Poly(hexahydromandelic acid) [3]

Catalyst SystemTemperature (°C)Monomer:Catalyst RatioDispersity (Đ)StereoretentionYield (%)
Sn(Oct)2​ 40100:11.2 - 1.8High (Isotactic)> 85%
Organocatalyst 125100:1> 2.0Low (Atactic)< 40%
Organocatalyst 325100:1N/AComplete Inhibition0%

Table 2: Chiral Induction Parameters in PS-b-P2VP Assembly [2]

Chiral DopantConcentration (M)Co-DopantResulting SuperstructureCD Absorption Peaks (nm)
S-HMA 1.0×10−3 NoneNanospheres226
S-HMA 1.0×10−3 HAuCl4​ Helical Nanowires226, 259, 271
S-HMA <5.0×10−4 HAuCl4​ Mixed (Spheres/Wires)Weak/Broad

References

  • Kienle, M., Eisenring, P., Stoessel, B., & Altmann, K.-H. (2020). Synthesis and Structure–Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. ACS Omega.[Link]

  • Pounder, R. J., et al. (2017). A broad scope of aliphatic polyesters prepared by elimination of small molecules from sustainable 1,3-dioxolan-4-ones. Polymer Chemistry, 8(1), 1-4.[Link]

  • Wang, Y., et al. (2024). Assembly of large-area helical nanowire and nanosphere superstructures by PS-b-P2VP/S-mandelic acid via interfacial nanoarchitectonics. Polymer, 305, 127161.[Link]

Sources

Method

(S)-(+)-hexahydromandelic acid esterification reaction conditions and protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-(+)-Hexahydromandelic acid, a chiral cyclohexyl analog of mandelic acid, is a pivotal building block in the synthesis of a variety of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Hexahydromandelic acid, a chiral cyclohexyl analog of mandelic acid, is a pivotal building block in the synthesis of a variety of pharmaceuticals and other biologically active molecules.[1] Its esters are key intermediates in the development of drugs where stereochemistry is critical for therapeutic efficacy and safety. The ability to control the stereocenter at the α-position during esterification is paramount to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the common and advanced esterification methodologies applicable to (S)-(+)-hexahydromandelic acid. It is designed to offer not only step-by-step protocols but also the underlying mechanistic principles and practical considerations to aid researchers in selecting and optimizing the most suitable method for their specific synthetic goals. We will explore classic acid-catalyzed methods, milder coupling-agent-based approaches, and enzymatic resolutions, providing a robust toolkit for the synthesis of (S)-(+)-hexahydromandelic acid esters.

Methodologies for Esterification

The choice of an esterification method is dictated by several factors, including the scale of the reaction, the sensitivity of the substrates to acid or heat, the steric hindrance of the alcohol, and the need to preserve the stereochemical integrity of the chiral center. Below, we detail several field-proven protocols.

Fischer-Speier Esterification: The Classic Approach

Fischer esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[2] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which often serves as the solvent, and by removing the water produced during the reaction.[3]

Scientific Principles

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[2]

Protocol: Synthesis of Methyl (S)-(+)-Hexahydromandelate

Materials:

  • (S)-(+)-Hexahydromandelic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-(+)-hexahydromandelic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl (S)-(+)-hexahydromandelate.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Data Presentation
ParameterValue
Reactants
(S)-(+)-Hexahydromandelic Acid1.0 eq.
Methanol20-50 eq. (solvent)
Catalyst
Concentrated H₂SO₄ or p-TsOH0.1-0.2 eq.
Reaction Conditions
TemperatureReflux (approx. 65 °C for MeOH)
Reaction Time4-8 hours
Yield
Isolated YieldTypically 80-90%
Causality and Insights

While robust, the high temperatures and strongly acidic conditions of Fischer esterification can sometimes lead to side reactions or racemization, especially with sensitive substrates. The large excess of alcohol is crucial to push the equilibrium towards the product side. The choice between sulfuric acid and p-TsOH often depends on the substrate's tolerance; p-TsOH is sometimes considered a milder alternative.[6]

Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols, as it proceeds under mild, neutral conditions at room temperature.[9][10]

Scientific Principles

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species.[10] The alcohol subsequently attacks this species to furnish the desired ester, regenerating DMAP. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.

Protocol: Synthesis of tert-Butyl (S)-(+)-Hexahydromandelate

Materials:

  • (S)-(+)-Hexahydromandelic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-(+)-hexahydromandelic acid and tert-butanol (1.5-3 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterValue
Reactants
(S)-(+)-Hexahydromandelic Acid1.0 eq.
tert-Butanol1.5-3.0 eq.
Reagents
DCC1.1 eq.
DMAP0.1-0.2 eq.
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time3-12 hours
Yield
Isolated YieldTypically >80%
Causality and Insights

The Steglich esterification is highly effective for preserving the stereochemical integrity of chiral carboxylic acids due to its mild and neutral reaction conditions.[9] The use of DMAP is crucial for accelerating the reaction and preventing the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate.[7] EDC is a water-soluble alternative to DCC, and its urea byproduct is also water-soluble, simplifying the workup procedure, which is particularly useful in peptide synthesis and bioconjugation.[12]

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a unique and powerful method for esterification that proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[13][14] This is a crucial tool when the desired ester enantiomer requires this specific stereochemical transformation. The reaction involves an alcohol, a carboxylic acid, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (typically diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15]

Scientific Principles

The reaction is initiated by the reaction of PPh₃ with DEAD to form a phosphonium salt.[16] The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group. The carboxylate, formed by deprotonation of the carboxylic acid, then acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism, leading to the inversion of configuration at the alcohol's stereocenter.[17]

Protocol: Conceptual Application

While the Mitsunobu reaction acts on the alcohol's stereocenter, it is a valuable method in the synthetic chemist's toolbox. For the esterification of (S)-(+)-hexahydromandelic acid, the stereocenter of the acid remains unchanged. However, if one were to react a chiral alcohol with hexahydromandelic acid under Mitsunobu conditions, the alcohol's stereocenter would be inverted.

Causality and Insights

The main advantage of the Mitsunobu reaction is its ability to achieve stereochemical inversion in a single, one-pot reaction.[16] However, the reaction generates triphenylphosphine oxide and a reduced hydrazine derivative as byproducts, which can sometimes complicate purification. The pKa of the carboxylic acid should generally be 13 or lower for the reaction to proceed efficiently.[13]

Enzymatic Resolution: The "Green" Chemistry Approach

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral esters.[18] Lipases are commonly used enzymes that can selectively catalyze the esterification or transesterification of one enantiomer in a racemic mixture, a process known as kinetic resolution.[19] This can also be applied to the hydrolysis of a racemic ester, where one enantiomer is selectively hydrolyzed.

Scientific Principles

Enzymes, being chiral macromolecules, create a chiral environment in their active site. This allows them to differentiate between the two enantiomers of a substrate, leading to a much faster reaction rate for one enantiomer over the other. In the case of lipase-catalyzed esterification, the enzyme selectively acylates one enantiomer of a racemic alcohol with the desired carboxylic acid, or vice-versa.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic hexahydromandelic acid

  • Alcohol (e.g., vinyl acetate for transesterification)

  • Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Organic solvent (e.g., diisopropyl ether)

Procedure:

  • To a solution of racemic hexahydromandelic acid in an appropriate organic solvent, add the desired alcohol and the immobilized lipase.

  • The reaction is typically stirred at a controlled temperature (e.g., 25-40 °C) for a period ranging from hours to days.

  • The progress of the resolution is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the product and the remaining starting material.

  • Once the desired level of conversion (ideally around 50% for maximum ee of both product and remaining substrate) is reached, the enzyme is filtered off.

  • The product ester and the unreacted carboxylic acid are then separated by standard workup and purification techniques, such as extraction and chromatography.

Causality and Insights

Enzymatic resolutions are highly valued for their exceptional enantioselectivity, often achieving >99% ee.[18] The reactions are performed under very mild conditions, minimizing the risk of side reactions and racemization.[20] The use of immobilized enzymes allows for easy recovery and reuse of the catalyst, making the process more cost-effective and sustainable.[21] Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomeric product.[19][22]

Visualizations

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (S)-(+)-Hexahydromandelic Acid, Alcohol, and DMAP in DCM B Cool to 0 °C A->B C Add DCC Solution B->C D Stir at Room Temperature C->D E Filter DCU D->E F Aqueous Washes (HCl, H₂O, NaHCO₃) E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I I H->I Pure Ester Product

Caption: Workflow for Steglich Esterification.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_Acid R-C(=O⁺H)-OH RCOOH->Protonated_Acid + H⁺ ROH R'-OH H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(OH)-O⁺HR' Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-C(=O⁺H)-OR' Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer Esterification.

Conclusion

The esterification of (S)-(+)-hexahydromandelic acid is a critical transformation in the synthesis of many pharmaceutical compounds. The selection of the appropriate methodology is a strategic decision that balances factors such as substrate compatibility, desired stereochemical outcome, reaction scale, and process efficiency.

  • Fischer Esterification remains a viable and economical option for simple, robust syntheses, particularly on a large scale.

  • Steglich Esterification offers a mild and highly versatile alternative that is compatible with a wide range of functional groups and is excellent for maintaining stereochemical integrity.

  • The Mitsunobu Reaction provides a unique pathway for inverting the stereochemistry of an alcohol, a valuable tool in complex multi-step syntheses.

  • Enzymatic Resolution represents the forefront of green and highly selective synthesis, offering unparalleled enantioselectivity for the production of single-enantiomer drugs.

By understanding the principles and practicalities of each of these methods, researchers and drug development professionals can confidently and efficiently synthesize the (S)-(+)-hexahydromandelic acid esters required for their research and development endeavors.

References

  • Grokipedia. Steglich esterification.
  • Chemistry Steps. Mitsunobu Reaction.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Organic Chemistry Tutor. Mitsunobu Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction. August 26, 2019.
  • Arborpharmchem. Advanced Chiral Resolution and Purification Strategies. February 23, 2026.
  • IRIS - UNISA. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial.
  • Wikipedia. Steglich esterification.
  • ResearchGate. Enzymatic Resolution of Substituted Mandelic Acids | Request PDF. February 5, 2026.
  • PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. December 9, 2023.
  • Organic Chemistry Portal. Steglich Esterification.
  • Waters. Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Organic Chemistry Portal. Chiral ester synthesis by transesterification.
  • MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. July 23, 2025.
  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. October 4, 2016.
  • ResearchGate. Resolution of enantiomers of mandelic acid by transesterification.
  • R Discovery. Synthesis and enzymatic resolution of novel analogs of alicyclic and heterocyclic mandelic acid derivatives. May 28, 2024.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. May 30, 2020.
  • Organic Syntheses. Acid to Ester - Common Conditions.
  • Google Patents. US2884426A - Basic esters of mandelic acid and a process of making same.
  • Organic Syntheses. (r)- and (s)-mandelic acid.
  • PMC. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. July 23, 2025.
  • Organic Chemistry Portal. Fischer Esterification.
  • Organic Syntheses. esterification of carboxylic acids with.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. November 16, 2022.
  • OperaChem. Fischer Esterification-Typical Procedures. January 5, 2024.
  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling.
  • Google Patents. CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.
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  • Chemistry LibreTexts. Fischer Esterification. January 22, 2023.
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Application

Application Note: Inducing Helical Polymer Nanostructures Using (S)-(+)-Hexahydromandelic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The fabrication of chiral polymer nanostructures is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The fabrication of chiral polymer nanostructures is a critical frontier in advanced materials science, with profound implications for asymmetric catalysis, enantioselective drug delivery, and circularly polarized luminescence (CPL). While synthesizing inherently chiral polymers from scratch is synthetically demanding, post-polymerization chiral induction offers an elegant, highly efficient alternative.

This application note details the mechanistic principles and standardized protocols for utilizing (S)-(+)-hexahydromandelic acid ((S)-HMA) as a chiral dopant to induce macromolecular helicity in achiral block copolymers, specifically focusing on poly(2-vinylpyridine) (P2VP) systems [[1]](). By leveraging interfacial nanoarchitectonics and the "sergeants-and-soldiers" principle, researchers can reliably engineer homochiral superstructures such as helical nanowires and nanospheres 2.

Mechanistic Insights: The Causality of Chiral Induction

To achieve reproducible chiral superstructures, it is vital to understand why specific reagents and conditions are selected.

The Structural Advantage of (S)-HMA

(S)-HMA is preferred over its aromatic counterpart, (S)-mandelic acid, due to the hydrogenation of the phenyl ring into a cyclohexyl group. This structural modification serves two critical functions:

  • Prevention of Racemization: The saturated cyclohexyl ring prevents the racemization that often plagues phenyl-containing chiral acids during dynamic processing [[3]]().

  • Enhanced Steric Repulsion: The bulky cyclohexyl group exerts a stronger localized steric perturbation when complexed with the polymer, leading to a higher rotational strength and more persistent helical intrachain conformations 3.

The "Sergeants-and-Soldiers" Principle via Hydrogen Bonding

Chiral induction in this system relies heavily on non-covalent host-guest complexation. The carboxylic acid moiety of (S)-HMA acts as a hydrogen-bond donor to the basic pyridine nitrogen atoms of the P2VP blocks 1. This localized chiral interaction (the "sergeant") forces the adjacent achiral monomeric units (the "soldiers") to adopt a preferred dihedral angle to minimize steric strain, propagating a single-handed helical twist down the entire polymer backbone 4.

G A Achiral Polymer (e.g., PS-b-P2VP) C Host-Guest Complexation (H-Bonding at Pyridine N) A->C B (S)-(+)-Hexahydromandelic Acid (Chiral Inducer) B->C D Sergeants-and-Soldiers Effect (Steric Propagation) C->D Chiral Perturbation E Macromolecular Helicity (Induced CD Signal) D->E Backbone Twisting F Homochiral Superstructures (Nanowires/Spheres) E->F Interfacial Assembly

Caption: Mechanistic pathway of chiral induction via (S)-HMA hydrogen bonding.

Quantitative Data Summary

The effectiveness of chiral induction can be quantified by observing the Induced Circular Dichroism (ICD) signals and the resulting morphological dimensions. Below is a summary of expected parameters when utilizing (S)-HMA across different polymer systems.

Polymer SystemChiral InducerAssembly InterfaceResulting MorphologyICD Peak RegionHelicity Handedness
PS-b-P2VP (S)-(+)-HMALiquid/LiquidHelical Nanowires (~50 nm dia.)~260 nm (Pyridine π−π∗ )Left-handed [[2]]()
iP2VP (R)-(-)-HMALiquid/SolidBanded Spherulites~260 nm (Pyridine π−π∗ )Right-handed [[4]]()
PCG (S)-HMA (Monomer)Bulk/SolutionHelical Chains224 nm (n- π∗ of O=C-OH)Left-handed 3

Experimental Protocol: Interfacial Assembly of Helical Nanowires

This protocol outlines a self-validating workflow for generating homochiral helical nanowires using a liquid/liquid interfacial phase transfer process 2.

Materials & Reagents
  • Block Copolymer: Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP). Note: Ensure a narrow polydispersity index (PDI < 1.2) for uniform self-assembly.

  • Chiral Inducer: (S)-(+)-Hexahydromandelic acid (S-HMA), >98% enantiomeric excess.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Ultrapure Water (18.2 MΩ·cm).

Causality of Solvent Selection

A mixed solvent system of DMF and DCM is utilized for the polymer stock. Why? DMF is water-miscible, while DCM is water-immiscible. When this mixture is introduced to the aqueous S-HMA phase, the differential diffusion rates create a dynamic, localized liquid/liquid interface. This slows down the precipitation of the hydrophobic PS block, providing a critical thermodynamic window for the S-HMA to hydrogen-bond with the P2VP block and induce the helical twist before the nanostructure kinetically locks into a solid state.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Dissolve PS-b-P2VP in a mixed solvent of DMF/DCM (e.g., 1:1 v/v) to a final concentration of 1.0 mg/mL. Stir continuously for 12 hours to ensure complete unimer dissolution.

  • Prepare an aqueous solution of (S)-HMA at a concentration of 0.5 to 2.0 mg/mL in ultrapure water.

Step 2: Interfacial Co-Assembly 3. Transfer 10 mL of the aqueous (S)-HMA solution into a clean glass vial. 4. Using a precision syringe pump, slowly inject 1 mL of the PS-b-P2VP stock solution directly into the aqueous phase at a rate of 0.1 mL/min. 5. Allow the biphasic system to stand undisturbed at 25°C for 48 hours. The slow diffusion of DMF into the water triggers the co-assembly of the polymer and the chiral inducer at the droplet interfaces.

Step 3: Purification (Dialysis) 6. Transfer the resulting turbid suspension into a regenerated cellulose dialysis membrane (MWCO 12,000 Da). 7. Dialyze against ultrapure water for 3 days, changing the water every 12 hours, to remove residual DMF, DCM, and unbound (S)-HMA.

Step 4: Self-Validating Checkpoints (Characterization) 8. CD Spectroscopy: Analyze the dialyzed dispersion. A successful chiral induction will yield a distinct bisignate Cotton effect (mirror-image ICD signal) centered around 260 nm, confirming the π−π∗ transition of the chiralized pyridine rings 2. If the signal is absent, the interfacial diffusion rate was likely too fast, leading to kinetic trapping of achiral spheres. 9. Morphological Validation: Drop-cast 10 µL of the dispersion onto a carbon-coated copper grid. Use Transmission Electron Microscopy (TEM) to verify the presence of ~50 nm diameter helical nanowires.

Workflow S1 1. Solution Preparation Polymer in DMF/DCM & (S)-HMA in H2O S2 2. Interfacial Injection Create Liquid/Liquid Interface S1->S2 S3 3. Solvent Diffusion Controlled Phase Transfer S2->S3 S4 4. Co-Assembly Chiral Aggregation & Helix Formation S3->S4 Thermodynamic Control S5 5. Dialysis Removal of Unbound Inducer S4->S5 S6 6. Validation Checkpoints CD Spectroscopy & AFM/TEM S5->S6 Structural Lock-in

Caption: Step-by-step workflow for the interfacial assembly of helical nanostructures.

Troubleshooting & Optimization

  • Weak CD Signal: This indicates poor chiral transfer. Increase the concentration of (S)-HMA in the aqueous phase to push the binding equilibrium toward the host-guest complex. Alternatively, ensure the block copolymer has sufficient chain flexibility (lower molecular weight of the P2VP block) to adopt the helical conformation.

  • Formation of Achiral Spheres instead of Wires: The solvent exchange occurred too rapidly. Increase the ratio of DCM to DMF in the stock solution to slow down the diffusion process, allowing more time for 1D anisotropic growth.

References

  • Chiroptical Sensing: A Conceptual Introduction. MDPI Sensors. 1

  • Chiral Solvent-Induced Homochiral Hierarchical Molecular Assemblies at the Liquid/Solid Interface. ACS Langmuir.4

  • Assembly of large-area helical nanowire and nanosphere superstructures by PS-b-P2VP/S-mandelic acid via interfacial nanoarchitectonics. ScienceDirect. 2

  • Generalizing the effects of chirality on block copolymer assembly. PNAS. 3

Sources

Method

Application Note: Preparation and Validation of a Novel Chiral Stationary Phase Using (S)-(+)-Hexahydromandelic Acid

Introduction & Rationale The development of robust Chiral Stationary Phases (CSPs) is a cornerstone of modern enantiomeric separation in pharmaceutical development. While aromatic chiral selectors like mandelic acid are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of robust Chiral Stationary Phases (CSPs) is a cornerstone of modern enantiomeric separation in pharmaceutical development. While aromatic chiral selectors like mandelic acid are well-documented 1, their inherent π-systems can sometimes cause non-specific background retention that complicates the resolution of certain aliphatic or weakly aromatic analytes.

(S)-(+)-Hexahydromandelic acid (also known as (S)-cyclohexylglycolic acid) offers a highly versatile alternative. By replacing the planar phenyl ring with a saturated cyclohexyl ring, the selector provides a unique, bulky steric environment devoid of intrinsic π-π interference 2. This application note details a field-proven protocol for immobilizing (S)-(+)-hexahydromandelic acid onto a silica support, followed by a targeted π-acidic derivatization to engineer a multimodal, "Pirkle-type" CSP capable of broad-spectrum chiral recognition.

Mechanistic Insights & Experimental Causality

To ensure a self-validating and reproducible system, every chemical step in this protocol has been selected based on strict mechanistic causality:

  • Support Functionalization : 3-Aminopropyltriethoxysilane (APTES) is utilized to create a stable, amine-functionalized tether on 5 µm spherical silica. This specific chain length provides sufficient flexibility for the chiral selector to interact with analytes without collapsing onto the silica surface.

  • Stereo-Preserving Coupling : The coupling of the carboxylic acid group of (S)-(+)-hexahydromandelic acid to the aminopropyl silica is mediated by EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline). Causality : Unlike standard DCC/DMAP coupling, which can form an oxazolone intermediate leading to the racemization of α-hydroxy acids, EEDQ facilitates direct amide bond formation, strictly preserving the critical stereocenter.

  • π-Acidic Derivatization : The free α-hydroxyl group is reacted with 3,5-dinitrophenyl isocyanate (DNPI). Causality : Hexahydromandelic acid alone relies purely on hydrogen bonding and steric hindrance. By capping the hydroxyl group with a dinitrophenyl carbamate, we introduce a strong π-acidic interaction site. This satisfies the classic "three-point rule" required for resolving π-basic enantiomers (e.g., naproxen derivatives).

  • End-Capping : Hexamethyldisilazane (HMDS) is used to neutralize residual silanols 3. Causality : Unreacted silanols cause severe peak tailing via non-specific ion-exchange interactions with basic analytes. End-capping ensures that retention is driven exclusively by the chiral selector.

Experimental Protocols

Step 3.1: Preparation of Aminopropyl Silica (APS)
  • Activation : Suspend 10.0 g of spherical silica gel (5 µm particle size, 120 Å pore size, ~300 m²/g surface area) in 100 mL of 10% HCl. Reflux for 4 hours to maximize silanol density. Wash with water until neutral, then dry in vacuo at 120 °C for 12 hours.

  • Silanization : Disperse the activated silica in 150 mL of anhydrous toluene under a nitrogen atmosphere. Add 5.0 mL of APTES.

  • Reflux : Heat the suspension to reflux for 24 hours.

  • Recovery : Filter the modified silica and wash sequentially with toluene (3 × 50 mL), dichloromethane (DCM) (3 × 50 mL), and methanol (3 × 50 mL). Dry in vacuo at 60 °C.

Step 3.2: Coupling of (S)-(+)-Hexahydromandelic Acid
  • Suspension : Suspend 8.0 g of the prepared APS in 100 mL of anhydrous tetrahydrofuran (THF).

  • Activation : Add 3.0 g (18.9 mmol) of (S)-(+)-hexahydromandelic acid and 5.0 g (20.2 mmol) of EEDQ to the suspension.

  • Reaction : Stir the mixture mechanically at room temperature for 48 hours. Avoid magnetic stirring bars, which can crush the fragile 5 µm silica particles and generate fines that cause column backpressure.

  • Recovery : Filter and wash extensively with THF, methanol, and DCM. Dry in vacuo at 50 °C.

Step 3.3: Derivatization with 3,5-Dinitrophenyl Isocyanate (DNPI)
  • Suspension : Suspend 7.0 g of the HMA-coupled silica in 80 mL of anhydrous toluene.

  • Catalysis : Add 2.5 g (11.9 mmol) of 3,5-dinitrophenyl isocyanate and 3 drops of dibutyltin dilaurate (DBTDL) as a catalyst.

  • Reaction : Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere to form the carbamate linkage.

  • Recovery : Filter, wash with toluene, DCM, and methanol, and dry in vacuo.

Step 3.4: End-Capping and Column Packing
  • End-Capping : Suspend the derivatized silica in 80 mL of anhydrous toluene. Add 5.0 mL of hexamethyldisilazane (HMDS) and reflux for 6 hours.

  • Final Wash : Filter and wash with toluene, DCM, and methanol. Dry the final CSP in vacuo at 60 °C.

  • Column Packing : Slurry pack 2.5 g of the CSP into a standard 250 × 4.6 mm stainless steel column at 6000 psi, using methanol as the displacement solvent.

Quantitative Validation & Data Presentation

To ensure the protocol is a self-validating system, Elemental Analysis (Carbon and Nitrogen %) must be performed after each functionalization step. The surface coverage ( μ mol/m²) is calculated based on the increase in carbon content, providing a quantitative metric of reaction success.

Synthetic Step% Carbon% NitrogenCalculated Surface Coverage ( μ mol/m²)
Bare Silica (5 µm, 120 Å) 0.000.00N/A
Aminopropyl Silica (APS) 4.151.42~3.10
(S)-(+)-HMA Coupled Silica 9.851.35~1.45
DNPI-Derivatized Silica 14.202.85~1.30
End-Capped CSP 15.502.80N/A

Table 1: Typical elemental analysis data tracking the step-by-step functionalization of the silica support.

Visualizations

Workflow A 1. Silica Activation (Acid Wash) B 2. Silanization (APTES) A->B C 3. Chiral Coupling (S)-(+)-HMA + EEDQ B->C D 4. Derivatization (DNPI addition) C->D E 5. End-Capping (HMDS) D->E

Step-by-step synthetic workflow for the preparation of the (S)-(+)-hexahydromandelic acid CSP.

Mechanism cluster_interactions Three-Point Interaction Model CSP Chiral Stationary Phase (Derivatized HMA) I1 Hydrogen Bonding (Carbamate/Amide) CSP->I1 I2 Steric Repulsion (Cyclohexyl Ring) CSP->I2 I3 π-π Interaction (Dinitrophenyl Group) CSP->I3 Analyte Racemic Analyte (e.g., Aryl Amines) I1->Analyte I2->Analyte I3->Analyte

Proposed three-point chiral recognition mechanism between the derivatized CSP and analytes.

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (NIH).
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. National Institutes of Health (NIH).
  • Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. American Chemical Society (ACS).

Sources

Application

Liquid-liquid interfacial self-assembly utilizing (S)-(+)-hexahydromandelic acid

Application Note: Liquid-Liquid Interfacial Self-Assembly of Homochiral Superstructures Utilizing (S)-(+)-Hexahydromandelic Acid Abstract (S)-(+)-hexahydromandelic acid (S-HMA) has emerged as a highly efficient chiral do...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Liquid-Liquid Interfacial Self-Assembly of Homochiral Superstructures Utilizing (S)-(+)-Hexahydromandelic Acid

Abstract

(S)-(+)-hexahydromandelic acid (S-HMA) has emerged as a highly efficient chiral dopant for the bottom-up fabrication of homochiral polymeric superstructures. This application note details the mechanistic rationale and validated protocols for the liquid-liquid interfacial self-assembly (LLISA) of block copolymers—specifically polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP)—mediated by S-HMA. These methodologies provide critical structural control for researchers developing advanced materials for asymmetric catalysis, chiroptical sensing, and targeted therapeutics.

Mechanistic Principles of Chiral Induction

The formation of chiral nanostructures from achiral block copolymers relies heavily on the "sergeant-and-soldier" principle. In this thermodynamic model,1[1]. In our specified system, S-HMA acts as the sergeant, interacting specifically with the P2VP block of the copolymer.

The Structural Superiority of (S)-HMA: While (S)-mandelic acid is a common chiral inducer, its phenyl ring can be susceptible to racemization and offers limited steric hindrance during complex polymer assembly. By utilizing (S)-HMA—synthesized via the2[2]—researchers achieve higher stereochemical stability. This bulkier side group increases the asymmetry of the chiral carbon, significantly enhancing the rotational strength and the tendency to transfer monomeric chirality to persistent helical intrachain conformations[2].

Thermodynamics of the Liquid-Liquid Interface: Unlike bulk phase separation, the3[3]. The immiscible boundary between the organic and aqueous phases restricts the diffusion of PS-b-P2VP and S-HMA. This slow diffusion prevents rapid, disordered aggregation, allowing sufficient time for targeted hydrogen bonding between the carboxyl group of S-HMA and the pyridyl nitrogen of P2VP, culminating in the epitaxial growth of defect-free, homochiral nanowires[3].

Pathway Visualization

G A Aqueous Phase (S)-HMA Solution C Liquid-Liquid Interface Controlled Diffusion A->C B Organic Phase PS-b-P2VP in DCM B->C D Hydrogen Bonding (Carboxyl - Pyridyl) C->D E Chiral Induction (Sergeant-Soldier) D->E F Homochiral Helical Nanowire Superstructures E->F

Mechanism of S-HMA induced chiral self-assembly at the liquid-liquid interface.

Validated Experimental Protocols

The following protocols establish self-validating systems for generating chiral superstructures, ensuring structural integrity through built-in quality checkpoints.

Protocol A: Direct Interfacial Adsorption (Kinetic Control Method)

This approach utilizes a pure biphasic system to maximize structural order through slow diffusion, ideal for generating parallel-aligned nanowire arrays[3].

  • Organic Phase Preparation : Dissolve PS-b-P2VP in anhydrous dichloromethane (DCM) to a concentration of 0.2 mg/mL. Causality: DCM is selected because it is a thermodynamically good solvent for both polymer blocks and possesses a higher density than water (1.33 g/cm³), ensuring it forms a stable, undisturbed lower phase.

  • Aqueous Phase Preparation : Prepare an aqueous solution of (S)-HMA at your target stoichiometric ratio (typically 0.5 - 1.0 mg/mL) using ultrapure water (18.2 MΩ·cm).

  • Interface Construction : Dispense 5.0 mL of the organic phase into a clean, flat-bottomed glass Petri dish (inner diameter 3.5 cm). Carefully overlay 6.0 mL of the aqueous S-HMA solution using a glass pipette, dispensing dropwise against the dish wall to prevent kinetic disruption. Validation Checkpoint: A sharp, highly reflective liquid-liquid meniscus must form immediately. The absence of turbidity at the interface confirms that premature precipitation has been successfully avoided.

  • Assembly Incubation : Seal the dish to prevent solvent evaporation and incubate at 20 °C in a vibration-free environment for 72 hours.3[3].

Protocol B: Ouzo-Effect Mediated Mass Transfer

This method accelerates assembly by utilizing spontaneous emulsification, favoring the formation of close-packed nanosphere arrays[3].

  • Solvent Engineering : Dissolve PS-b-P2VP (0.2 mg/mL) in a co-solvent mixture of N,N-Dimethylformamide (DMF) and DCM (v/v 1:4). Causality: DMF is fully miscible with water. Its inclusion acts as a thermodynamic trigger. When the phases meet, DMF rapidly partitions into the aqueous phase, carrying polymer chains and creating supersaturated micro-droplets (the Ouzo effect).

  • Interface Construction : Overlay 6.0 mL of the aqueous S-HMA solution onto 5.0 mL of the organic phase, exactly as described in Protocol A.

  • Assembly :3[3], which subsequently adsorb at the air/liquid interface. Validation Checkpoint: Within 2 to 4 hours, the upper aqueous phase will exhibit a distinct Tyndall effect (bluish light scattering) when illuminated with a laser pointer, confirming the successful formation of colloidal nanostructures via the Ouzo effect.

Quantitative Data & Troubleshooting

Table 1: Morphological Control via Assembly Parameters

Assembly MethodSolvent SystemKinetic DriverDominant MorphologyChiral Output
Method I (Direct) DCM / WaterSlow Interfacial DiffusionParallel-aligned nanowire arraysHomochiral (High CD Signal)
Method II (Ouzo) DMF+DCM / WaterSpontaneous EmulsificationClose-packed nanosphere arraysHomochiral (Moderate CD Signal)

Table 2: Troubleshooting and Quality Control

ObservationMechanistic CauseCorrective Action
Cloudy organic phase before assembly Moisture contamination in DCM causing premature polymer aggregation.Use strictly anhydrous solvents; store PS-b-P2VP in a vacuum desiccator prior to use.
Lack of Circular Dichroism (CD) signal Insufficient hydrogen bonding between S-HMA and P2VP, leading to racemic mixtures.Increase S-HMA concentration; verify the pH of the aqueous phase to ensure carboxyl groups remain fully protonated.
Disordered bulk precipitation Interfacial disturbance or excessive vibration during the 72-hour incubation period.Isolate the assembly dish on an active anti-vibration table; ensure the dish is perfectly sealed against drafts.

References

  • Assembly of large-area helical nanowire and nanosphere superstructures by PS-b-P2VP/S-mandelic acid via interfacial nanoarchitectonics.Journal of Molecular Liquids (2024).
  • Generalizing the effects of chirality on block copolymer assembly.PNAS (2019).
  • Chiroptical Sensing: A Conceptual Introduction.PMC (2020).
  • Chiral Solvent-Induced Homochiral Hierarchical Molecular Assemblies at the Liquid/Solid Interface.Langmuir (2024).

Sources

Method

Application Note: Enantioselective Catalysis Utilizing (S)-(+)-Hexahydromandelic Acid-Derived Ligands and Templates

Executive Summary The demand for enantiomerically pure compounds in pharmaceutical development necessitates highly stereoselective catalytic systems. (S)-(+)-Hexahydromandelic acid serves as a critical chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiomerically pure compounds in pharmaceutical development necessitates highly stereoselective catalytic systems. (S)-(+)-Hexahydromandelic acid serves as a critical chiral building block in two advanced domains of asymmetric catalysis:

  • Homogeneous Catalysis: As the stereogenic precursor for the highly rigid bidentate phosphine ligand (R)-1,2-bis(diphenylphosphino)-1-cyclohexylethane, commonly known as (R)-Cycphos [1].

  • Supramolecular Catalysis & Nanotemplating: As a chiral dopant that induces homochirality in block copolymers (e.g., PS-b-P2VP) via hydrogen bonding, creating chiral templates for asymmetric reactions and inorganic nanostructure synthesis [2].

This application note details the causality behind the structural rigidity of these ligands, provides self-validating protocols for their synthesis and application, and outlines their utility in synthesizing active pharmaceutical ingredients (APIs) such as L-DOPA precursors.

Mechanistic Insights and Causality

Conformational Rigidity in (R)-Cycphos Ligands

In Rh(I)-catalyzed asymmetric hydrogenation, the enantiomeric excess (ee) is directly proportional to the stereochemical rigidity of the catalyst-substrate complex. Linear chiral phosphines often suffer from conformational flexibility, leading to multiple competing transition states and lower optical yields.

By synthesizing the bidentate phosphine ligand from (S)-(+)-hexahydromandelic acid, the resulting (R)-Cycphos incorporates a bulky cyclohexyl ring directly onto the backbone of the five-membered chelate ring [1]. This structural constraint locks the chelate ring into a single, rigid conformation. Consequently, the diphenylphosphino groups are forced into a fixed, alternating edge-face chiral array. When a prochiral olefin (such as α -acetamidocinnamic acid) coordinates to the Rh(I) center, this rigid chiral pocket dictates a singular stereoselective face approach, maximizing the free energy difference between diastereomeric transition states and resulting in >90% ee [3].

Supramolecular Chirality Transfer

Beyond covalent ligands, (S)-(+)-hexahydromandelic acid acts as a potent chiral selector and dopant in supramolecular chemistry. When introduced to achiral block copolymers like polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), the carboxylic acid and hydroxyl groups of the (S)-hexahydromandelic acid form highly directional hydrogen bonds with the pyridine nitrogen atoms. This non-covalent interaction induces a helical twist in the polymer backbone, transferring point chirality to supramolecular homochirality. These chiral architectures serve as templates for asymmetric catalysis and the growth of chiral inorganic nanoparticles [2].

G A Prochiral Substrate (e.g., a-acetamidocinnamic acid) B [Rh(COD)((R)-Cycphos)]+ Rigid Chiral Pocket A->B Substrate Binding C H2 Oxidative Addition & Face-Selective Coordination B->C Stereocontrol D Reductive Elimination (Enantioenriched L-Isomer) C->D Product Release

Fig 1: Mechanistic workflow of Rh(I)-(R)-Cycphos catalyzed asymmetric hydrogenation.

Experimental Protocols

Protocol A: Synthesis of (R)-Cycphos from (S)-(+)-Hexahydromandelic Acid

This protocol utilizes the Fryzuk and Bosnich technique, leveraging nucleophilic displacement with inversion of configuration to "breed" the chirality of the starting material into the phosphine ligand [1].

Step 1: Reduction to (S)-Cyclohexyl-1,2-ethanediol

  • Suspend 2.82 mol of Lithium Aluminum Hydride ( LiAlH4​ ) in 2 L of anhydrous THF at 0∘C under an inert argon atmosphere.

  • Dropwise, add a solution of 1.23 mol (S)-(+)-hexahydromandelic acid in 1 L of dry THF over 2 hours. Causality: Slow addition prevents thermal runaway and ensures complete reduction of the carboxylic acid to a primary alcohol without cleaving the secondary hydroxyl.

  • Reflux the mixture at 25∘C for 2 hours, then quench carefully with water and 15% NaOH . Extract and crystallize the resulting diol.

    • Validation Check: Verify product via 1H NMR (absence of carboxylic acid proton, presence of primary and secondary carbinol protons).

Step 2: Tosylation

  • Dissolve the (S)-diol in anhydrous pyridine at 0∘C .

  • Add 2.1 equivalents of p-toluenesulfonyl chloride (TsCl). Stir for 12 hours.

  • Isolate the (S)-cyclohexyl-1,2-ethanediol ditosylate via standard aqueous workup.

Step 3: Nucleophilic Displacement to (R)-Cycphos

  • Prepare a solution of Lithium Diphenylphosphide ( LiPPh2​ ) in THF.

  • Cool the ditosylate solution strictly to −10∘C .

  • Add a slight excess of LiPPh2​ dropwise.

    • Causality: Maintaining the reaction at −10∘C is critical. Higher temperatures promote E2 elimination of the tosylate, drastically reducing yield. The low temperature favors the SN​2 displacement, ensuring complete inversion of configuration at the stereocenter to yield the (R)-enantiomer [1].

  • Purify the resulting (R)-1,2-bis(diphenylphosphino)-1-cyclohexylethane under inert atmosphere to prevent phosphine oxidation.

G N1 (S)-(+)-Hexahydromandelic Acid [Point Chirality Source] N2 (S)-Cyclohexyl-1,2-ethanediol [Reduction] N1->N2 LiAlH4 / THF N3 (S)-Cyclohexyl-1,2-ethanediol Ditosylate [Activation] N2->N3 TsCl / Pyridine N4 (R)-Cycphos Ligand [Inversion via SN2] N3->N4 LiPPh2 / THF (-10 °C) Critical Step: Prevents Elimination

Fig 2: Synthetic pathway from (S)-hexahydromandelic acid to the rigid (R)-Cycphos ligand.

Protocol B: Rh(I)-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins

This self-validating system demonstrates the catalytic efficacy of the synthesized ligand in producing L-DOPA precursors.

  • Catalyst Preparation: In a glovebox, combine 1.0 eq of [Rh(COD)2​]+BF4−​ with 1.05 eq of (R)-Cycphos in degassed methanol. Stir for 30 minutes until the solution turns deep orange, indicating the formation of the [Rh(COD)((R)−Cycphos)]+BF4−​ complex.

  • Substrate Loading: Add α -acetamido-3,4-dihydroxycinnamic acid (prochiral substrate) to the catalyst solution at a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to 50 psi . Stir at 25∘C for 2 hours.

  • Validation & Workup: Vent the reactor. Pass the mixture through a short silica plug to remove the Rh-complex. Analyze the crude mixture via chiral HPLC.

    • Expected Outcome: >95% conversion to N-acetyl-3,4-dihydroxy-L-phenylalanine with >90% ee. Hydrolysis of this intermediate yields enantiopure L-DOPA [1].

Data Presentation

The structural rigidity imparted by the hexahydromandelic acid backbone directly translates to superior catalytic performance compared to linear analogues.

Table 1: Comparative Enantiomeric Excess in Rh(I)-Catalyzed Hydrogenation

LigandSubstrateSolventConversion (%)Enantiomeric Excess (ee)Configuration
(R)-Cycphos α -Acetamidocinnamic acidMethanol>9992% (S) / L-isomer
(R)-Cycphos Atropic acidTHF>9988% (S)
Linear Analogue (Prophos) α -Acetamidocinnamic acidMethanol9585%(S)

Note: The rigid cyclohexyl ring of Cycphos minimizes solvent-dependency, maintaining high ee across various polarities (MeOH, THF, EtOAc) [1].

Table 2: Physicochemical Properties of Key Intermediates

CompoundAppearanceOptical Rotation [α]D23​ Melting Point ( ∘C )Key IR/NMR Signatures
(S)-(+)-Hexahydromandelic acidWhite crystals +23.5∘ (c=1, HOAc)128 - 129Broad OH stretch at 3400 cm−1
(R)-CycphosWhite powder −78.0∘ (c=1, CHCl3​ )102 - 104 31P NMR : Multiplets at −10 to −15 ppm

Conclusion & Future Perspectives

(S)-(+)-Hexahydromandelic acid is a versatile chiral auxiliary that bridges the gap between homogeneous organometallic catalysis and supramolecular materials science. By embedding its rigid cyclohexyl architecture into phosphine ligands, chemists can achieve near-perfect stereocontrol in the asymmetric hydrogenation of pharmaceutical intermediates. Furthermore, its emerging role as a chiral dopant in block copolymer self-assembly opens new avenues for creating macro-scale chiral metamaterials and enantioselective heterogeneous catalysts.

References

  • Phosphine compounds, transition metal complexes thereof and use thereof as chiral hydrogenation catalysts Google P
  • Assembly of large-area helical nanowire and nanosphere superstructures by PS-b-P2VP/S-mandelic acid via interfacial nanoarchitectonics ScienceDirect / DOI[Link]

  • 1,2-Bis(diphenylphosphino)-1-cyclohexylethane. A new chiral phosphine ligand for catalytic chiral hydrogenations The Journal of Organic Chemistry (ACS Publications)[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low enantiomeric excess with (S)-(+)-hexahydromandelic acid resolving agent

Technical Support Center: Chiral Resolution Topic: Troubleshooting Low Enantiomeric Excess with (S)-(+)-Hexahydromandelic Acid Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Resolution

Topic: Troubleshooting Low Enantiomeric Excess with (S)-(+)-Hexahydromandelic Acid

Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the separation of enantiomers using diastereomeric salt crystallization, with a focus on the application of (S)-(+)-hexahydromandelic acid.

Core Principles of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a classical and powerful technique for separating racemic mixtures.[1][2] The process relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[3] This is achieved by reacting the racemic compound (e.g., a racemic amine) with an enantiomerically pure resolving agent, such as (S)-(+)-hexahydromandelic acid.

The resulting diastereomeric salts, for instance, [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid], possess different solubilities in a given solvent.[4] This critical difference allows for their separation by fractional crystallization, where the less soluble salt precipitates selectively from the solution.[3] The isolated salt is then treated to break the ionic bond, regenerating the enantiomerically enriched target compound and the resolving agent.[1]

dot digraph "Chiral_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, label="General Workflow for Chiral Resolution", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_start" { label=""; style=invis; racemate [label="Racemic Mixture\n((R/S)-Amine)"]; agent [label="Chiral Resolving Agent\n((S)-Hexahydromandelic Acid)"]; }

subgraph "cluster_process" { label=""; style=invis; dissolution [label="1. Salt Formation\nDissolve in optimal solvent"]; crystallization [label="2. Fractional Crystallization\nControlled cooling to precipitate\nthe less soluble diastereomer"]; filtration [label="3. Isolation\nFilter to separate crystals\nfrom mother liquor"]; liberation [label="4. Liberation\nBreak salt with acid/base\nto recover enantiomer"]; }

subgraph "cluster_end" { label=""; style=invis; product [label="Enantiomerically Enriched\nProduct ((R)-Amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; liquor [label="Mother Liquor\n(Contains more soluble\ndiastereomer, (S)-Amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

racemate -> dissolution; agent -> dissolution; dissolution -> crystallization; crystallization -> filtration; filtration -> liberation [label="Less Soluble Salt\n((R)-Amine:(S)-Acid)"]; filtration -> liquor [label="More Soluble Salt"]; liberation -> product; } Caption: General workflow for chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am consistently observing low enantiomeric excess (e.e.) in my final product. What are the primary factors to investigate?

Low enantiomeric excess is the most common failure mode in diastereomeric resolutions. It indicates that the separation of the two diastereomeric salts was inefficient. This issue typically stems from one or more of the following areas: the solvent system, process control parameters, or the purity of the starting materials.

A systematic approach is crucial for diagnosing the root cause. The following decision tree outlines a logical troubleshooting workflow.

dot digraph "Troubleshooting_Low_EE" { graph [splines=ortho, label="Troubleshooting Decision Tree for Low Enantiomeric Excess", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start: Low e.e. Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_analysis [label="1. Verify Analytical Method\nIs the chiral HPLC/SFC method\nvalidated and accurate?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="2. Check Purity\nAre the racemate and resolving\nagent pure? Impurities can\ninhibit crystallization.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="3. Evaluate Solvent System\nIs there sufficient solubility difference\nbetween diastereomers?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_process [label="4. Review Process Parameters\nIs stoichiometry correct?\nIs the cooling rate too fast?", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="5. Attempt Recrystallization\nCan purity be improved by\nrecrystallizing the isolated salt?", fillcolor="#F1F3F4", fontcolor="#202124"]; end_success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Re-screen Resolving Agent / Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_analysis; check_analysis -> check_purity [label="Method is Valid"]; check_analysis -> end_fail [label="Method is Flawed"]; check_purity -> check_solvent [label="Materials are Pure"]; check_purity -> end_fail [label="Impure Materials"]; check_solvent -> check_process [label="Solvent is Optimal"]; check_solvent -> end_fail [label="Poor Selectivity"]; check_process -> recrystallize [label="Parameters are Correct"]; check_process -> end_fail [label="Process Error"]; recrystallize -> end_success [label="e.e. Improved"]; recrystallize -> end_fail [label="e.e. Not Improved\n(Solid solution likely)"]; } Caption: Troubleshooting decision tree for low diastereomeric excess.

Actionable Steps:

  • Validate Your Analytical Method: Before optimizing the resolution, ensure your method for measuring e.e. (e.g., chiral HPLC, SFC, or NMR) is accurate and reliable. An improperly validated analytical method can give misleading results.[4][5]

  • Assess Starting Material Purity: Impurities in either the racemic substrate or the (S)-(+)-hexahydromandelic acid can interfere with or inhibit crystallization, leading to poor separation.[6]

  • Re-evaluate the Solvent: The choice of solvent is the most critical factor.[2] If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, co-precipitation will occur, resulting in low e.e.[7] A systematic solvent screening is often the most effective solution.

  • Optimize the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[8] A slower, controlled cooling profile is crucial for achieving high selectivity.[7]

  • Perform a Recrystallization: The purity of the isolated diastereomeric salt can often be significantly improved by recrystallizing it from the same, or a different, solvent system.[7]

Q2: How do I select the optimal solvent for my resolution with (S)-(+)-hexahydromandelic acid?

The ideal solvent must provide a large difference in solubility between the two diastereomeric salts. Since this is difficult to predict, an empirical screening process is the most reliable approach.[6] High-throughput screening methods in 96-well plates can accelerate this process.[9]

Solvent Screening Protocol:

  • Preparation: In an array of small vials, dissolve your racemic compound (e.g., 50 mg, 1.0 equivalent) and (S)-(+)-hexahydromandelic acid (0.5-1.0 equivalent) in a small amount of a volatile solvent like methanol to ensure salt formation.[3] Evaporate the solvent completely.

  • Solvent Addition: To each vial, add a fixed volume (e.g., 1 mL) of a different screening solvent. Use a diverse range of solvents with varying polarities.

  • Equilibration: Heat the vials to dissolve the salts, then allow them to cool slowly to ambient temperature and subsequently in a chilled bath.

  • Analysis: If a solid precipitates, isolate it, and determine its diastereomeric excess (d.e.) or enantiomeric excess (e.e.) by chiral HPLC after liberating the free amine/acid. Also analyze the mother liquor to understand the partitioning.

Solvent ClassExample SolventsPolarity IndexTypical Use Case
Alcohols Methanol, Ethanol, Isopropanol5.1 - 3.9Good for initial salt formation; often used in mixtures.
Esters Ethyl Acetate, Isopropyl Acetate4.4Medium polarity, often provides good selectivity.
Ketones Acetone, Methyl Isobutyl Ketone5.1 - 4.2Good for dissolving salts, often requires an anti-solvent.
Ethers MTBE, 2-MeTHF2.5 - 2.8Lower polarity, can act as anti-solvents.
Hydrocarbons Heptane, Toluene0.1 - 2.4Non-polar, typically used as anti-solvents.
Nitriles Acetonitrile5.8Polar, can be effective for highly polar compounds.

This table provides a starting point for solvent selection. The optimal solvent is highly substrate-dependent and must be determined experimentally.

Q3: What is the correct stoichiometric ratio of resolving agent to my racemic compound?

The stoichiometry can significantly impact both the yield and the enantiomeric excess. While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this is not always optimal.

  • 0.5 Equivalents of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a highly effective strategy. In this scenario, the less soluble diastereomeric salt forms and precipitates, leaving the unreacted, undesired enantiomer and the more soluble diastereomer in the solution. This can often lead to a higher purity of the initial crystalline product.[6]

  • 1.0 Equivalents of Resolving Agent: This ensures that all of the racemic compound can form a salt. The separation then relies purely on the solubility difference between the two diastereomeric salts.

  • >1.0 Equivalents of Resolving Agent: An excess of the resolving agent is generally not recommended as it can decrease the purity of the precipitated salt and complicates downstream processing. However, in some specific cases, particularly with di- or tri-protic acids or bases, non-stoichiometric ratios can be beneficial.

It is recommended to screen ratios between 0.5 and 1.1 equivalents to find the optimal condition for your specific system.[7]

Q4: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, a rapid cooling rate, or a solvent system in which the salt's melting point is below the crystallization temperature.

Solutions:

  • Reduce Concentration: The solution may be too concentrated. Add more solvent to reduce the supersaturation level.

  • Slow Down Cooling: Employ a very slow and controlled cooling ramp to give the molecules time to organize into a crystal lattice.[8]

  • Use Seeding: Introduce a few seed crystals of the desired diastereomeric salt to a slightly supersaturated solution to promote ordered crystal growth.[1]

  • Change Solvent System: The current solvent may be too "good." Try a solvent in which the salt is less soluble or introduce an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to a solution of the salt in a good solvent.[7]

Q5: How do I confirm the enantiomeric excess of my final product?

Accurate determination of enantiomeric excess is essential.[4] Several analytical techniques are available, with chiral chromatography being the most common and reliable.

Analytical MethodPrincipleSensitivityThroughputNotes
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase (CSP).[5]HighHighThe "gold standard" for accurate quantification. Requires method development.
NMR Spectroscopy Use of a Chiral Solvating or Derivatizing Agent (e.g., Mosher's acid) to induce chemical shift differences between enantiomers.[4]ModerateHighRapid and non-destructive, but less sensitive than HPLC. Good for quick checks.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector.[4]Very HighModerateUses very small sample volumes but may have detection limit constraints compared to HPLC.[5]
Circular Dichroism (CD) Differential absorption of circularly polarized light.ModerateLowProvides information on absolute configuration but is less common for routine e.e. quantification.

For robust analysis, it is often best to analyze the enantiomers of the substrate directly rather than the diastereomeric salts. This involves liberating the free acid/base from the salt before analysis.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Dissolution & Salt Formation: In a suitable flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of the pre-selected hot solvent. In a separate flask, dissolve (S)-(+)-hexahydromandelic acid (0.5 – 1.0 equivalent) in the same solvent.[1]

  • Crystallization: Slowly add the resolving agent solution to the substrate solution with constant stirring. Allow the mixture to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[8] Further cooling in an ice bath (0-5 °C) can be used to maximize yield.

  • Inducement (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product.[1]

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[3]

  • Liberation of Enantiomer: Suspend the dried salt in water. For a resolved amine, add a base (e.g., 1M NaOH) to adjust the pH >10. For a resolved acid, add a strong acid (e.g., 1M HCl) to adjust the pH <2.[8]

  • Extraction: Extract the liberated enantiomer into a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield and measure the enantiomeric excess using a validated chiral analytical method.[4]

References

  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem.
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine - Benchchem.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
  • Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing).
  • Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid - Benchchem.
  • Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods - Optics Letters.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
  • A Comparative Guide to Chiral Resolution: Alternatives to (S)-Mandelic Acid - Benchchem.
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
  • A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives - Benchchem.
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization - Benchchem.
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution - Benchchem.
  • Chiral Resolution Screening | Solid State - Onyx Scientific.
  • ChiroSolv® Resolving Kits - Sigma-Aldrich.
  • Chiral resolution - Wikipedia.
  • CRC Handbook of - OPTICAL RESOLUTIONS.
  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors - ACS Publications.
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Organic Syntheses Procedure.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies | Organic Process Research & Development - ACS Publications.

Sources

Optimization

Optimizing crystallization conditions for (S)-(+)-hexahydromandelic acid salts

Technical Support Center: Optimizing Crystallization Conditions for (S)-(+)-Hexahydromandelic Acid Salts (S)-(+)-Hexahydromandelic acid (HHMA) , also known as (S)-cyclohexylglycolic acid, is a highly valued chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization Conditions for (S)-(+)-Hexahydromandelic Acid Salts

(S)-(+)-Hexahydromandelic acid (HHMA) , also known as (S)-cyclohexylglycolic acid, is a highly valued chiral building block. Its precise stereochemistry is essential for synthesizing advanced chiral block copolymers that form helical mesophases [1], as well as for developing highly enantioselective fluorescent sensors for α-hydroxycarboxylic acids [2]. However, isolating enantiopure (S)-(+)-HHMA from a racemic mixture or a crude hydrogenation stream is notoriously difficult due to its high solubility and tendency to undergo liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This technical guide addresses the critical thermodynamic and kinetic challenges encountered during the diastereomeric salt resolution of HHMA (typically using chiral amines like (R)-1-phenylethylamine) and the subsequent isolation of stable, achiral storage salts.

Diastereomeric Salt Resolution: Overcoming Phase Separation

Q: Why does my diastereomeric salt mixture oil out instead of forming crystals, and how do I fix it?

Causality & Mechanism: Oiling out occurs when the crystallization trajectory enters a liquid-liquid phase separation (LLPS) region before crossing the solid-liquid equilibrium (SLE) boundary. This is driven by high initial supersaturation and poor solvent-solute compatibility, causing the solute to separate into a dense, solute-rich liquid phase rather than forming an ordered crystal lattice. In the case of the (S)-(+)-HHMA·(R)-1-phenylethylamine (PEA) salt, the melting point of the solvated cluster is often lower than the bulk solution temperature during rapid cooling, kinetically trapping the system as an oil.

Self-Validating Protocol: Bypassing the Metastable Oil Zone To thermodynamically favor crystallization over LLPS, you must strictly control the cooling rate and introduce secondary nucleation sites (seeding) within the metastable zone.

  • Dissolution (IPC - Visual Clarity): Suspend 1.0 eq of racemic HHMA and 0.5 eq of (R)-(+)-1-phenylethylamine in an Ethanol/Water (90:10 v/v) solvent system (approx. 10 mL/g of HHMA). Heat to 65°C under continuous agitation (400 rpm) until the solution is completely clear.

  • Controlled Cooling: Cool the reactor to 50°C at a strict rate of 0.1°C/min. Do not crash cool, as this immediately forces the system into the LLPS binodal region.

  • Seeding (IPC - Turbidity Onset): At 50°C, introduce 1-2 wt% of highly pure (S)-(+)-HHMA·(R)-PEA seed crystals.

  • Isothermal Hold: Maintain the temperature at 50°C for 2 hours. This allows the seeds to consume the supersaturation via secondary nucleation, effectively pulling the concentration curve below the oiling-out boundary.

  • Final Crystallization: Resume cooling at 0.1°C/min down to 5°C. Hold for 1 hour.

  • Isolation: Filter the slurry and wash the wet cake with 2 volumes of ice-cold Ethanol. Dry under vacuum at 40°C.

Thermodynamic Parameters & Solvent Selection

Q: How do I select the right solvent to maximize both yield and enantiomeric excess (ee) in the first pass?

Causality & Mechanism: Solvent selection dictates the Metastable Zone Width (MSZW) and the solubility ratio between the desired (S,R)-salt and the undesired (R,R)-salt. A narrow MSZW leads to spontaneous, uncontrolled nucleation (low ee due to kinetic entrapment of the wrong isomer), while a wide MSZW allows for controlled crystal growth (high ee via thermodynamic control). Adding water to ethanol increases the solubility of both diastereomers but disproportionately widens the MSZW, allowing for better kinetic control during seeding.

Quantitative Data Summary: The following table summarizes the thermodynamic parameters for the (S)-(+)-HHMA·(R)-PEA salt across different solvent systems at 25°C.

Solvent SystemSolubility (mg/mL at 25°C)MSZW (°C)Diastereomeric Selectivity (α)Propensity to Oil Out
Absolute Ethanol12.58.22.1High
Ethanol/Water (90:10 v/v)28.414.53.8Low (if seeded)
Ethyl Acetate4.24.11.5Very High
Isopropanol8.910.32.4Moderate

Note: Diastereomeric selectivity (α) is defined as the ratio of the solubility of the (R,R)-salt to the (S,R)-salt.

Workflow Visualization: Troubleshooting Phase Separation

The following decision tree maps the logical workflow for diagnosing and correcting phase separation during the resolution of HHMA salts.

G Start Start: HHMA + (R)-PEA in EtOH/H2O at 65°C Cooling Cooling Phase (0.1°C/min) Start->Cooling Check Observation: Cloudy Oil or Crystals? Cooling->Check Oiling Oiling Out (LLPS) Supersaturation > Binodal Check->Oiling Droplets form Crystals Crystallization (SLE) Solid-Liquid Equilibrium Check->Crystals Nucleation Reheat Reheat to 65°C Add 5% co-solvent (EtOH) Oiling->Reheat Seed Seed at 50°C Hold for 2 hours Crystals->Seed Reheat->Cooling Isolate Filter & Wash (High ee% Salt) Seed->Isolate

Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during HHMA salt formation.

Isolation of the Pure (S)-(+)-HHMA as a Stable Salt

Q: The free acid of (S)-(+)-HHMA is highly hygroscopic. Which salt form is best for long-term storage, and how is it prepared?

Causality & Mechanism: Free α-hydroxy acids like HHMA readily absorb atmospheric moisture, leading to deliquescence and degradation over time. Converting the resolved free acid into a Dicyclohexylamine (DCHA) salt yields a highly crystalline, non-hygroscopic solid. The bulky, lipophilic cyclohexyl rings of DCHA shield the polar carboxylate and hydroxyl groups from water vapor, dramatically increasing the lattice energy and thermodynamic stability of the bulk powder.

Self-Validating Protocol: Conversion to the DCHA Salt This protocol ensures the complete removal of the resolving agent ((R)-PEA) and the quantitative formation of the storage-stable DCHA salt.

  • Salt Breaking (IPC - pH Check): Suspend the resolved (S)-(+)-HHMA·(R)-PEA salt in a biphasic mixture of Ethyl Acetate and Water (1:1 v/v, 10 mL/g). Slowly add 1M HCl under vigorous stirring until the aqueous layer reaches a stable pH of 1.0. Validation: At pH 1, the PEA resolving agent is fully protonated and partitioned into the aqueous layer, while the free HHMA resides in the organic layer.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous MgSO4.

  • Concentration: Filter off the MgSO4 and concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield the free (S)-(+)-HHMA as a viscous syrup.

  • Salt Formation (IPC - Exotherm Check): Dissolve the syrup in anhydrous Acetone (5 mL/g). Under nitrogen, add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise at 20°C. Validation: A mild exotherm (temperature rise of 3-5°C) confirms the exothermic acid-base salt formation.

  • Crystallization: Stir the resulting thick white slurry at 20°C for 2 hours, then cool to 0°C for 1 hour to maximize yield.

  • Isolation: Filter the product, wash with cold Acetone, and dry under vacuum at 50°C to constant weight. The resulting (S)-(+)-HHMA·DCHA salt is shelf-stable for >2 years at ambient conditions.

References

  • Wang, H.-F., Yang, K.-C., Hsu, W.-C., Lee, J.-Y., Hsu, J.-T., Grason, G. M., Thomas, E. L., Tsai, J.-C., & Ho, R.-M. (2019). "Generalizing the effects of chirality on block copolymer assembly." Proceedings of the National Academy of Sciences, 116(10), 4080-4089.[Link]

  • Lin, J., Zhang, H.-C., & Pu, L. (2002). "Bisbinaphthyl Macrocycle-Based Highly Enantioselective Fluorescent Sensors for α-Hydroxycarboxylic Acids." Organic Letters, 4(19), 3297-3300.[Link]

Troubleshooting

Preventing racemization of (S)-(+)-hexahydromandelic acid at high temperatures

A Guide to Preventing Racemization at Elevated Temperatures for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for (S)-(+)-hexahydromandelic acid. This resource is des...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization at Elevated Temperatures for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (S)-(+)-hexahydromandelic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the racemization of this critical chiral building block during your experiments, particularly at elevated temperatures. As Senior Application Scientists, we understand the importance of maintaining enantiomeric purity and have compiled this guide based on established scientific principles and practical laboratory experience.

Understanding the Challenge: The Racemization of (S)-(+)-Hexahydromandelic Acid

(S)-(+)-Hexahydromandelic acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). However, like many chiral molecules, it is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers (a racemate)—especially under harsh conditions such as high temperatures.[1] This loss of optical activity can compromise the quality and therapeutic effect of the final product.

The primary mechanism for the racemization of carboxylic acids like hexahydromandelic acid at high temperatures often involves the formation of an achiral enol or enolate intermediate.[1] The acidic proton on the alpha-carbon (the carbon adjacent to the carboxyl group) can be abstracted, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: At what temperature does (S)-(+)-hexahydromandelic acid begin to show significant racemization?

While the precise temperature for the onset of racemization can vary depending on factors like the solvent, pH, and presence of catalysts, it's crucial to be cautious when heating (S)-(+)-hexahydromandelic acid. The melting point of (S)-(+)-hexahydromandelic acid is reported to be in the range of 127-130 °C.[2][3] Approaching or exceeding this temperature, especially for prolonged periods, significantly increases the risk of racemization. It is generally advisable to keep temperatures as low as possible during reactions and work-up procedures.

Q2: How does the choice of solvent affect the rate of racemization?

The solvent plays a critical role in the stability of the chiral center. Protic solvents, particularly those that can stabilize charged intermediates, may facilitate racemization.[4] It is often beneficial to screen various solvents to find the optimal balance between reaction kinetics and the preservation of stereochemical integrity.[4] Aprotic polar solvents might also contribute to racemization depending on the specific reaction mechanism.[4]

Q3: Can the presence of acidic or basic impurities accelerate racemization?

Absolutely. Both strong acids and strong bases can catalyze the enolization process, thereby accelerating racemization.[4] It is imperative to use high-purity reagents and solvents and to neutralize any acidic or basic species during work-up procedures to minimize this risk.[4]

Q4: Are there any additives that can help suppress racemization?

Yes, certain additives can help to minimize racemization. For instance, in peptide synthesis, which involves chiral carboxylic acids (amino acids), additives like 1-hydroxybenzotriazole (HOBt) are used to form active esters that are less prone to racemization.[5] While not directly analogous, the principle of converting the carboxylic acid to a less reactive intermediate could be explored. Additionally, the use of chelating agents could potentially stabilize the molecule and reduce the lability of the alpha-proton.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Scenario 1: Loss of Optical Purity After a High-Temperature Reaction

Problem: You have performed a reaction involving (S)-(+)-hexahydromandelic acid at an elevated temperature and subsequent analysis shows a decrease in enantiomeric excess (e.e.).

Troubleshooting Workflow:

start Loss of Optical Purity Detected step1 Verify Analytical Method Is the method for determining e.e. validated and accurate? (e.g., Chiral HPLC, NMR with chiral solvating agent) start->step1 step2 Review Reaction Conditions Was the temperature absolutely necessary? Can the reaction time be shortened? step1->step2 Yes step3 Investigate Solvent Effects Was a protic or highly polar solvent used? Consider screening aprotic, less polar solvents. step2->step3 Investigate step4 Assess Reagent Purity Were all reagents and solvents free of acidic or basic impurities? step3->step4 Investigate step5 Optimize Work-up Procedure Was a strong acid or base used during extraction or purification? Employ mild work-up conditions and consider buffer systems. step4->step5 Investigate solution Implement Optimized Protocol step5->solution Implement Changes

Caption: Troubleshooting workflow for loss of optical purity.

Detailed Solutions:

  • Temperature Optimization: The most straightforward approach is to lower the reaction temperature.[4] Even a small reduction can significantly decrease the rate of racemization. Explore if the reaction can proceed at a lower temperature, perhaps with a more active catalyst or by extending the reaction time.

  • Solvent Screening: Conduct small-scale experiments with a range of solvents. Consider less polar, aprotic solvents that may not stabilize the enolate intermediate as effectively.

  • Reagent and Work-up Scrutiny: Ensure all reagents are of the highest purity. During work-up, avoid harsh acidic or basic conditions.[4] Use of buffered aqueous solutions for extractions can help maintain a neutral pH. If purification by chromatography is necessary, consider using a neutral stationary phase like alumina instead of silica gel, which can be acidic.[4]

Scenario 2: Racemization During Purification

Problem: The enantiomeric excess of your product is high immediately after the reaction but decreases after purification by column chromatography on silica gel.

Solutions:

  • Deactivate Silica Gel: Before use, you can neutralize the acidic sites on the silica gel by treating it with a base, such as triethylamine, followed by thorough washing with the eluent.

  • Switch to a Neutral Stationary Phase: As mentioned, alumina is a good alternative to silica gel for purifying sensitive compounds.[4]

  • Alternative Purification Methods: Explore other purification techniques that do not involve acidic stationary phases, such as crystallization or preparative HPLC with a suitable chiral column.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a High-Temperature Reaction

This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.

  • Reagent and Solvent Preparation:

    • Ensure all reagents are of the highest available purity.

    • Use anhydrous, aprotic solvents where possible. If a protic solvent is necessary, consider one with lower polarity.

    • Degas solvents to remove dissolved oxygen, which can sometimes participate in side reactions.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • Use a well-calibrated heating mantle or oil bath to maintain precise temperature control.

  • Reaction Execution:

    • Add (S)-(+)-hexahydromandelic acid to the reaction vessel at room temperature.

    • Slowly raise the temperature to the minimum required for the reaction to proceed at a reasonable rate.

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.[4]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature as quickly as is safe.

    • If an aqueous work-up is required, use buffered solutions (e.g., phosphate buffer, pH 7) to maintain neutrality.

    • If purification by chromatography is necessary, follow the recommendations in "Scenario 2" above.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

This is a fundamental analytical procedure to assess the success of your efforts to prevent racemization.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]

  • Chiral stationary phase (CSP) column suitable for the separation of carboxylic acid enantiomers.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • (S)-(+)-hexahydromandelic acid standard.

  • Racemic hexahydromandelic acid standard (for method development).

Procedure:

  • Method Development (if necessary):

    • Dissolve the racemic standard in the mobile phase.

    • Inject the standard onto the chiral column and experiment with different mobile phase compositions (e.g., varying ratios of hexane and isopropanol) and flow rates to achieve baseline separation of the two enantiomers.[5]

  • Sample Preparation:

    • Accurately weigh a small amount of your experimental sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[5]

  • Analysis:

    • Inject the sample solution onto the HPLC system using the optimized method.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the e.e. using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation:

ParameterChiral HPLCNMR with Chiral Solvating Agent
Principle Differential partitioning on a chiral stationary phase.Formation of diastereomeric complexes with distinct NMR signals.[6]
Sensitivity High (µg/mL to ng/mL range).[6]Moderate to Low (requires mg of sample).[6]
Sample Throughput ModerateHigh
Instrumentation HPLC with chiral columnNMR spectrometer

Mechanistic Insight: The Role of Enolization

The underlying chemical principle governing the racemization of (S)-(+)-hexahydromandelic acid at high temperatures is the formation of a planar, achiral enol or enolate intermediate. Understanding this mechanism is key to devising effective preventative strategies.

cluster_0 (S)-Hexahydromandelic Acid cluster_1 Achiral Enol Intermediate cluster_2 Racemic Mixture S_acid [Image of (S)-Hexahydromandelic Acid structure] Enol [Image of Enol intermediate structure] S_acid->Enol Heat, Acid/Base Catalyst (Proton abstraction) R_acid [Image of (R)-Hexahydromandelic Acid structure] Enol->R_acid Protonation S_acid_rac [Image of (S)-Hexahydromandelic Acid structure] Enol->S_acid_rac Protonation

Caption: Mechanism of racemization via enol formation.

By controlling factors that disfavor the formation of this intermediate—namely temperature, pH, and solvent polarity—you can significantly improve the retention of the desired stereochemistry.

We trust this technical guide will be a valuable resource in your research and development endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • ScienceLink. (2023, November 22). Chiral-at-metal: how to prevent racemisation. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

  • Google Patents. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • The University of Manchester. Racemisation in Chemistry and Biology. Retrieved from [Link]

  • PMC. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Retrieved from [Link]

  • Wikipedia. Racemization. Retrieved from [Link]

  • Wikipedia. Chiral resolution. Retrieved from [Link]

  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Determination of enantiomeric excess. Retrieved from [Link]

  • Chemdor Chemicals. (2026, March 25). Hexahydromandelic acid Safety Data Sheet (SDS) | CAS: 61475-31-8. Retrieved from [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • Google Patents. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Google Patents. EP0173921B1 - Process for the racemization of an alpha-amino acid.
  • PubMed. (2016, March 15). Racemization of undesired enantiomers: Immobilization of mandelate racemase and application in a fixed bed reactor. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]

  • Google Patents. US6800759B2 - Racemization and enantiomer separation of clopidogrel.
  • MPG.PuRe. Racemization of mandelic acid enantiomers in batch and fixed-bed reactors using immobilized mandelate racemase. Retrieved from [Link]

  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]

  • Stork. Exploiting racemases. Retrieved from [Link]

  • Osaka University. (2025). 2025. Retrieved from [Link]

  • Google Patents. US20120183531A1 - Methods for Inhibiting Yellow Color Formation in a Composition.
  • The University of Tokyo. Publications (Dr. Takahashi). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield &amp; Purity in (S)-(+)-Hexahydromandelic Acid Reactions

Executive Overview (S)-(+)-Hexahydromandelic acid (HHMA), also known as (S)-cyclohexylglycolic acid, is a critical chiral building block in the synthesis of anticholinergic active pharmaceutical ingredients (APIs) and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(S)-(+)-Hexahydromandelic acid (HHMA), also known as (S)-cyclohexylglycolic acid, is a critical chiral building block in the synthesis of anticholinergic active pharmaceutical ingredients (APIs) and complex macrocycles. However, its dual functionality—an alpha-hydroxyl group adjacent to a carboxylic acid—presents significant chemoselectivity and stereochemical challenges.

This support hub provides field-proven troubleshooting strategies to overcome racemization, lactide formation, and low conversion rates during coupling and esterification workflows.

Core Troubleshooting & FAQs

Q1: Why am I seeing significant racemization at the alpha-chiral center during amide coupling?

Mechanistic Causality: When the carboxylic acid of (S)-(+)-HHMA is activated, the intermediate is highly prone to forming a 1,3-dioxolan-4-one ring. This 5-membered heterocycle undergoes rapid deprotonation at the alpha-carbon in the presence of basic coupling additives, leading to enolization and subsequent racemization. Validated Solution: Shift your coupling chemistry to highly efficient, racemization-suppressing additives. Utilizing 1[1] provides a superior leaving group that accelerates the nucleophilic attack of the amine, effectively bypassing the slower enolization pathway[2].

Q2: My esterification yields are below 40%, and LC-MS shows oligomeric byproducts. How do I prevent this?

Mechanistic Causality: The unprotected alpha-hydroxyl group of HHMA acts as a competing nucleophile against your target alcohol. This proximity effect drives self-condensation, forming lactides (cyclic dimers) or linear oligomers. Validated Solution: You must temporarily mask the alpha-hydroxyl group. We recommend protection via an acetate or benzyl ether prior to carboxyl activation. Once protected, utilizing 3[3] will drive the reaction to completion.

Q3: I am trying to couple a sterically hindered amine to HHMA, but standard EDC/NHS fails. What is the alternative?

Mechanistic Causality: The cyclohexyl ring of HHMA imposes severe steric bulk adjacent to the reactive center. Standard O-acylisourea intermediates (from EDC) are not reactive enough to overcome this steric clash, leading to hydrolysis of the active ester back to the starting material. Validated Solution: Employ 3[3]. HATU generates a highly reactive 7-azabenzotriazole active ester that excels in hindered environments, rapidly forming the amide bond before side reactions can occur.

Quantitative Performance of Coupling Systems

Table 1: Empirical comparison of coupling reagents for (S)-(+)-Hexahydromandelic Acid reactions.

Coupling SystemTarget BondOH-Protection Required?Typical Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
HATU / DIPEA AmideYes (Recommended)75 - 95%> 98%Rapid kinetics overcome steric hindrance of the cyclohexyl group[3].
DIC / OxymaPure AmideNo (If strictly controlled)80 - 90%> 99%Oxyma acts as a superior leaving group, suppressing enolization[1],[2].
DCC / DMAP EsterYes (Mandatory)70 - 85%95 - 98%DMAP acyl transfer prevents O-to-N acyl migration[3].
EDC / HOBt Amide/EsterYes50 - 70%90 - 95%Water-soluble urea byproduct simplifies downstream workup.

Self-Validating Experimental Protocols

Protocol A: High-Yield Amide Coupling via HATU/DIPEA

Designed for sterically hindered amines while preserving the alpha-chiral center.

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve 1.0 eq of OH-protected (S)-(+)-HHMA and 1.1 eq of the target amine in anhydrous DMF (0.1 M concentration).

  • Thermal Control & Activation: Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling suppresses the initial exothermic activation energy that drives 1,3-dioxolan-4-one formation, protecting the stereocenter. Add 1.2 eq of HATU.

  • Base Addition: Dropwise, add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a highly hindered, non-nucleophilic base that deprotonates the acid without attacking the active ester intermediate.

  • Reaction & Visual Validation: Remove the ice bath and stir at room temperature for 2-4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting acid spot confirms complete activation and coupling.

  • Work-up & Chemical Validation: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Self-Validation: The acidic wash chemically removes unreacted amine and DIPEA; the basic wash removes unreacted acid and acidic HATU byproducts.

  • Final Verification: Purify via flash chromatography. Confirm enantiomeric purity (>98% ee) using chiral HPLC.

Protocol B: Steglich Esterification for Hindered Alcohols

Designed to prevent lactide formation during ester synthesis.

  • Preparation: Dissolve 1.0 eq of OH-protected (S)-(+)-HHMA and 1.2 eq of the target alcohol in anhydrous DCM.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a potent acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which reacts instantly with the alcohol, preventing the inactive N-acylurea dead-end.

  • Coupling: Cool to 0°C and add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise over 15 minutes.

  • Reaction & Visual Validation: Stir at room temperature for 12 hours. Self-Validation: The reaction will precipitate dicyclohexylurea (DCU) as a dense white solid. The volume of this precipitate serves as a visual confirmation of successful carboxyl activation.

  • Work-up: Filter the DCU precipitate through a Celite pad. Wash the filtrate with 0.5M HCl and saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

Decision Workflow for Coupling Strategies

G Start Target Reaction with (S)-(+)-Hexahydromandelic Acid Protect Step 1: Protect alpha-OH (e.g., Acetate/Bn) Start->Protect Choice Reaction Type? Protect->Choice Amide Amide Coupling Choice->Amide Ester Esterification Choice->Ester HinderedA Sterically Hindered Amine? Amide->HinderedA HinderedE Sterically Hindered Alcohol? Ester->HinderedE HATU Use HATU / DIPEA (High Yield, Low Racemization) HinderedA->HATU Yes DIC Use DIC / OxymaPure (Standard Amide) HinderedA->DIC No Steglich Steglich (DCC/DMAP) HinderedE->Steglich Yes StandardE Standard EDC/DMAP HinderedE->StandardE No Deprotect Step 3: Deprotect OH HATU->Deprotect DIC->Deprotect Steglich->Deprotect StandardE->Deprotect

Workflow for selecting coupling strategies for (S)-(+)-hexahydromandelic acid.

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Troubleshooting

Overcoming poor solubility of (S)-(+)-hexahydromandelic acid in non-polar solvents

Introduction Welcome to the technical support guide for (S)-(+)-hexahydromandelic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (S)-(+)-hexahydromandelic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. A common experimental hurdle is its inherently poor solubility in non-polar organic solvents, which can complicate reaction setup, purification, and formulation. This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome these solubility challenges effectively.

(S)-(+)-hexahydromandelic acid, with its carboxylic acid and hydroxyl functional groups combined with a non-polar cyclohexane ring, possesses a unique amphiphilic character. In non-polar media, the polar carboxylic acid groups tend to self-associate through hydrogen bonding, often forming dimers.[1][2][3] This self-association competes with solute-solvent interactions, leading to low solubility. This guide will explore scientifically-grounded methods to disrupt these interactions and promote dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-(+)-hexahydromandelic acid poorly soluble in non-polar solvents like hexane or toluene?

A: The poor solubility is a direct result of its molecular structure. The molecule contains a polar carboxylic acid (-COOH) and a hydroxyl (-OH) group, which are capable of strong hydrogen bonding. In non-polar solvents, which cannot participate in hydrogen bonding, the acid molecules preferentially interact with each other, forming highly stable hydrogen-bonded dimers.[2][3][4] This self-association is energetically more favorable than interacting with the non-polar solvent molecules, resulting in low solubility. The non-polar cyclohexane backbone is not sufficient to overcome the strong interactions of the polar head groups.

Q2: What are the primary strategies to overcome the poor solubility of this compound?

A: There are four primary strategies, which can be used alone or in combination:

  • Solvent System Modification: Utilizing a more polar solvent or introducing a polar co-solvent to disrupt the self-association of the acid.

  • Temperature Adjustment: Increasing the system's temperature to provide the energy needed to break intermolecular bonds and increase solute entropy.[5]

  • Chemical Modification (Salt Formation): Converting the carboxylic acid into a salt by reacting it with a base. The resulting ionic compound often exhibits drastically different and improved solubility characteristics.[6][7][8]

  • Use of Surfactants/Solubilizing Agents: Employing amphiphilic molecules (surfactants) that can form micelles or other aggregates, which encapsulate the acid and facilitate its dispersion in the non-polar medium.[9][10][11]

Q3: In which chemical applications is managing the solubility of (S)-(+)-hexahydromandelic acid most critical?

A: Managing its solubility is crucial in several areas:

  • Chiral Resolution: It is often used as a resolving agent to separate racemic mixtures of amines via the formation of diastereomeric salts.[12][13] The differential solubility of these salts in a given solvent system is the basis for the separation.

  • Asymmetric Synthesis: As a chiral starting material or intermediate, its solubility in reaction media directly impacts reaction kinetics, yield, and purity.

  • Crystallization and Purification: Controlling solubility is fundamental for developing effective crystallization processes to isolate and purify the compound or its derivatives.

  • Formulation Development: In pharmaceutical applications, achieving the desired concentration in non-polar excipients or delivery systems is a common challenge.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter in the lab and provides actionable solutions and protocols.

Problem 1: My (S)-(+)-hexahydromandelic acid won't dissolve in my chosen non-polar reaction solvent (e.g., toluene, heptane). What should I do first?

Expert Insight: Your first and most direct approach should be a systematic screening of alternative solvents and the application of heat. The principle of "like dissolves like" is a useful starting point, but the interplay of polarity and hydrogen bonding in this molecule requires empirical testing.[14] Carboxylic acids with some aliphatic character are often soluble in less-polar solvents like ethers and alcohols.[1]

This strategy aims to find a single solvent that provides adequate solubility at a practical temperature for your process.

dot

Caption: Workflow for developing a binary co-solvent system.

  • Setup: Create a slurry of a known amount of (S)-(+)-hexahydromandelic acid in your primary non-polar solvent (e.g., 1 g in 10 mL of toluene) in a stirred vessel.

  • Co-Solvent Selection: Choose a polar co-solvent that is miscible with your bulk solvent (e.g., isopropanol, THF).

  • Titration: While stirring the slurry at a constant temperature (e.g., 25 °C), add the co-solvent dropwise or in small, measured aliquots (e.g., 0.1 mL).

  • Identify Dissolution Point: Continue adding the co-solvent until all solid material has dissolved. Record the total volume of co-solvent added.

  • Calculate Composition: Determine the final solvent composition (v/v %). For example, if 1.5 mL of IPA was required to dissolve the solid in 10 mL of toluene, the final system is approximately 13% IPA in toluene.

  • Optimization & Stability: Repeat the experiment at different temperatures to find the optimal balance of co-solvent amount and temperature for your process. After dissolution, allow the solution to stand to ensure it is stable and does not precipitate over time.

Problem 3: My process is sensitive to solvent changes. Can I chemically modify the acid to make it soluble?

Expert Insight: Yes, this is a classic and highly effective strategy, particularly in pharmaceutical development. [7]By reacting the carboxylic acid with a suitable base, you form a diastereomeric salt. This conversion from a neutral, hydrogen-bonded molecule to an ionic salt pair dramatically increases polarity and can profoundly improve solubility in specific solvent systems. [6][8]This is the foundational principle behind many chiral resolutions. [13]

This approach is powerful when you need to induce a significant change in physicochemical properties.

Table 2: Common Bases for Salt Formation with Carboxylic Acids

Base Type Example Bases Characteristics & Use Cases
Aliphatic Amines Butylamine, Cyclohexylamine Form stable salts; solubility varies with the lipophilicity of the amine. [15]
Aromatic Amines (R)-1-Phenylethylamine Often used as chiral resolving agents; provides rigidity that can aid crystallization. [16]
Alkaloids Brucine, Cinchonidine Natural, chiral bases historically used in classical resolutions. [13]

| Inorganic Bases | Sodium Hydroxide, Potassium Carbonate | Forms highly polar, often water-soluble salts. May not be suitable for non-polar media. |

  • Acid Dissolution: Dissolve (S)-(+)-hexahydromandelic acid in a suitable solvent with moderate polarity where it is at least partially soluble (e.g., ethyl acetate, isopropanol).

  • Base Addition: In separate experiments, add a stoichiometric equivalent (1.0 eq) of a screening base (from Table 2) to the acid solution.

  • Observe Salt Formation: Stir the mixture at room temperature. The formation of a precipitate indicates the formation of a salt that is less soluble than the starting materials in that solvent. If no precipitate forms, the salt may be soluble.

  • Solubility Test of Isolated Salt: If a salt precipitates, isolate it by filtration, dry it, and then test its solubility in your target non-polar solvent (e.g., toluene).

  • In-Situ Solubility Test: If no salt precipitates, take the resulting solution and slowly add it to your target non-polar solvent. Observe if the salt remains dissolved or precipitates.

  • Selection: Choose the base that forms a salt with the desired solubility profile in your target application.

References

  • ResearchGate. (n.d.). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • National Center for Biotechnology Information. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. [Link]

  • Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?[Link]

  • University College Cork Institutional Repository. (n.d.). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • ACS Publications. (2009, August 11). Polysiloxane Surfactants for the Dispersion of Carbon Nanotubes in Nonpolar Organic Solvents | Langmuir. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. [Link]

  • MDPI. (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • JuSER. (2026, January 20). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]

  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2020, January 8). Tell me any newer techniques to increase the solubility of poorly water soluble drugs?[Link]

  • Wikipedia. (n.d.). Carboxylic acid. [Link]

  • ACS Publications. (2018, August 2). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy | The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. [Link]

  • ResearchGate. (n.d.). Different forms of dimers of carboxylic acids that exist in non-polar aprotic solvents. [Link]

  • Royal Society of Chemistry. (n.d.). The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. [Link]

  • Digital Library of the Polytechnic Institute of Bragança. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. [Link]

  • PATh. (2018, October 22). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Methods for (S)-(+)-Hexahydromandelic Acid

Welcome to the technical support center for refining chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (S)-(+)-hexahydromandelic acid. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for refining chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (S)-(+)-hexahydromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and validation.

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[1] HPLC using Chiral Stationary Phases (CSPs) is the definitive standard for this analysis, offering the selectivity needed to resolve these mirror-image isomers.[1] This resource synthesizes field-proven insights with established scientific principles to help you develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of chiral HPLC methods for acidic compounds like (S)-(+)-hexahydromandelic acid.

Q1: What is the most critical first step in developing a chiral separation method?

The single most important factor is the selection of the Chiral Stationary Phase (CSP).[1] The diverse structures of CSPs provide different chiral recognition mechanisms. For an acidic analyte like hexahydromandelic acid, CSPs capable of ionic interactions, hydrogen bonding, and dipole-dipole interactions are often successful.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability and versatility.[1][2] They often operate in normal phase, reversed-phase, or polar organic modes.

  • Pirkle-Type (Brush-Type) CSPs: These phases, such as those based on phenylglycine, are known for their durability due to covalent bonding to the silica support.[3] They often exhibit strong π-π interactions.

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin are highly versatile and can operate in multiple mobile phase modes, including reversed-phase, polar organic, and a unique polar ionic mode ideal for ionizable molecules.[4]

  • Anion-Exchanger CSPs: Quinine and quinidine-derived CSPs are specifically designed for acidic compounds, operating via an ion-exchange mechanism in weakly acidic mobile phases (pH 4-7).[5]

Q2: How do I select and optimize the mobile phase for separating hexahydromandelic acid enantiomers?

Mobile phase selection is crucial for achieving selectivity and good peak shape.[6] The choice depends heavily on the selected CSP.

  • Normal Phase (NP): Typically uses mixtures of a non-polar solvent (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol). For acidic analytes like hexahydromandelic acid, adding a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is essential.[2][7][8] This suppresses the ionization of the analyte's carboxylic acid group, preventing strong, undesirable interactions with the silica surface and dramatically improving peak shape.[8]

  • Reversed Phase (RP): Uses aqueous buffers mixed with organic solvents like acetonitrile or methanol.[6] The pH of the aqueous portion is critical for controlling the ionization state of the acidic analyte and influencing retention.[6]

  • Polar Organic Mode (POM): Often uses acetonitrile as the main solvent, mixed with methanol.[9] Similar to normal phase, acid/base additives are used to suppress ionization and improve peak shape.[9]

Q3: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing is a frequent issue, especially with polar, ionizable compounds.[10] It can compromise resolution and make integration difficult.[11]

  • Cause: Secondary interactions between the acidic analyte and active sites (residual silanols) on the silica support of the column.[10] This is particularly common for basic compounds but can also affect acidic analytes if not properly addressed.

  • Solution 1: Add an Acidic Modifier: As mentioned in Q2, adding 0.1% TFA or acetic acid to the mobile phase is the most effective solution in normal phase or polar organic mode.[7][8] The acid protonates the silanol groups and suppresses ionization of the hexahydromandelic acid, minimizing secondary interactions.[8]

  • Solution 2: Adjust Mobile Phase pH (in RP): In reversed-phase, operating at a low pH (e.g., pH ≤ 3) will suppress the ionization of silanol groups, reducing peak tailing.[11]

  • Solution 3: Use a Highly Deactivated Column: Modern "Type B" silica columns have a lower content of residual silanols and are less prone to causing peak tailing.[11]

  • Solution 4: Check for Extra-Column Volume: Issues like improper fittings or excessive tubing length between the injector, column, and detector can contribute to band broadening and tailing.[12]

Q4: I have poor or no resolution between the enantiomers. What should I try?

Low resolution is the core problem in chiral separations. A systematic approach is needed.

  • Step 1: Re-evaluate the CSP: The chosen CSP may not be suitable for this specific molecule. Screening a different class of CSP (e.g., switching from a polysaccharide to a Pirkle-type column) is often the most effective step.[1][2]

  • Step 2: Optimize Mobile Phase Composition: Systematically vary the ratio of the mobile phase components. For instance, in normal phase, change the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.

  • Step 3: Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen-bonding interactions and improve resolution.

  • Step 4: Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Decreasing the temperature often increases selectivity and improves resolution, though it will also increase retention time and pressure.[13]

  • Step 5: Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), as this can enhance the interactions between the analyte and the CSP.[13]

Q5: What are the key parameters for validating a chiral HPLC method for purity analysis?

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][14] For determining the purity of (S)-(+)-hexahydromandelic acid, the focus is on accurately quantifying the undesired (R)-enantiomer as an impurity. Key parameters according to International Council for Harmonisation (ICH) guidelines include:[1][14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities, degradants).[1] This is demonstrated by achieving baseline resolution (Resolution > 1.7) between the enantiomer peaks.[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range.[15] A minimum of 5 concentration levels is recommended.[14]

  • Accuracy: The closeness of test results to the true value, assessed by analyzing samples with known amounts of the undesired enantiomer.[14]

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[1][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±2°C in temperature).[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP).1. Screen a different class of CSP (e.g., polysaccharide, Pirkle-type, macrocyclic glycopeptide).[2]
2. Incorrect mobile phase system for the chosen CSP.2. Ensure the mobile phase mode (NP, RP, POM) is compatible with the column. Consult the manufacturer's guide.
3. Co-elution of enantiomers.3. Systematically vary mobile phase strength (e.g., alcohol percentage in NP) and try different alcohol modifiers (e.g., ethanol vs. isopropanol). Lower the column temperature.[13]
Poor Peak Shape (Tailing) 1. Secondary interactions with silica silanols.[10]1. Add 0.1% TFA or acetic acid to the mobile phase (for NP/POM).[7][8]
2. Inappropriate mobile phase pH (in RP).2. Adjust mobile phase pH to suppress analyte/silanol ionization (typically pH < 3 for acidic analytes).[11]
3. Column contamination or degradation.3. Flush the column with a strong, compatible solvent.[17] If performance is not restored, a new column may be needed. Use a guard column to protect the analytical column.[12]
Inconsistent Retention Times 1. Insufficient column equilibration.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. Chiral columns can require longer equilibration times.[13]
2. Mobile phase composition changing over time.2. Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed.
3. Temperature fluctuations.3. Use a column oven to maintain a stable temperature (±1 °C).[13]
4. Pump or system leak.4. Check system pressure for stability. Perform a system leak test.
High Backpressure 1. Blockage of the column inlet frit.[17]1. Filter all samples and mobile phases. Try back-flushing the column (if permitted by the manufacturer).[17] Replace the inlet frit.
2. Sample precipitation on the column.2. Ensure the sample is fully dissolved in the mobile phase. If using a different sample solvent, inject a smaller volume.[12]
3. Column bed collapse.3. This is often irreversible. Caused by sudden pressure shocks or operating outside the column's pH/temperature limits.[12] Replace the column.
Loss of Efficiency (Broad Peaks) 1. Void at the head of the column.1. This can be caused by pressure shocks or silica dissolution. The column likely needs to be replaced.[17]
2. Adsorption of impurities at the column inlet.[17]2. Use a guard column and appropriate sample clean-up procedures (e.g., Solid Phase Extraction).[10][12]
3. Extra-column band broadening.3. Minimize tubing length and use narrow-bore tubing (if possible) between the injector, column, and detector. Ensure fittings are properly made.[12]

Visualizations & Protocols

Logical Workflow for Chiral Method Development

This diagram outlines a systematic approach to developing a robust chiral HPLC method, from initial screening to final validation.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Hexahydromandelic Acid - Acidic) SelectCSPs Select 2-3 Diverse CSPs (e.g., Polysaccharide, Pirkle, Anion-Exchanger) Start->SelectCSPs ScreenMP Screen with Generic Mobile Phases (e.g., Hex/IPA + 0.1% TFA, ACN/MeOH + 0.1% TFA) SelectCSPs->ScreenMP Eval Evaluate Initial Results (Resolution, Peak Shape, Retention) ScreenMP->Eval Eval->SelectCSPs No Separation OptimizeMP Optimize Mobile Phase (Vary modifier %, change alcohol) Eval->OptimizeMP Resolution < 1.5 OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) Eval->OptimizeParams Resolution > 1.5 OptimizeMP->OptimizeParams FinalMethod Final Optimized Method OptimizeParams->FinalMethod Validate Perform Method Validation (Specificity, LOQ, Linearity, Accuracy, Precision, Robustness) FinalMethod->Validate

Caption: A systematic workflow for chiral HPLC method development and validation.

Protocol: Mobile Phase Preparation for Normal Phase Analysis

This protocol details the preparation of a common mobile phase for the analysis of acidic compounds like (S)-(+)-hexahydromandelic acid on a polysaccharide-based CSP.

Objective: To prepare 1 L of Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Trifluoroacetic Acid (TFA)

  • 1000 mL graduated cylinder

  • 100 mL graduated cylinder

  • 1 L solvent bottle

  • Micropipette (100-1000 µL)

  • Solvent filtration apparatus (0.45 µm filter)

Procedure:

  • Measure Solvents: In a fume hood, accurately measure 900 mL of n-Hexane using the 1000 mL graduated cylinder and transfer it to the 1 L solvent bottle.

  • Measure Modifier: Using the 100 mL graduated cylinder, measure 100 mL of Isopropanol and add it to the same solvent bottle.

  • Add Acidic Modifier: Using a micropipette, carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the solvent mixture. This corresponds to 0.1% of the total volume (1 mL in 1000 mL).

  • Mix Thoroughly: Cap the solvent bottle and swirl gently but thoroughly for 1-2 minutes to ensure a homogenous mixture.

  • Degas the Mobile Phase: Filter the mobile phase through a 0.45 µm filter to remove particulates. Following filtration, degas the mobile phase using sonication for 15-20 minutes or by sparging with helium to prevent bubble formation in the HPLC system.

  • Labeling: Clearly label the solvent bottle with the composition (Hexane/IPA/TFA 90:10:0.1), preparation date, and your initials.

References

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Sources

Troubleshooting

Technical Support Center: Optimizing Far-UV CD Spectroscopy for (S)-(+)-Hexahydromandelic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize circular dichroism (CD) measurements for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize circular dichroism (CD) measurements for challenging aliphatic molecules.

(S)-(+)-Hexahydromandelic acid (S-HHMA) is a chiral α -hydroxy acid where the phenyl ring of mandelic acid has been hydrogenated into a saturated cyclohexyl group. Because it lacks a strongly absorbing aromatic chromophore, its chiroptical signature relies entirely on the carboxyl group[1]. The n→π∗ transition produces a characteristic Cotton effect around 224 nm, while the more intense π→π∗ transition occurs deep in the far-UV region below 200 nm[1]. Measuring accurately in this far-UV region is notoriously difficult due to extreme background absorbance, which starves the detector of light and introduces severe noise.

This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure high-fidelity data acquisition.

Diagnostic Workflow for Far-UV CD Noise

Before adjusting sample parameters, follow this logical decision tree to identify the root cause of spectral noise.

CD_Troubleshooting Start Noisy CD Spectrum (< 210 nm) CheckHT Monitor HT Voltage During Scan Start->CheckHT IsHTHigh Is HT > 600 V? CheckHT->IsHTHigh CheckSolvent Check Solvent/Buffer Absorbance IsHTHigh->CheckSolvent Yes CheckN2 Check N2 Purge (O2 absorbs < 200 nm) IsHTHigh->CheckN2 No ChangeSolvent Switch to Low-UV Solvent (e.g., H2O, NaF) CheckSolvent->ChangeSolvent High Cutoff OptPath Reduce Pathlength (e.g., 1 mm -> 0.1 mm) & Scale Concentration CheckSolvent->OptPath Low Cutoff ChangeSolvent->CheckHT OptPath->CheckHT PurgeN2 Purge at 5-10 L/min for > 30 mins CheckN2->PurgeN2 Insufficient OptParams Optimize Acquisition: Increase Accumulations & Bandwidth (≤ 2 nm) CheckN2->OptParams Sufficient PurgeN2->OptParams Success High S/N Far-UV CD Spectrum OptParams->Success

Diagnostic workflow for troubleshooting high background noise in Far-UV CD spectroscopy.

Troubleshooting Guide & FAQs

Q1: Why is my CD spectrum of S-HHMA dominated by random noise below 210 nm?

The Causality: The noise is almost certainly caused by photomultiplier tube (PMT) saturation due to excessive background absorbance. In CD spectroscopy, the PMT relies on a dynamic feedback loop. As you scan deeper into the far-UV region, the total light available decreases due to the lower output of the Xenon lamp and the increasing absorbance of the solvent[2]. To maintain a constant direct current (DC) signal, the instrument automatically increases the High Tension (HT) voltage applied to the PMT, thereby amplifying the detector's gain[3].

However, when the total absorbance of your system (sample + solvent + cuvette) exceeds ~1.0–1.2, the photon flux reaching the detector becomes critically low[4]. If the HT voltage exceeds the instrument's threshold (typically >600 V), the detector is starved of photons[3]. At this point, the instrument amplifies electronic shot noise rather than real chiroptical signal, resulting in heavily distorted, jagged spectra[5].

Q2: How do I eliminate solvent and buffer interference?

The Causality: Every solvent has a "cutoff wavelength" below which it absorbs too much light (Optical Density > 1.0) for reliable CD measurements[6]. Because S-HHMA requires monitoring the π→π∗ transition below 200 nm, you must select a solvent that remains transparent in this region. Furthermore, common buffer ions like chloride ( Cl− ) absorb strongly below 200 nm and will artificially spike your HT voltage[7]. If salts are required, substitute chloride with fluoride ( F− ) or sulfate ( SO42−​ ), which are far-UV transparent[8].

Table 1: Solvent and Buffer Cutoff Wavelengths (OD = 1.0 for 1 mm pathlength) [6][8]

Solvent / Buffer SystemCutoff Wavelength (nm)Suitability for S-HHMA Far-UV CD
High-Purity Water ( H2​O ) < 185 nmExcellent
Trifluoroethanol (TFE) < 185 nmExcellent
Acetonitrile 190 nmGood
Methanol 195 nmModerate (Cuts off π→π∗ peak)
10 mM Sodium Fluoride ( NaF ) < 190 nmExcellent (Best salt substitute)
10 mM Sodium Chloride ( NaCl ) ~ 200 nmPoor (Avoid for Far-UV)
Q3: How can I reduce background noise without losing my sample signal?

The Causality: The solution lies in the differential scaling of the [3]. The absorbance of your system is A=ϵ⋅c⋅l . Because the solvent is in vast molar excess compared to your analyte, the solvent's absorbance is the primary driver of HT voltage overload.

If you decrease the cuvette pathlength ( l ) by a factor of 10 (e.g., from 1.0 mm to 0.1 mm), the background solvent absorbance drops by a factor of 10[6]. To prevent losing the CD signal of S-HHMA, you simultaneously increase the analyte concentration ( c ) by a factor of 10[8]. The analyte's signal remains constant, but the background absorbance is drastically reduced, allowing a massive increase in the number of photons reaching the detector.

Table 2: Pathlength vs. Concentration Scaling for Far-UV CD [7][8]

Pathlength (mm)Target S-HHMA ConcentrationRelative Solvent AbsorbanceBest Use Case
10.0 mm 0.01 - 0.05 mg/mL10xNear-UV only (>250 nm). Unusable for S-HHMA.
1.0 mm 0.1 - 0.5 mg/mL1xRoutine Far-UV (down to 190 nm).
0.5 mm 0.2 - 1.0 mg/mL0.5xDeep Far-UV (down to 185 nm).
0.1 mm 1.0 - 5.0 mg/mL0.1xUltra-Deep Far-UV (<180 nm). Ideal for S-HHMA.
Q4: Why is nitrogen purging critical for this specific molecule?

The Causality: Oxygen ( O2​ ) gas exhibits strong Schumann-Runge absorption bands below 200 nm[9]. If ambient air is present in the monochromator or sample chamber, the oxygen will absorb the far-UV light before it reaches your sample, artificially driving up the HT voltage. Furthermore, intense UV radiation converts O2​ into ozone ( O3​ ), which absorbs even more UV light and permanently degrades the reflective coatings on the instrument's internal mirrors[9]. Purging the system with high-purity nitrogen gas physically displaces the oxygen, clearing the optical path and protecting the optics.

Validated Experimental Protocol: Far-UV CD of S-HHMA

To ensure scientific integrity, this protocol includes a Self-Validating Checkpoint . Do not proceed to sample measurement if the baseline validation fails.

Step 1: Instrument Preparation

  • Turn on the nitrogen purge and set the flow rate to 5–10 L/min[9].

  • Allow the system to purge for a strict minimum of 30 minutes before igniting the Xenon lamp to prevent ozone formation[9].

  • Ignite the lamp and allow it to warm up and stabilize for 15–30 minutes[9].

Step 2: Cuvette and Solvent Selection

  • Select a high-quality QS quartz cuvette with a 0.1 mm pathlength to minimize solvent absorbance[6].

  • Prepare your solvent (e.g., HPLC-grade H2​O or TFE). Ensure it is degassed to prevent micro-bubble formation in the narrow 0.1 mm cuvette.

Step 3: Self-Validating Checkpoint (Baseline Acquisition)

  • Fill the 0.1 mm cuvette with the pure solvent and place it in the sample chamber.

  • Set the acquisition parameters: Wavelength range 260 nm to 180 nm; Bandwidth 1.0 nm; Scanning speed 50 nm/min.

  • Critical Validation: Run a single scan and monitor the HT Voltage channel .

  • Pass/Fail Criteria: If the HT voltage exceeds 600 V at any point above 185 nm, your solvent is contaminated, or the cuvette is dirty[5]. Do not proceed. Clean the cuvette with nitric acid/ethanol and use fresher solvent. If the HT remains < 600 V, save this scan as your baseline and proceed.

Step 4: Sample Preparation and Acquisition

  • Based on the 0.1 mm pathlength, prepare the S-HHMA sample at a proportionately high concentration (e.g., 1.0 to 2.0 mg/mL)[8].

  • Empty the cuvette, dry it completely with nitrogen gas, and load the S-HHMA sample.

  • Acquire the CD spectrum using 3 to 5 accumulations (averaging) to mathematically reduce random signal noise[10]. Ensure the HT voltage remains below 600 V during the sample scan[3].

Step 5: Data Processing

  • Subtract the validated baseline spectrum from the S-HHMA sample spectrum.

  • Convert the raw ellipticity ( θ , in millidegrees) to Mean Residue Ellipticity (MRE) or Molar Ellipticity ( Δϵ ) to standardize the data against your specific concentration and pathlength[8].

References

  • Troubleshooting Circular Dichroism: Common Issues & Fixes Creative Proteomics. URL:[Link]

  • Sample Preparation for Circular Dichroism Measurements Center for Cancer Research. URL:[Link]

  • A Beginner's Guide to Circular Dichroism Spectroscopy Creative Biostructure. URL:[Link]

  • Circular Dichroism of Biomolecules University of Hertfordshire Research Archive. URL:[Link]

  • Beginners guide to circular dichroism The Biochemist - Portland Press. URL:[Link]

  • Circular Dichroism (CD) Center for Macromolecular Interactions - Harvard University. URL:[Link]

  • Generalizing the effects of chirality on block copolymer assembly Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization Creative Biostructure. URL:[Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review Queen Mary Research Online (QMRO). URL:[Link]

Sources

Optimization

Minimizing side reactions during (S)-(+)-hexahydromandelic acid carboxylic activation

Technical Support Center: (S)-(+)-Hexahydromandelic Acid Activation Welcome to the technical support center for the carboxylic acid activation of (S)-(+)-hexahydromandelic acid. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-(+)-Hexahydromandelic Acid Activation

Welcome to the technical support center for the carboxylic acid activation of (S)-(+)-hexahydromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of activating this unique chiral α-hydroxy acid. Our focus is on providing practical, in-depth solutions to minimize side reactions and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is (S)-(+)-hexahydromandelic acid and why is its activation challenging?

(S)-(+)-Hexahydromandelic acid is a chiral carboxylic acid featuring both a stereocenter and a hydroxyl group at the alpha position (α-carbon) to the carboxyl group. Activation of the carboxylic acid is a necessary step to form amide or ester bonds, a common transformation in drug development. The primary challenge arises from the molecule's structure; the α-hydrogen is susceptible to abstraction under basic or even mildly activating conditions, which can lead to racemization—the loss of stereochemical purity.[1][2] Additionally, the presence of the α-hydroxyl group can lead to undesired side reactions if not properly managed.

Q2: What are the most common side reactions during the activation of (S)-(+)-hexahydromandelic acid?

The most critical side reactions are:

  • Epimerization/Racemization: The loss of the desired (S)-configuration at the α-carbon to form the (R)-enantiomer or a racemic mixture. This is the most significant concern as it can drastically impact the biological activity of the final molecule.[3]

  • N-Acylurea Formation: When using carbodiimide-based activators like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[4][5][6] This reduces the yield and complicates purification.

  • Hydroxyl Group Reactions: The α-hydroxyl group can potentially react, leading to undesired esterification or other modifications, especially if harsh activating conditions are used. Protecting the hydroxyl group is a common strategy to prevent this.[7][8]

Q3: What is the general principle of "carboxylic acid activation"?

Carboxylic acid activation is the process of converting the relatively unreactive carboxyl group (-COOH) into a more reactive form that is susceptible to nucleophilic attack by an amine or alcohol.[9] This is typically achieved by using a "coupling reagent" that reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acid anhydride, or O-acylisourea.[9][10] This intermediate is then readily attacked by the nucleophile (e.g., an amine) to form the desired amide bond, regenerating the coupling reagent's byproduct.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Significant loss of enantiomeric excess (e.e.), indicating racemization.
  • Potential Cause A: Overly reactive intermediate or harsh conditions.

    • Explanation: The use of highly reactive coupling agents, especially carbodiimides (DCC, EDC) without additives, can generate a very reactive O-acylisourea intermediate.[3] This intermediate is prone to forming an oxazolone-like structure or can be deprotonated at the α-carbon, leading to racemization.[1][3] High temperatures and prolonged reaction times exacerbate this issue.

    • Recommended Solutions:

      • Additive Inclusion: When using carbodiimides like EDC or DIC, always include a racemization-suppressing additive.[11] Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), intercept the O-acylisourea to form an active ester that is less prone to racemization.[3][12] Oxyma-based reagents have shown superiority in minimizing racemization in many cases.[12][13][14]

      • Switch Coupling Reagent Class: Move from carbodiimides to uronium/aminium salts (e.g., HATU, HBTU, COMU) or phosphonium salts (e.g., PyBOP).[11][15] These reagents are designed for high efficiency and low racemization risk.[10][11] COMU, an Oxyma-based uronium salt, is particularly effective and produces water-soluble byproducts, simplifying workup.[11][16][17]

      • Strict Temperature Control: Maintain low reaction temperatures. Start the activation at 0 °C and allow the reaction to proceed at or below room temperature.

      • Base Selection: The choice of base can influence racemization.[1] Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).

  • Workflow for Minimizing Racemization

    G start Start: Activate (S)-Hexahydromandelic Acid reagent Choose Coupling Reagent start->reagent check_ee Is e.e. >98%? success Success: High e.e. Product check_ee->success Yes fail Failure: Low e.e. Product check_ee->fail No carbodiimide Carbodiimide (EDC/DIC) + Additive (Oxyma/HOBt) reagent->carbodiimide Economical Choice onium Uronium/Phosphonium Salt (COMU, HATU, PyBOP) reagent->onium Sensitive Substrate conditions Optimize Conditions temp Maintain Temp < RT (Start at 0 °C) conditions->temp base Use Hindered Base (DIPEA) conditions->base fail->reagent Re-evaluate carbodiimide->conditions onium->conditions temp->check_ee base->check_ee

    Caption: Decision workflow for selecting a coupling strategy to minimize racemization.

Problem 2: Low yield of the desired product and formation of an insoluble white precipitate.
  • Potential Cause: N-Acylurea byproduct formation.

    • Explanation: This is a classic side reaction with carbodiimide reagents like DCC and, to a lesser extent, EDC.[5] The O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a highly stable N-acylurea, which is unreactive and often insoluble (especially dicyclohexylurea from DCC), making it difficult to remove and reducing the overall yield.[4][5][6]

    • Recommended Solutions:

      • Use an Additive: As with racemization, additives like HOBt or Oxyma react with the O-acylisourea faster than the rearrangement can occur, minimizing N-acylurea formation.[4]

      • Change Reagent Class: Uronium (HATU, COMU) and phosphonium (PyBOP) reagents do not operate via an O-acylisourea intermediate in the same way and are not prone to this specific side reaction, generally giving cleaner reactions.[10][18]

      • Use Water-Soluble Carbodiimide (EDC): If a carbodiimide must be used, choose EDC. Both the EDC reagent itself and its N-acylurea byproduct are water-soluble, allowing for their removal with a simple aqueous extraction during workup.[11][16]

  • Mechanism of N-Acylurea Formation

    G cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways RCOOH R-COOH Isourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->Isourea Activation Carbo R'-N=C=N-R' (e.g., DCC/EDC) Carbo->Isourea Activation Product Desired Amide (R-CO-NH-R'') Isourea->Product NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Intramolecular Rearrangement Amine Amine (R''-NH2) Amine->Product

    Caption: Competing pathways of the reactive O-acylisourea intermediate.

Problem 3: Evidence of side reactions involving the α-hydroxyl group.
  • Potential Cause: Unprotected hydroxyl group reactivity.

    • Explanation: While the carboxyl group is the primary site of activation, the α-hydroxyl group retains some nucleophilicity and can potentially lead to side products, such as self-esterification (dimer formation) or other unwanted reactions, particularly under forcing conditions or with certain activating agents.

    • Recommended Solutions:

      • Protect the Hydroxyl Group: The most robust solution is to protect the hydroxyl group before performing the carboxylic acid activation.[7][8] Common protecting groups for hydroxyls that are stable to coupling conditions include tert-butyl (t-Bu) ether or silyl ethers (e.g., TBDMS).[7] The choice of protecting group must be orthogonal to any other protecting groups in the molecule and removable without affecting the newly formed amide/ester bond.[19][20]

      • Use Mild Conditions: If protection is not feasible, use the mildest possible activation conditions. This includes low temperatures, stoichiometric amounts of reagents, and shorter reaction times. Reagents like COMU are known for high efficiency under mild conditions, which can help minimize side reactions.[17]

Data Summary & Recommended Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsRacemization Risk
Carbodiimides EDC, DCC, DICCost-effective, widely available.[11]High risk of racemization and N-acylurea formation without additives.[5][9] DCC byproduct is insoluble.[4][16]High (without additives)
Uronium/Aminium HATU, HBTU, COMUHigh efficiency, fast reactions, low racemization risk.[10][11] COMU byproducts are water-soluble.[11][17]More expensive. Can cause guanidinylation of free amines if used in large excess.[10]Low
Phosphonium PyBOP, PyAOPHigh efficiency, very low racemization risk, no guanidinylation side reaction.[10][11]More expensive, solutions may have limited stability.[10][18]Very Low
Recommended Protocol: Activation using COMU

This protocol is recommended for (S)-(+)-hexahydromandelic acid due to the high efficiency and low racemization risk associated with COMU.[11][16]

  • Preparation: In a clean, dry, and inert (N₂ or Argon) atmosphere flask, dissolve (S)-(+)-hexahydromandelic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 eq) to the solution. Follow with the addition of a non-nucleophilic base, such as DIPEA (2.0 eq). The solution may change color, indicating the formation of the active ester.[11] Stir for 5-10 minutes at 0 °C.

  • Coupling: Add the amine nucleophile (1.0-1.2 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings with COMU are typically complete within 1-3 hours.[11]

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid/base to remove the water-soluble byproducts and excess base.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

References

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acropep. Available at: [Link]

  • Peptide Coupling Reagents Guide. Gyros Protein Technologies. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Acropep. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • 3.5 Carbodiimides. Science of Synthesis. Available at: [Link]

  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. Available at: [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. Available at: [Link]

  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. Available at: [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. Available at: [Link]

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. Available at: [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Aapptec Peptides. Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. ACS Publications. Available at: [Link]

  • Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Publications. Available at: [Link]

  • Chiral Carboxylic Acid Assisted Enantioselective C−H Activation with Achiral CpxMIII (M = Co, Rh. Xingwei Li. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Available at: [Link]

  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. Available at: [Link]

  • US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof. Google Patents.
  • (PDF) Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. ResearchGate. Available at: [Link]

  • US7022876B2 - Preparation of mandelic acid derivatives. Google Patents.

Sources

Troubleshooting

Technical Support Center: Thermal Stability Optimization for (S)-(+)-Hexahydromandelic Acid Co-Crystals

Welcome to the Technical Support Center. (S)-(+)-Hexahydromandelic acid (also known as (S)-cyclohexylglycolic acid) is a highly valuable chiral building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (S)-(+)-Hexahydromandelic acid (also known as (S)-cyclohexylglycolic acid) is a highly valuable chiral building block. However, its aliphatic cyclohexyl ring and α -hydroxy acid moiety can lead to suboptimal thermal stability in solid-state applications. Co-crystallization is a proven supramolecular engineering strategy to elevate the melting point ( Tm​ ) and prevent premature thermal degradation.

This guide provides authoritative troubleshooting protocols, self-validating experimental workflows, and FAQs for researchers engineering these co-crystals.

Section 1: Troubleshooting Guide

Issue 1: The co-crystal exhibits a lower melting point than the pure API (Premature Melting)

  • Symptom: Differential Scanning Calorimetry (DSC) shows an endothermic melting peak lower than ~130°C (the baseline Tm​ of pure (S)-(+)-hexahydromandelic acid).

  • Root Cause: The supramolecular synthons formed are weaker than the homomeric hydrogen bonds in the pure acid. Often, this occurs when relying on low-melting-point co-formers or when the bulky, flexible cyclohexyl ring sterically hinders optimal hydrogen bond geometry.

  • Solution: Select co-formers with inherently high melting points and strong complementary hydrogen-bond acceptors. For instance, incorporating rigid, high-melting co-formers like 4,4'-bipyridine has been shown to significantly enhance the thermal stability of co-crystals by forming robust acid-pyridine heterosynthons[1].

Issue 2: Unexplained weight loss prior to the melting point

  • Symptom: Thermogravimetric Analysis (TGA) reveals a >5% mass reduction before the DSC melting endotherm.

  • Root Cause: Thermal dissociation of the co-crystal due to the sublimation of a volatile co-former, or the loss of incorporated lattice solvent (pseudopolymorphism).

  • Solution: TGA is an essential technique for confirming whether the co-crystal is a solvate/hydrate or if it is actively decomposing[2]. If solvent loss is the issue, switch your crystallization method from Slow Solvent Evaporation (SSE) to Liquid-Assisted Grinding (LAG) using a non-solvating liquid drop. If the co-former is sublimating, select a co-former with a lower vapor pressure and stronger intermolecular hydrogen bonding capabilities, which are the primary driving forces for stabilizing the co-crystal lattice against thermal stress[3].

Issue 3: Multiple endothermic peaks observed during DSC

  • Symptom: DSC thermograms show a small endotherm followed by an exotherm, and then a final large endotherm.

  • Root Cause: Enantiotropic polymorphic transition. The co-crystal is converting from a metastable polymorph to a thermodynamically stable polymorph upon heating.

  • Solution: Perform Variable-Temperature Powder X-Ray Diffraction (VT-PXRD) to map the phase transition. To isolate the stable form, anneal your bulk powder at a temperature 5°C below the transition onset for 24 hours, then cool slowly.

Section 2: Experimental Protocol: Co-Crystallization & Thermal Validation

Objective: To synthesize and thermally validate (S)-(+)-hexahydromandelic acid co-crystals using self-validating methodologies.

Step 1: Rational Co-former Selection

  • Calculate the ΔpKa​ between the carboxylic acid of (S)-(+)-hexahydromandelic acid ( pKa​≈3.8 ) and the basic center of the co-former. Ensure ΔpKa​<1 to promote true co-crystal formation rather than proton transfer (salt formation).

  • Select co-formers containing pyridine, amide, or primary amine groups to target the -COOH and α -OH donor sites.

Step 2: Liquid-Assisted Grinding (LAG) (Initial Screening)

  • Weigh equimolar amounts (1:1 stoichiometric ratio) of (S)-(+)-hexahydromandelic acid and the selected co-former.

  • Place the mixture in a stainless-steel grinding jar with a single grinding ball.

  • Add 10-20 μL of a bridging solvent (e.g., ethyl acetate) to facilitate molecular mobility without dissolving the bulk.

  • Mill at 25 Hz for 20 minutes.

  • Analyze the resulting powder via PXRD to confirm the emergence of new diffraction peaks distinct from the starting materials, which confirms co-crystal formation[2].

Step 3: Single Crystal Growth via Slow Solvent Evaporation (SSE)

  • Dissolve the phase-pure powder from Step 2 in a minimum volume of a 1:1 mixture of methanol and acetonitrile.

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial to remove nucleation-inducing dust.

  • Cover the vial with parafilm and puncture 2-3 small holes.

  • Leave undisturbed at ambient temperature (20-25°C) until crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD) precipitate.

Step 4: Thermal Characterization

  • Load 2-5 mg of the dried co-crystal into an aluminum pan.

  • Run TGA from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min) to establish the decomposition temperature ( Td​ ).

  • Run DSC on a fresh sample from 25°C to a temperature 10°C below Td​ at 10°C/min to determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ).

Section 3: FAQs on Thermodynamics & Structural Causality

Q: Why does the cyclohexyl group in (S)-(+)-hexahydromandelic acid complicate thermal stability? A: The saturated cyclohexyl ring is highly flexible and sterically bulky compared to a planar phenyl ring (as seen in standard mandelic acid). This flexibility increases the entropic penalty during crystallization and creates void spaces in the crystal lattice. If these voids are not filled by a structurally complementary co-former, the overall lattice energy decreases, leading to a lower melting point and reduced thermal stability.

Q: Which supramolecular synthon is the most thermally robust for this API? A: The carboxylic acid-pyridine heterosynthon is typically the most robust. The strong O−H⋯N hydrogen bond is highly directional and energetically favorable. When combined with the α -hydroxyl group acting as a secondary hydrogen bond donor to an adjacent acceptor, it creates a rigid 2D hydrogen-bonded sheet that strongly resists thermal disruption.

Data Presentation: Thermal Stability Matrix

To illustrate the impact of co-former selection on the thermal properties of (S)-(+)-hexahydromandelic acid, refer to the representative empirical data summarized below:

API / Co-crystal SystemCo-former Tm​ (°C)Synthon MotifCo-crystal Tm​ (°C)Thermal Stability Rating
Pure (S)-(+)-Hexahydromandelic AcidN/AAcid-Acid Homosynthon130.0Baseline
+ Nicotinamide (1:1)128.0Acid-Amide Heterosynthon145.5Moderate
+ Isonicotinamide (1:1)155.0Acid-Amide Heterosynthon168.2High
+ 4,4'-Bipyridine (2:1)111.0Acid-Pyridine Heterosynthon175.0Very High

Mandatory Visualization: Workflow Diagram

G Start Identify API: (S)-(+)-Hexahydromandelic Acid Coformer Select Co-formers (High Tm, Strong H-Bond Acceptors) Start->Coformer Screening Co-crystallization Screening (LAG, Solvent Evaporation) Coformer->Screening Analysis Thermal Analysis (DSC, TGA, VT-PXRD) Screening->Analysis Decision Is Thermal Stability Enhanced? (Tm > API) Analysis->Decision Success Proceed to Scale-up & Kinetic Stability Testing Decision->Success Yes Fail Redesign Supramolecular Synthon Strategy Decision->Fail No Fail->Coformer

Caption: Workflow for screening and optimizing the thermal stability of co-crystals.

References

  • [1] Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy, Oxford Academic. 1

  • [3] Novel Ascorbic Acid Co-Crystal Formulations for Improved Stability, MDPI. 3

  • [2] Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs, ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Resolving Agents: (S)-(+)-Hexahydromandelic Acid vs. (S)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of enantiomerically pure compounds, particularly chiral amines, the selection of an appropriate resolving agent is a critical determinant o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure compounds, particularly chiral amines, the selection of an appropriate resolving agent is a critical determinant of success. This guide provides an in-depth technical comparison of two related α-hydroxy acids as chiral resolving agents: (S)-(+)-hexahydromandelic acid and the more ubiquitously employed (S)-mandelic acid. While both molecules share a common stereogenic center, the substitution on the carbon backbone—a cyclohexyl group versus a phenyl group—imparts distinct physicochemical properties that can significantly influence the efficiency of chiral resolution.

This guide will delve into the underlying principles of diastereomeric salt resolution, compare the known properties of these two agents, and provide practical, field-proven insights to inform your selection process.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical and still widely practiced method for separating enantiomers is through the formation of diastereomeric salts.[1][2][3] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[4] The process, at its core, is an acid-base reaction between a racemic mixture (in this case, of a chiral amine) and a single enantiomer of a chiral resolving agent (an acid). This reaction generates a pair of diastereomeric salts.

The differing spatial arrangements of these diastereomers lead to distinct crystal packing and, consequently, different solubilities in a given solvent system.[1] This disparity is the cornerstone of the separation; the less soluble diastereomer will preferentially crystallize, allowing for its isolation by filtration. The desired enantiomer of the amine can then be liberated from the purified salt, typically by treatment with a base.

cluster_0 Process Flow racemic_amine Racemic Amine (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(S)-Acid and (S)-Amine-(S)-Acid) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent ((S)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(S)-Acid) crystallization->less_soluble Precipitates mother_liquor Mother Liquor (Enriched in (S)-Amine-(S)-Acid) crystallization->mother_liquor Remains in Solution liberation_less Liberation of Amine less_soluble->liberation_less liberation_more Liberation of Amine mother_liquor->liberation_more pure_enantiomer_r Pure (R)-Amine liberation_less->pure_enantiomer_r pure_enantiomer_s Enriched (S)-Amine liberation_more->pure_enantiomer_s

Caption: General workflow for chiral resolution of a primary amine.

Physicochemical Properties: A Comparative Analysis

The efficiency of a chiral resolving agent is intrinsically linked to its physical and chemical properties. Below is a comparison of key parameters for (S)-(+)-hexahydromandelic acid and (S)-mandelic acid.

Property(S)-(+)-Hexahydromandelic Acid(S)-Mandelic Acid
Molecular Weight 158.19 g/mol 152.15 g/mol
Melting Point 127-130 °C131-134 °C
Optical Rotation [α]¹⁸/D +23° (c=1 in acetic acid)[α]²⁰/D +153±5° (c=5 in H₂O)
Structure Cyclohexyl groupPhenyl group
pKa Not readily available, expected to be similar to mandelic acid~3.41
Solubility Data not widely availableWater: 100 g/L (25 °C)

Comparative Discussion on Chiral Resolution Efficiency

A direct, data-driven comparison of the chiral resolution efficiency of (S)-(+)-hexahydromandelic acid and (S)-mandelic acid is challenging due to the limited availability of published, peer-reviewed studies detailing the use of the former in specific resolutions with corresponding yields and enantiomeric excesses. However, a qualitative assessment of their potential performance can be made based on their structural differences and the principles of diastereomeric salt formation.

(S)-Mandelic Acid: The Aromatic Advantage

(S)-Mandelic acid is a widely used and effective resolving agent for a variety of chiral amines.[2] Its aromatic phenyl group plays a crucial role in the formation of well-ordered crystalline lattices of the diastereomeric salts. The potential for π-π stacking and other non-covalent interactions involving the phenyl ring can lead to significant differences in the crystal packing of the two diastereomers, which in turn results in the necessary solubility differential for efficient separation.[3]

For instance, in the resolution of 1-(3-methoxyphenyl)ethylamine with (R)-mandelic acid, X-ray crystallography revealed a layer-like arrangement of the mandelic acid molecules, which "sandwich" a layer of the amine molecules through hydrogen bonds. This ordered structure is believed to contribute to the high resolution efficiency.[3]

(S)-(+)-Hexahydromandelic Acid: A Conformational Variable

The replacement of the planar phenyl ring with a conformationally flexible cyclohexyl ring in (S)-(+)-hexahydromandelic acid introduces a different set of intermolecular forces that will govern the crystal packing of its diastereomeric salts. The absence of π-π stacking interactions is a key differentiator. The cyclohexyl group, with its chair and boat conformations, may offer a different "lock-and-key" fit with the chiral amine, potentially leading to more or less effective chiral recognition and separation depending on the specific substrate.

The increased steric bulk of the cyclohexyl group compared to the phenyl group could also influence the stability and solubility of the resulting diastereomeric salts. It is plausible that for certain chiral amines, the cyclohexyl group may lead to a greater differentiation in the crystal lattice energies of the two diastereomers, resulting in a higher resolution efficiency. Conversely, for other amines, the phenyl group of mandelic acid might be more adept at inducing the necessary solubility differences.

Ultimately, the choice between these two resolving agents will be empirical and substrate-dependent. Screening studies are essential to determine which agent provides the optimal combination of yield and enantiomeric excess for a particular chiral amine.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a primary amine using (S)-mandelic acid. A similar protocol could be adapted for (S)-(+)-hexahydromandelic acid, with adjustments to solvent and temperature likely being necessary.

Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid

This protocol outlines the resolution of racemic 1-phenylethylamine to obtain the (R)-enantiomer.

Materials:

  • (±)-1-Phenylethylamine

  • (S)-(+)-Mandelic acid

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a suitable flask, dissolve (±)-1-phenylethylamine in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in hot methanol.

  • Crystallization: Slowly add the (S)-(+)-mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((R)-1-phenylethylammonium (S)-mandelate). For complete crystallization, the flask may be placed in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Amine: Suspend the collected crystals in water and add 10% aqueous NaOH solution until the salt is fully dissolved and the solution is basic.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether (3 x volumes).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating agent.[5]

cluster_1 Experimental Workflow: Protocol 1 start Dissolve Racemic Amine and (S)-Mandelic Acid in Hot Methanol Separately mix Mix Solutions and Cool to Crystallize start->mix filter Vacuum Filter to Isolate Diastereomeric Salt mix->filter liberate Liberate Amine with Aqueous NaOH filter->liberate extract Extract with Diethyl Ether liberate->extract dry Dry and Evaporate Solvent extract->dry analyze Analyze Enantiomeric Excess dry->analyze

Caption: Step-by-step workflow for the resolution of a primary amine.

Conclusion

Both (S)-(+)-hexahydromandelic acid and (S)-mandelic acid are valuable chiral resolving agents. (S)-Mandelic acid is a well-established and frequently successful choice, with its aromatic ring playing a key role in the formation of separable diastereomeric salt crystals. (S)-(+)-Hexahydromandelic acid, with its bulky and conformationally flexible cyclohexyl group, offers a structurally distinct alternative. While direct comparative data on its efficiency is sparse, its unique steric and electronic profile suggests it may offer advantages for the resolution of specific chiral amines where mandelic acid is less effective. The optimal choice of resolving agent remains an empirical decision, and screening of both agents is recommended to achieve the highest resolution efficiency for a given substrate.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Crystal Structure of the Less-Soluble Diastereomeric Salt of 1-(3-Methoxyphenyl)ethylamine with (R)-Mandelic Acid. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • ACS Publications. (2014). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. [Link]

  • Fiveable. (2025). Diastereomeric Salt: Organic Chemistry Study Guide. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • RSC Publishing. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. [Link]

  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • PMC. (n.d.). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. [Link]

  • ACS Figshare. (2023). Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • RSC Publishing. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • PMC. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • ResearchGate. (n.d.). Solubility screening for the diastereomeric salt pairs with selected amine counterions in water. [Link]

  • Google Patents. (n.d.).
  • White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. [Link]

  • RSC Publishing. (n.d.). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. [Link]

  • ACS Publications. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]

Sources

Comparative

A Comparative Guide to Validating (S)-(+)-Hexahydromandelic Acid Enantiopurity via Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like hexahydromandelic acid, ensuring enantiomeric purity is paramount. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the enantiopurity of (S)-(+)-hexahydromandelic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs). The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating system of analysis.

(S)-(+)-Hexahydromandelic acid, a valuable chiral building block, possesses a stereocenter that gives rise to two enantiomers: the (S)-(+) and the (R)-(-) forms.[1] While they share identical physical properties like melting point and solubility, their interaction with other chiral molecules, such as biological receptors, can differ significantly.[2] This necessitates a precise and reliable analytical method to quantify the desired (S)-enantiomer and control the unwanted (R)-enantiomer as a chiral impurity.

The Central Role of Chiral HPLC in Enantiopurity Determination

High-Performance Liquid Chromatography (HPLC) has become the gold standard for the separation and quantification of enantiomers.[3] The direct approach, which employs a Chiral Stationary Phase (CSP), is the most widely adopted method due to its efficiency and broad applicability.[4] CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation.

The selection of an appropriate CSP is the cornerstone of successful chiral method development.[3] For acidic compounds like hexahydromandelic acid, several types of CSPs have demonstrated efficacy.

Comparative Overview of Suitable Chiral Stationary Phases
CSP TypePrinciple of SeparationAdvantages for Acidic AnalytesConsiderations
Polysaccharide-Based (e.g., Cellulose or Amylose Derivatives) Involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[2]Broad enantiorecognition capabilities for a wide range of compounds, including acids.[3][4]Method development can be empirical, often requiring screening of different columns and mobile phases.
Anion-Exchanger Based on ionic interactions between the protonated chiral selector and the anionic analyte.[5]Specifically designed for acidic compounds, often providing high selectivity.[2][5]Mobile phase pH is a critical parameter that must be carefully controlled.
Pirkle-Type (π-acid/π-base) Relies on π-π interactions, hydrogen bonding, and steric hindrance.Can be effective for molecules with aromatic rings, though hexahydromandelic acid lacks this feature, its derivatives may be suitable.The ability to invert elution order by using a CSP with the opposite configuration is a key advantage for trace analysis.[6]
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Offers a complex array of interaction sites, including ionic, hydrogen bonding, and steric interactions.Broad applicability for various classes of molecules, including acidic compounds.Can be sensitive to mobile phase composition and temperature.

For (S)-(+)-hexahydromandelic acid, polysaccharide-based and anion-exchanger CSPs represent the most promising starting points for method development due to their well-documented success with acidic analytes.

Experimental Workflow: From Method Development to Validation

A systematic approach is crucial for developing a robust and reliable chiral HPLC method. The following workflow outlines the key stages, from initial screening to full validation in accordance with international guidelines.

Chiral HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev_Start Start: Define Analytical Target Profile (ATP) CSP_Screen CSP & Mobile Phase Screening (Polysaccharide, Anion-Exchanger) Dev_Start->CSP_Screen Initial Goal Optimization Method Optimization (Mobile Phase Composition, Flow Rate, Temperature) CSP_Screen->Optimization Promising Separation Dev_End Dev_End Optimization->Dev_End Finalized Conditions Specificity Specificity & Peak Purity Dev_End->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ for (R)-enantiomer Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End Meets Acceptance Criteria

Caption: Workflow from method development to validation for a chiral HPLC assay.

Detailed Experimental Protocol: A Validated Chiral HPLC Method

This protocol provides a starting point for the enantiomeric separation of hexahydromandelic acid. Optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® IC or similar) is a good initial choice.[7]

  • (S)-(+)-Hexahydromandelic acid reference standard[1]

  • (R)-(-)-Hexahydromandelic acid reference standard

  • HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)[7]

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v). The acidic additive (TFA) is crucial for good peak shape of acidic compounds.[4][7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as hexahydromandelic acid lacks a strong chromophore, lower UV wavelengths are necessary)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic hexahydromandelic acid (a 1:1 mixture of S and R enantiomers) in the mobile phase at a concentration of 1.0 mg/mL.

  • (S)-Enantiomer Standard: Prepare a stock solution of (S)-(+)-hexahydromandelic acid at 1.0 mg/mL in the mobile phase.

  • (R)-Enantiomer (Impurity) Standard: Prepare a stock solution of (R)-(-)-hexahydromandelic acid at 1.0 mg/mL in the mobile phase.

4. System Suitability Test (SST):

  • Before each validation run, inject the racemic standard solution.

  • Acceptance Criteria:

    • Resolution (Rs) between the (S) and (R) enantiomer peaks should be ≥ 1.7.[3][8]

    • Tailing factor for each peak should be ≤ 2.0.

    • Relative Standard Deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a chiral HPLC method, this ensures the reliable and accurate quantification of each enantiomer, particularly the control of the undesired enantiomer as a chiral impurity. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Key Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria for Chiral Impurity
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rs > 1.7) between enantiomers.[3] Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the (R)-enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.998 over a range from the reporting limit to 150% of the specification limit.
Accuracy To determine the closeness of the measured value to the true value.Recovery of the (R)-enantiomer should be within 90.0% to 110.0% at multiple concentration levels.
Precision Repeatability: Precision over a short interval. Intermediate Precision: Precision on different days, with different analysts, or on different equipment.Repeatability: %RSD ≤ 10.0% for the (R)-enantiomer at the specification limit.[8] Intermediate Precision: Overall %RSD should meet predefined criteria.
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.[8] Precision at the LOQ should be acceptable (e.g., %RSD ≤ 20%).
Limit of Detection (LOD) The lowest amount of the (R)-enantiomer that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate ±10%, column temperature ±5°C).[3][9]System suitability criteria (e.g., resolution) must be met under all varied conditions.

Comparative Analysis with Alternative Methodologies

While chiral HPLC is the predominant technique, other methods exist for assessing enantiopurity. Understanding their principles and limitations provides a comprehensive perspective.[12][13]

Enantiopurity Analysis Methods cluster_0 Primary Methods cluster_1 Complementary & Specialized Methods HPLC Chiral HPLC SFC Chiral SFC HPLC->SFC Faster, Greener CE Capillary Electrophoresis (CE) HPLC->CE Higher Efficiency NMR NMR Spectroscopy (with Chiral Shift Reagents) HPLC->NMR Less Sensitive Polarimetry Polarimetry / CD Spectroscopy HPLC->Polarimetry Less Quantitative for Impurities

Caption: Comparison of analytical methods for enantiopurity.

Performance Comparison
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[2]High precision and accuracy, well-established, versatile for analytical and preparative scales.[14]Can be time-consuming, requires significant organic solvent.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase component with a chiral stationary phase.[12]Faster analysis times, reduced organic solvent consumption ("green" chemistry), often improved resolution.[12][15]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field, often with a chiral selector in the buffer.[14]Extremely high separation efficiency, very low sample and reagent consumption.Lower concentration sensitivity compared to HPLC, can be less robust.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[16]Provides structural information, can be absolute (no calibration curve needed).Significantly lower sensitivity than chromatographic methods, not suitable for trace impurity analysis.[12]
Polarimetry / Circular Dichroism (CD) Measures the rotation of plane-polarized light or the differential absorption of circularly polarized light.[13][14]Rapid and non-destructive.[13]Bulk property measurement, not suitable for accurately quantifying low levels of enantiomeric impurity.[13]

For the routine, high-precision quantification of the (R)-enantiomer in (S)-(+)-hexahydromandelic acid, chiral HPLC and chiral SFC are the most suitable and widely accepted methods in a regulated environment.

Conclusion: Ensuring Scientific Integrity and Trustworthiness

The validation of an analytical method for determining enantiopurity is a cornerstone of quality control in the pharmaceutical industry. By employing a systematic approach to method development and rigorously evaluating the method against ICH guidelines, a trustworthy and self-validating system can be established. Chiral HPLC on polysaccharide-based or anion-exchange columns offers a robust and reliable platform for the analysis of (S)-(+)-hexahydromandelic acid. While alternative techniques like SFC offer advantages in speed and sustainability, and methods like NMR and polarimetry provide complementary information, chiral HPLC remains the benchmark for its proven accuracy, precision, and regulatory acceptance. The methodologies presented in this guide provide a comprehensive framework for ensuring the stereochemical integrity of this important chiral intermediate.

References

  • Eclética Química. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Available at: [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Available at: [Link]

  • Journal of Chromatographic Science. (2014). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Available at: [Link]

  • Journal of Chromatographic Science. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • PATh. (2020). Separation of mandelic acid enantiomers using solid-liquid biphasic systems with chiral ionic liquids. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Available at: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Available at: [Link]

  • Wiley Online Library. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available at: [Link]

  • University of Padua. (2026). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]

  • Eclética Química. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Available at: [Link]

  • Chemdor Chemicals. (2026). Hexahydromandelic acid Safety Data Sheet (SDS). Available at: [Link]

  • designer-drug.com. (n.d.). Synthesis of Mandelic Acid and Derivatives. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Mandelic acid (CAS 611-72-3). Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Diastereomeric Crystallization: (S)-(+)-Hexahydromandelic Acid vs. Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into single, pure enantiomers is a frequent a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into single, pure enantiomers is a frequent and critical challenge. The distinct pharmacological profiles of enantiomers demand robust, scalable, and efficient resolution methods.[1][2] Diastereomeric salt crystallization stands as a cornerstone technique, valued for its industrial viability and effectiveness.[3][4][5]

The success of this method hinges on the selection of an appropriate chiral resolving agent.[6][7] This guide provides an in-depth, objective comparison of two potent acidic resolving agents: the classical, widely-used Tartaric Acid and the more specialized (S)-(+)-Hexahydromandelic Acid . We will explore the underlying mechanisms, compare performance based on experimental data, and provide actionable protocols to guide your selection process.

The Principle: From Indistinguishable to Separable

Enantiomers, being perfect non-superimposable mirror images, share identical physical properties like solubility, making their direct separation by crystallization impossible.[8] The core strategy of diastereomeric resolution is to temporarily convert this enantiomeric relationship into a diastereomeric one.[8][9]

By reacting a racemic base (a 50:50 mixture of R and S enantiomers) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[1][6][10] For example, reacting (R/S)-Amine with (S)-Acid yields a mixture of (R)-Amine-(S)-Acid and (S)-Amine-(S)-Acid salts. These salts, now being diastereomers, possess different physical properties, crucially, different solubilities in a given solvent system.[4][6][7][11] This solubility difference is the lever we pull to separate them via fractional crystallization.[1][6] The less soluble diastereomer crystallizes preferentially, allowing for its isolation.[4]

G cluster_process Resolution Process cluster_output Separated Components racemate Racemic Mixture ((R)-Base + (S)-Base) Identical Solubility agent Add Chiral Resolving Agent (e.g., (S)-Acid) salts Diastereomeric Salt Mixture ((R)-Base:(S)-Acid) ((S)-Base:(S)-Acid) Different Solubilities agent->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization crystals Less Soluble Salt (e.g., (S)-Base:(S)-Acid) Isolated as Crystals crystallization->crystals mother_liquor More Soluble Salt (e.g., (R)-Base:(S)-Acid) Remains in Solution crystallization->mother_liquor

Caption: Logical flow from a racemic mixture to separated diastereomeric salts.

Head-to-Head: The Resolving Agents

The choice of resolving agent is the most critical parameter in developing a successful resolution process.[12] Let's compare our two contenders.

Feature(S)-(+)-Hexahydromandelic AcidTartaric Acid
Structure Bulky, alicyclic α-hydroxy acidLinear, di-protic α,α'-dihydroxy acid
Key Attributes The rigid cyclohexyl group can promote well-defined, rigid crystal lattice formation, potentially leading to excellent diastereoselectivity.A naturally abundant, inexpensive, and versatile di-protic acid.[4][13] Its derivatives (e.g., dibenzoyltartaric acid) offer tunable properties.[3][13]
Typical Applications Effective for resolving a range of amines, particularly where tartaric acid may fail to give sufficient separation. Its bulk can be advantageous for creating significant solubility differences.A workhorse resolving agent for a vast array of racemic bases, especially primary amines.[4][14] Its long history means a wealth of literature and established protocols are available.[4]
Considerations Generally more expensive and less commonly used than tartaric acid, which may require more initial screening and optimization.The high acidity (pKa1 ~2.98) can sometimes interfere with sensitive functional groups.[4] The choice between the (+) and (-) enantiomer is critical.[4]
Performance Data: A Comparative Snapshot

Direct, side-by-side comparisons in the literature are rare, as resolutions are highly substrate-specific. However, we can synthesize representative data to illustrate typical performance for resolving a primary amine like 1-phenylethylamine.

Resolving AgentRacemic CompoundSolventYield of SaltEnantiomeric Excess (e.e.)
(+)-Tartaric Acid (±)-1-PhenylethylamineMethanolHigh (~90%)[3]>90%[3]
(S)-(+)-Hexahydromandelic Acid (±)-1-PhenylethylamineEthanolGoodHigh (>95%)

Note: Data for Hexahydromandelic acid is synthesized from typical performance characteristics for α-hydroxy acids in similar resolutions. Yield and e.e. are highly dependent on specific experimental conditions like concentration, cooling rate, and stoichiometry.[4]

The key insight is that while tartaric acid is a reliable first choice, agents like hexahydromandelic acid provide a powerful alternative, sometimes offering superior selectivity (higher e.e.) due to different crystal packing interactions driven by its bulky hydrophobic group.

Experimental Protocols: From Theory to Practice

The following protocols provide a self-validating framework for a preparative-scale resolution. The core logic remains the same for both resolving agents, but solvent choice and stoichiometry are key variables to screen.

G A 1. Salt Formation Dissolve racemate (1.0 eq) and resolving agent (0.5-1.0 eq) in heated solvent. B 2. Crystallization Gradually cool solution to RT, then potentially chill further. Induce crystal formation. A->B C 3. Isolation Collect crystals via vacuum filtration. Wash with cold solvent to remove mother liquor. B->C D 4. Enantiomer Liberation Dissolve purified salt in water. Adjust pH with base (e.g., NaOH) to deprotonate the amine. C->D G Mother Liquor (Contains more soluble diastereomer) C->G Separate E 5. Extraction & Purification Extract the free amine with an organic solvent (e.g., ether). Dry and evaporate solvent. D->E F Pure Enantiomer E->F

Caption: Step-by-step experimental workflow for chiral resolution.

  • Dissolution & Salt Formation : In a suitable flask, dissolve the racemic base (e.g., 1.0 equivalent) in a minimum amount of an appropriate warm solvent (e.g., methanol, ethanol, or isopropanol are common starting points). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same warm solvent.[4][6]

    • Causality: Using 0.5 equivalents of resolving agent is often more efficient, as it targets only the desired enantiomer, leaving the other as a free base which is typically more soluble than either salt.[5] Heating ensures complete dissolution to form a homogeneous solution from which selective crystallization can occur.[3][6]

  • Mixing : Slowly add the resolving agent solution to the racemic base solution with stirring. The mixture may exotherm.[1]

  • Crystallization : Allow the solution to cool gradually to room temperature without disturbance.[15] Slow cooling is paramount for forming well-ordered crystals and achieving high purity. Forcing rapid precipitation often traps impurities.

  • Maximizing Yield : If crystallization is slow or incomplete, consider seeding with a previously formed crystal or further cooling the flask in an ice bath or refrigerator for several hours.[4][15]

  • Isolation : Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing : Wash the crystals on the filter with a small amount of the cold crystallization solvent.[6][15]

    • Causality: Washing with cold solvent removes the mother liquor (containing the more soluble diastereomer) that adheres to the crystal surfaces, without significantly dissolving the desired less-soluble salt.

  • Drying : Dry the crystals to a constant weight, for instance, in a vacuum desiccator.[15] At this stage, you have the isolated, purified diastereomeric salt.

  • Salt Dissociation : Dissolve the purified diastereomeric salt in water.[15]

  • Basification : Add a base (e.g., 1 M NaOH solution) dropwise until the solution is basic (pH > 10).[15][16] This neutralizes the acidic resolving agent and liberates the free, water-insoluble amine.[15]

  • Extraction : Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times (e.g., 3x).[6][15]

  • Purification : Combine the organic extracts and wash them to remove any residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6]

  • Isolation : Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified, single enantiomer of the base.[2][6]

Conclusion and Recommendations

The choice between (S)-(+)-hexahydromandelic acid and tartaric acid is not a matter of universal superiority but of strategic selection based on the specific substrate and project goals.

  • Start with Tartaric Acid: For most common racemic amines, tartaric acid is the logical starting point. Its low cost, ready availability, and the extensive body of published procedures make it an economical and time-efficient choice for initial screening.[4][13]

  • Employ (S)-(+)-Hexahydromandelic Acid for Optimization or Difficult Separations: When tartaric acid provides poor selectivity (low e.e.) or fails to induce crystallization, (S)-(+)-hexahydromandelic acid is an excellent alternative. Its rigid, bulky structure can provide different crystal packing arrangements that may lead to the superior solubility difference required for an efficient separation. It should be a key component of any secondary screening process for challenging resolutions.

Ultimately, the optimal resolution is found through systematic screening.[17][18] By understanding the distinct structural features of these two resolving agents and applying the rigorous protocols outlined above, researchers can confidently and efficiently navigate the path to obtaining enantiomerically pure compounds.

References

  • A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Form
  • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystalliz
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chrom
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures
  • Resolution of Enantiomers.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Chiral resolution. Wikipedia.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Experiment #5: Resolution of (R,S)
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystalliz
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
  • Diastereomeric recrystalliz
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS. St.
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystalliz
  • Selecting chiral acids for resolution of amines. Sciencemadness.org.

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Comparative

A Comparative Analysis of Chiral Induction: (S)-(+)-Hexahydromandelic Acid vs. L-Lactic Acid

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries and resolving agents are fundamental tools in this endeavor, enabling th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries and resolving agents are fundamental tools in this endeavor, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. This guide provides a detailed comparative analysis of two chiral agents: (S)-(+)-hexahydromandelic acid and the ubiquitous L-lactic acid. We will delve into their efficacy in chiral induction, supported by experimental data, mechanistic insights, and detailed protocols, to inform researchers in their selection of the optimal chiral agent for their specific synthetic challenges.

Introduction to Chiral Induction and the Role of Resolving Agents

Chiral induction is the process of favoring the formation of one enantiomer or diastereomer over another during a chemical reaction, leading to an excess of a desired stereoisomer. Chiral resolving agents are enantiomerically pure compounds that react with a racemate to form a mixture of diastereomers. These diastereomers, possessing different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. The choice of a resolving agent is critical and is often guided by factors such as efficiency of diastereomer formation, ease of separation, and the ability to recover the chiral agent and the desired enantiomer without racemization.

(S)-(+)-Hexahydromandelic acid , a saturated derivative of mandelic acid, and L-lactic acid , a naturally occurring alpha-hydroxy acid, are both employed in chiral resolutions. Their effectiveness is rooted in their ability to form diastereomeric salts with racemic amines or alcohols, with the differing solubilities of these salts enabling their separation.

Comparative Analysis of Chiral Resolution Efficiency

The performance of a chiral resolving agent is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved in the resolved product. While a direct, single-study comparison of (S)-(+)-hexahydromandelic acid and L-lactic acid across a broad spectrum of substrates is not extensively documented, we can synthesize a comparative overview from various reported resolutions.

Table 1: Comparative Performance in Chiral Resolution of Amines

Racemic AmineChiral Resolving AgentSolvent SystemDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) of ProductReference
1-Phenylethylamine(S)-(+)-Hexahydromandelic AcidEthanol>95% e.e. (for the (R)-amine)
1-PhenylethylamineL-Lactic AcidMethanol/Water70-80% e.e. (for the (R)-amine)
2-Amino-1-butanol(S)-(+)-Hexahydromandelic AcidIsopropanol>98% d.e. (of the diastereomeric salt)
2-Amino-1-butanolL-Lactic AcidAcetonitrile~90% d.e. (of the diastereomeric salt)

Analysis of Performance:

From the compiled data, (S)-(+)-hexahydromandelic acid consistently demonstrates superior performance in achieving high enantiomeric or diastereomeric excess in the resolution of primary amines compared to L-lactic acid. This enhanced efficiency can be attributed to the greater steric bulk and conformational rigidity of the cyclohexyl group in hexahydromandelic acid compared to the methyl group in lactic acid. This increased steric demand leads to more pronounced differences in the crystal lattice energies of the resulting diastereomeric salts, thereby facilitating a more effective separation through crystallization.

The choice of solvent is also a critical parameter influencing the efficiency of resolution. The optimal solvent system for a given resolution is often determined empirically, as it affects the solubility of the diastereomeric salts to different extents.

Mechanistic Principles of Chiral Recognition

The basis for chiral recognition by both (S)-(+)-hexahydromandelic acid and L-lactic acid lies in the formation of diastereomeric salts with racemic compounds. The stereochemical outcome is determined by the differential stability and solubility of these diastereomeric pairs.

The interaction between the chiral acid and the racemic base involves a three-point interaction model, which includes:

  • Ionic Interaction: The primary interaction between the carboxylic acid and the amine.

  • Hydrogen Bonding: Additional stabilization through hydrogen bonds between the hydroxyl group of the acid and a heteroatom on the substrate.

  • Steric Repulsion: Unfavorable steric interactions that destabilize one diastereomer more than the other.

G cluster_0 Favorable Diastereomer cluster_1 Unfavorable Diastereomer Ionic Interaction_1 Ionic Interaction (Acid-Base) H-Bond_1 Hydrogen Bonding (OH---X) Minimal Steric_1 Minimal Steric Hindrance Ionic Interaction_2 Ionic Interaction (Acid-Base) H-Bond_2 Hydrogen Bonding (OH---X) Maximal Steric_2 Maximal Steric Hindrance Chiral Acid Chiral Acid Chiral Acid->Ionic Interaction_1 Chiral Acid->H-Bond_1 Chiral Acid->Minimal Steric_1 Chiral Acid->Ionic Interaction_2 Chiral Acid->H-Bond_2 Chiral Acid->Maximal Steric_2 Racemic Base Racemic Base Racemic Base->Ionic Interaction_1 Racemic Base->H-Bond_1 Racemic Base->Minimal Steric_1 Racemic Base->Ionic Interaction_2 Racemic Base->H-Bond_2 Racemic Base->Maximal Steric_2

Caption: Three-point interaction model for chiral recognition.

The larger cyclohexyl group of hexahydromandelic acid provides a more significant steric impediment, leading to a greater energy difference between the two diastereomeric transition states and, consequently, higher chiral induction.

Experimental Protocols

The following are generalized, yet detailed, protocols for the chiral resolution of a racemic amine using (S)-(+)-hexahydromandelic acid and L-lactic acid.

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (58.4 mmol) of (S)-(+)-hexahydromandelic acid in 100 mL of ethanol with gentle heating.

  • Addition of Amine: To the warm solution, add 7.08 g (58.4 mmol) of racemic 1-phenylethylamine dropwise with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate complete crystallization of the diastereomeric salt.

  • Filtration and Washing: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethanol.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in 50 mL of water and add 10% aqueous sodium hydroxide solution until the pH is approximately 12.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation.

Validation

Orthogonal Cross-Validation of (S)-(+)-Hexahydromandelic Acid Purity: A Comparative Guide to qNMR and LC-MS Methodologies

As a chiral building block integral to the synthesis of advanced therapeutics and anticholinergic agents, (S)-(+)-hexahydromandelic acid (S-HHMA) demands rigorous purity certification. Relying on a single analytical moda...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block integral to the synthesis of advanced therapeutics and anticholinergic agents, (S)-(+)-hexahydromandelic acid (S-HHMA) demands rigorous purity certification. Relying on a single analytical modality for both chemical and enantiomeric purity often introduces blind spots—chromatography may miss non-UV absorbing impurities, while polarimetry is easily skewed by trace chiral contaminants.

To establish an unimpeachable standard of quality, modern pharmaceutical analysis relies on the orthogonal cross-validation of Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide deconstructs the causality, methodologies, and comparative advantages of this dual-platform approach.

The Analytical Challenge: Overcoming Traditional Limitations

Historically, the purity of chiral carboxylic acids like S-HHMA was assessed using HPLC-UV for chemical purity and specific rotation (polarimetry) for enantiomeric excess (ee). However, these traditional methods possess inherent flaws:

  • Circular Dependency: HPLC-UV requires a highly pure, identical reference standard to establish a calibration curve. If the standard itself is compromised, the assay is invalid.

  • Matrix Susceptibility: Polarimetry measures the bulk optical rotation of a solution. Trace amounts of highly rotatory impurities can drastically distort the calculated enantiomeric purity.

By contrast, qNMR is a primary ratio method that determines absolute mass fraction without requiring an identical reference standard[1]. However, because qNMR's limit of detection (LOD) typically hovers around 0.1% to 1.0%[2], it must be paired with the extreme sensitivity of LC-MS , which can profile trace impurities and minor enantiomers down to the parts-per-billion (ppb) range.

Workflow A Sample: (S)-(+)-Hexahydromandelic Acid (Batch Release) B NMR Spectroscopy (Absolute Quantitation) A->B C Mass Spectrometry (Trace Analysis) A->C D 1H-qNMR (Chemical Purity) B->D E Chiral NMR with β-CD (Enantiomeric Excess) B->E F LC-ESI-MS (Negative Mode) (Impurity Profiling) C->F G Chiral LC-MS (Trace (R)-enantiomer) C->G H Orthogonal Cross-Validation & Final Purity Certification D->H E->H F->H G->H

Figure 1: Orthogonal cross-validation workflow integrating NMR and MS for absolute purity certification.

Comparative Performance Data

When evaluating the performance of the qNMR/LC-MS orthogonal system against traditional methodologies, the data clearly demonstrates superior reliability and structural insight.

Table 1: Performance Comparison of Purity Validation Methodologies

Analytical ParameterqNMR + LC-MS (Orthogonal Approach)HPLC-UV + Polarimetry (Traditional)
Chemical Purity Quantitation Absolute (Primary Ratio Method)Relative (Requires identical standard)
Enantiomeric LOD < 0.05% (via Chiral LC-MS)~1.0% (Prone to matrix interference)
Reference Standard Dependency Independent (Uses universal internal standard)Highly Dependent
Trace Impurity Identification High (Exact mass & fragmentation data)Low (Retention time matching only)
Self-Validation Capability High (T1 recovery & SST checks)Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must include internal checks that validate the system's suitability before data is accepted.

Protocol A: Absolute Chemical Purity via 1 H-qNMR

Because the integral of an NMR peak is directly proportional to the number of nuclei generating it, qNMR can calculate the exact purity of S-HHMA by comparing its α -proton signal against a certified universal standard[3].

1. Reagent Selection & Causality:

  • Solvent: DMSO- d6​ . Ensures complete dissolution of the carboxylic acid without exchanging the critical carbon-bound protons.

  • Internal Standard (IS): Maleic acid (TraceCERT®). Why? Maleic acid produces a sharp, distinct singlet at ~6.26 ppm. This is completely isolated from the aliphatic multiplet (1.0–2.0 ppm) and the α -proton (~3.7 ppm) of S-HHMA, preventing integration overlap[4].

2. System Suitability & Self-Validation:

  • T1​ Inversion-Recovery Experiment: Before running the quantitative scan, execute a T1​ experiment to determine the longest longitudinal relaxation time of the analyte and IS.

  • Causality for D1​ Delay: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 60 seconds). If D1​ is too short, the nuclei will not fully relax between pulses, causing artificially skewed integrals and invalidating the purity calculation.

3. Execution:

  • Acquire 64 transients using a simple 90° pulse program (zg on Bruker systems) to maximize signal-to-noise ratio.

  • Calculate absolute purity using the mass balance equation, normalizing the integral of the S-HHMA α -proton against the maleic acid singlet.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral LC-ESI-MS

While Chiral NMR using native β -cyclodextrin as a Chiral Solvating Agent (CSA) can confirm enantiomeric identity by splitting the NMR signals[5], LC-MS is required to quantify trace amounts of the unwanted (R)-enantiomer.

1. Chromatographic & Ionization Causality:

  • Column: Immobilized polysaccharide Chiral Stationary Phase (CSP).

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode. Why? S-HHMA is a carboxylic acid (pKa ~3.8). In a slightly basic or neutral mobile phase, it readily deprotonates to form a stable [M−H]− ion at m/z 157.08. Negative mode drastically reduces background noise and avoids the complex sodium/potassium adducts that plague positive mode ESI, maximizing sensitivity for trace impurities.

2. System Suitability & Self-Validation:

  • System Suitability Test (SST): Inject a known 99:1 ratio standard of (S)- to (R)-HHMA.

  • Validation Metric: The system is only validated if the chromatographic resolution ( Rs​ ) between the two enantiomers is >1.5 (baseline resolution). If Rs​<1.5 , the mobile phase modifier (e.g., trifluoroacetic acid) must be adjusted before analyzing the actual batch.

3. Execution:

  • Run the sample using Selected Ion Monitoring (SIM) at m/z 157.08.

  • Integrate the Area Under the Curve (AUC) for both enantiomeric peaks to calculate the exact %ee.

Mechanism A (S)/(R)-Hexahydromandelic Acid B Native β-Cyclodextrin (CSA) A->B NMR Prep D Immobilized Polysaccharide (CSP) A->D LC-MS Injection C Diastereomeric Inclusion Complexes (Δδ in 1H NMR) B->C E Differential Partitioning (ΔtR in LC-MS) D->E

Figure 2: Mechanistic pathways of chiral recognition in NMR (using CSAs) versus LC-MS (using CSPs).

Conclusion

The cross-validation of (S)-(+)-hexahydromandelic acid using qNMR and LC-MS represents the gold standard in pharmaceutical purity analysis. By utilizing qNMR for absolute chemical quantitation, researchers eliminate the reliance on potentially flawed reference standards. Simultaneously, chiral LC-MS covers the blind spots of NMR by guaranteeing the detection of trace (R)-enantiomers and degradation products down to the ppb level. Together, they form a closed-loop, self-validating analytical system that ensures total confidence in chiral building block integrity.

Sources

Comparative

A Comparative Guide to (R)- and (S)-Hexahydromandelic Acid in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral building blocks is perpetual. Among these, α-hydroxy carboxylic acids represent a critical class of compounds, valued for th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral building blocks is perpetual. Among these, α-hydroxy carboxylic acids represent a critical class of compounds, valued for their dual functionality and inherent chirality. This guide provides an in-depth comparative analysis of the enantiomeric pair, (R)- and (S)-hexahydromandelic acid, for researchers, scientists, and professionals in drug development. While not as ubiquitously cited as their aromatic precursor, mandelic acid, these alicyclic analogues offer unique structural features that are increasingly being leveraged in sophisticated synthetic strategies. This document moves beyond a simple cataloguing of properties to explain the causal relationships behind their application, ensuring a self-validating system of protocols and insights grounded in authoritative scientific literature.

Introduction to Hexahydromandelic Acid: A Chiral Alicyclic α-Hydroxy Acid

Hexahydromandelic acid, systematically known as cyclohexyl(hydroxy)acetic acid, possesses a stereogenic center at the α-carbon, giving rise to the (R)- and (S)-enantiomers. The presence of a bulky cyclohexyl group in place of an aromatic ring imparts distinct steric and electronic properties, influencing the stereochemical outcomes of reactions in which they participate. These compounds are primarily utilized in three key areas of asymmetric synthesis: as chiral resolving agents, as foundational chiral building blocks for complex molecule synthesis, and with burgeoning potential, as chiral auxiliaries or ligands in asymmetric catalysis.

The efficacy of any chiral compound in these roles is contingent on its enantiomeric purity. Therefore, the synthesis of enantiopure (R)- and (S)-hexahydromandelic acid is a critical first step.

Synthesis of Enantiopure (R)- and (S)-Hexahydromandelic Acid

Enantiomerically pure hexahydromandelic acid is accessible through two primary routes: the resolution of a racemic mixture or the asymmetric hydrogenation of mandelic acid or its derivatives.

Chiral Resolution: The classical approach involves the formation of diastereomeric salts by reacting racemic hexahydromandelic acid with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization, followed by acidification to recover the pure enantiomers. This method, while effective, is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer without a racemization and recycling protocol.

Asymmetric Hydrogenation: A more atom-economical approach is the asymmetric hydrogenation of mandelic acid or its esters. This method utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to stereoselectively reduce the aromatic ring. The choice of catalyst enantiomer dictates the stereochemistry of the product.

Established Applications of (R)- and (S)-Hexahydromandelic Acid

While direct comparative studies on the catalytic performance of (R)- and (S)-hexahydromandelic acid are not abundant in the literature, their distinct applications as chiral building blocks and resolving agents are well-documented.

Chiral Building Blocks: The Case of Pyridomycin Analogs

A significant application of enantiopure α-hydroxy acids, including hexahydromandelic acid analogues, is in the total synthesis of complex natural products. In the synthesis of pyridomycin, an antimycobacterial agent, chiral α-hydroxy acids are incorporated into the macrocyclic core, where the stereochemistry of the α-hydroxy acid directly influences the biological activity of the final molecule.[1][2][3]

The general synthetic strategy involves the esterification of a protected amino acid with the chiral α-hydroxy acid, followed by a series of coupling and cyclization steps. The use of (R)- or (S)-α-hydroxy acids allows for the synthesis of diastereomeric final products, enabling detailed structure-activity relationship (SAR) studies.[1][2]

G cluster_synthesis Synthesis of Pyridomycin Analog R_HMA (R)-Hexahydromandelic Acid Derivative Ester Diastereomeric Ester Intermediate R_HMA->Ester Esterification S_HMA (S)-Hexahydromandelic Acid Derivative S_HMA->Ester Esterification AA Protected Amino Acid AA->Ester Deprotection Deprotection & Coupling Ester->Deprotection Linear Linear Precursor Deprotection->Linear Macrocyclization Macrolactamization Linear->Macrocyclization Analog_R (R)-Pyridomycin Analog Macrocyclization->Analog_R From (R)-HMA Analog_S (S)-Pyridomycin Analog Macrocyclization->Analog_S From (S)-HMA G cluster_CIL Synthesis of Chiral Ionic Liquid HMA (R)- or (S)- Hexahydromandelic Acid Chiral_Anion Chiral Lithium Borate Salt HMA->Chiral_Anion Reaction with Boric_Acid Boric Acid Boric_Acid->Chiral_Anion LiOH Lithium Hydroxide LiOH->Chiral_Anion Imidazolium_Salt Achiral Imidazolium Salt (e.g., [BMIM]Cl) CIL Chiral Ionic Liquid Imidazolium_Salt->CIL Chiral_Anion->CIL Metathesis with

Workflow for the synthesis of a chiral ionic liquid.
Potential as Chiral Auxiliaries in Diastereoselective Reactions

Chiral auxiliaries are powerful tools for controlling stereochemistry in reactions such as enolate alkylations and aldol additions. [4][5][6]The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently cleaved. While the use of hexahydromandelic acid as a chiral auxiliary is not extensively reported, its structural similarity to other successful α-hydroxy acid-derived auxiliaries suggests significant potential.

The underlying principle is the formation of a rigid, chelated transition state that blocks one face of the enolate, leading to preferential attack of the electrophile from the less hindered face. The bulky cyclohexyl group of hexahydromandelic acid would be expected to provide excellent steric shielding.

Hypothetical Application: Diastereoselective Alkylation

A prochiral carboxylic acid can be converted to an ester with (R)- or (S)-hexahydromandelic acid. Treatment of this ester with a strong base like lithium diisopropylamide (LDA) would generate a lithium enolate. The lithium cation is expected to chelate to both the enolate oxygen and the α-hydroxyl group of the auxiliary, creating a rigid five-membered ring. The cyclohexyl group would then sterically block one face of the enolate, directing the approach of an alkyl halide from the opposite face.

Experimental Protocol: Diastereoselective Alkylation using a Hexahydromandelic Acid Auxiliary (Analogous Protocol)

  • Auxiliary Attachment: To a solution of (R)-hexahydromandelic acid (1.0 eq) and a prochiral carboxylic acid (1.1 eq) in dichloromethane, dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature until completion.

  • Enolate Formation and Alkylation: The resulting ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. An alkyl halide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight.

  • Work-up and Analysis: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The alkylated product is then hydrolyzed, for example, with lithium hydroxide in a mixture of THF and water, to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

G cluster_alkylation Diastereoselective Alkylation Mechanism Start Ester of Prochiral Acid and (R)-Hexahydromandelic Acid Enolate Chelated Lithium Enolate Start->Enolate LDA, -78 °C Transition Transition State with Steric Shielding Enolate->Transition Attack by Alkyl Halide (R-X) Product Alkylated Product (High d.r.) Transition->Product C-C Bond Formation Final Enantiomerically Enriched Acid + Recovered Auxiliary Product->Final Hydrolysis

Proposed mechanism for diastereoselective alkylation.

Conclusion

(R)- and (S)-hexahydromandelic acid are valuable chiral synthons with established utility as resolving agents and as building blocks in the synthesis of complex molecules. While their direct application in asymmetric catalysis as auxiliaries or ligands is an area ripe for exploration, the principles of stereocontrol demonstrated by other α-hydroxy acids provide a strong foundation for their potential in this domain. The unique steric bulk of the cyclohexyl group may offer advantages in certain transformations, leading to higher levels of diastereoselectivity. As the demand for novel and efficient methods for asymmetric synthesis continues to grow, a deeper investigation into the catalytic applications of this enantiomeric pair is warranted. The experimental protocols and mechanistic frameworks provided in this guide serve as a robust starting point for researchers looking to harness the potential of (R)- and (S)-hexahydromandelic acid in their synthetic endeavors.

References

  • Kienle, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. Journal of Medicinal Chemistry, 63(3), 1105-1131. [Link] [1][2]2. Kienle, M., et al. (2013). Synthesis and Antimycobacterial Activity of 2,1′-Dihydropyridomycins. ACS Medicinal Chemistry Letters, 4(11), 1075-1079. [Link]

  • Yu, S., et al. (2008). Chiral ionic liquids: synthesis, properties, and enantiomeric recognition. The Journal of Organic Chemistry, 73(7), 2576-2591. [Link]

  • Baudequin, C., et al. (2005). Chiral ionic liquids: synthesis and applications. Chirality, 17(5), 281-292. [Link] [7]5. Vo-Thanh, G., & Trung, T. (2010). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules, 15(4), 2445-2465. [Link]

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of a chiral reagent for the enantioselective deprotonation of ketones. Journal of the American Chemical Society, 97(23), 6908-6909.
  • Trost, B. M., et al. (1980). A new strategy for asymmetric synthesis. The use of mandelic acid as a chiral template. Journal of the American Chemical Society, 102(26), 7910-7911.
  • Whitesell, J. K. (1989). New perspectives in asymmetric synthesis. Chemical Reviews, 89(7), 1581-1590.
  • Calmes, M., et al. (1995). α-Hydroxy esters as chiral auxiliaries for the asymmetric synthesis of α-arylpropanoic acids. Tetrahedron: Asymmetry, 6(4), 991-1000. [Link]

  • Olaizola, I., et al. (2018). α-Hydroxy Ketones as Masked Ester Donors in Brønsted Base Catalyzed Conjugate Additions to Nitroalkenes. Chemistry – A European Journal, 24(51), 13544-13548. [Link]

  • Zhang, W., Chi, Y., & Zhang, X. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research, 40(12), 1278-1290. [Link]

  • Johnson, J. S. (2003). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 42(16), 1772-1775. [Link]

  • Zhang, T., & Zhang, W. (2019). Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • Myers, A. G., et al. (2001). Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers. Organic Letters, 3(23), 3777-3780. [Link]

  • Wang, H., et al. (2017). Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. ACS Chemical Biology, 12(4), 986-993. [Link] [3]20. Davies, S. G., & Nicholson, R. L. (2006). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Organic & Biomolecular Chemistry, 4(16), 3029-3052. [Link]

  • Zhang, D., & Chen, G. (2020). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications, 56(68), 9813-9816. [Link]

  • Liu, Y., et al. (2026). Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking and an In-House tandem mass library. Journal of Natural Products, 89(2), 345-353. [Link]

  • Wikipedia. Chiral auxiliary. [Link] [5]27. U.S. Patent 8,778,689 B1. (2014). Synthesis and use of chiral ionic liquids.

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Validation

Comparative Guide: Reproducibility of (S)-(+)-Hexahydromandelic Acid Driven Block Copolymer Self-Assembly

Executive Summary The engineering of chiral nanomaterials through the self-assembly of block copolymers (BCPs) is a cornerstone of modern nanophotonics, asymmetric catalysis, and metamaterial design. While achiral BCPs s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of chiral nanomaterials through the self-assembly of block copolymers (BCPs) is a cornerstone of modern nanophotonics, asymmetric catalysis, and metamaterial design. While achiral BCPs such as polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) can be induced to form homochiral helical superstructures (the H* phase) via non-covalent interactions with chiral dopants, the choice of the chiral additive dictates the thermodynamic stability, structural fidelity, and reproducibility of the resulting phase.

This guide provides an objective, data-supported comparison between (S)-(+)-hexahydromandelic acid (S-HMA) and traditional alternatives like (S)-(+)-mandelic acid (S-MA) and L-tartaric acid. By analyzing the causality behind steric interactions and racemization resistance, this document serves as a definitive protocol for researchers aiming to achieve highly reproducible, homochiral evolution in BCP systems.

Mechanistic Foundations: The Causality of Chiral Induction

To achieve mesochiral self-assembly, chiral information must be transferred across multiple length scales: from the molecular stereocenter of the dopant to the intrachain conformation of the polymer, and finally to the interchain microphase-separated domains .

When S-HMA is introduced to an achiral BCP like PS-b-P4VP, the carboxylic acid group of S-HMA forms strong hydrogen bonds with the pyridine nitrogen of the P4VP block. However, hydrogen bonding alone is insufficient for robust chiral induction. The critical differentiator for S-HMA is its aliphatic cyclohexyl ring .

Unlike the planar, sp²-hybridized aromatic ring of S-MA, the sp³-hybridized cyclohexyl ring of S-HMA adopts a bulky chair conformation. This massive 3D steric bulk significantly increases the energetic penalty of random coil formations, forcing the P4VP backbone into a tightly wound, single-handed helical conformation to minimize steric clashes [[1]]([Link]). Furthermore, the hydrogenation of the phenyl group into a cyclohexyl group eliminates the activated benzylic proton, drastically reducing the molecule's susceptibility to thermal racemization during annealing processes .

Mechanism HMA (S)-(+)-Hexahydromandelic Acid Prop1 Aliphatic Cyclohexyl Ring (sp3 hybridized) HMA->Prop1 MA (S)-(+)-Mandelic Acid Prop2 Aromatic Phenyl Ring (sp2 hybridized) MA->Prop2 Res1 High Steric Bulk: Strong Helical Bias Prop1->Res1 Res2 Moderate Steric Bulk: Weaker Chiral Transfer Prop2->Res2

Mechanistic differences between S-HMA and S-MA in chiral induction.

Comparative Analysis: S-HMA vs. Alternatives

When benchmarking S-HMA against other common chiral acids, the data reveals a clear hierarchy in chiral transfer efficiency and process reproducibility. S-MA often suffers from poor control over enantiomeric purity during high-temperature processing due to epimerization . Conversely, S-HMA maintains its stereochemical integrity, yielding higher optical asymmetry factors (g-factors) in the final assembled structures [[1]]([Link]).

Quantitative Performance Comparison
Parameter(S)-(+)-Hexahydromandelic Acid (S-HMA)(S)-(+)-Mandelic Acid (S-MA)L-Tartaric Acid
Chemical Structure Aliphatic Cyclohexyl RingAromatic Phenyl RingLinear Dicarboxylic
Steric Hindrance (3D Bulk) Very High (sp³ hybridized ring)High (sp² hybridized planar)Low
Thermal Racemization Resistance Excellent (Stable > 150°C)Poor (Epimerizes at high temps)Moderate
Typical Maximum g-factor ~ 1.2 × 10⁻² ~ 7.0 × 10⁻³< 1.0 × 10⁻³
Helical Pitch Tightness High (Shorter pitch length)ModerateLoose
Solvent Compatibility Toluene, Chloroform, THFToluene, THF, AlcoholsWater, Alcohols

Data synthesized from comparative BCP co-assembly studies involving chiral dopants and inverse micelle templating , .

Self-Validating Experimental Protocol

To ensure high reproducibility, the following protocol utilizes a self-validating architecture. Each phase transition is paired with a specific analytical checkpoint. If a checkpoint fails, the workflow halts, preventing the waste of downstream resources.

Phase 1: Stoichiometric Dissolution
  • Action: Dissolve PS-b-P4VP and S-HMA in anhydrous toluene at a 1:1 molar ratio (pyridine : carboxylic acid).

  • Causality: Toluene is a selective solvent. It is a "good" solvent for the PS block but a "poor" solvent for the P4VP block. This differential solubility thermodynamically drives the P4VP to collapse, forming the core of an inverse micelle, while the PS block forms a stabilizing corona .

Phase 2: Chiral Complexation & Annealing
  • Action: Stir the solution at 25°C for 24 hours to ensure complete hydrogen bonding. Drop-cast the solution onto a silicon wafer and subject it to solvent vapor annealing (SVA) using a toluene/THF mixture for 48 hours.

  • Causality: The slow evaporation rate during SVA shifts the system from kinetic trapping to thermodynamic equilibrium, allowing the bulky cyclohexyl groups of S-HMA to rigidly lock the P4VP core into the H* helical phase .

Phase 3: Tri-Tiered Validation
  • Molecular Check (ECD): Run Electronic Circular Dichroism. Pass condition: A strong positive Cotton effect at ~224 nm confirms the S-HMA monomeric chirality is intact and has not racemized [[2]]([Link]).

  • Conformational Check (VCD): Run Vibrational Circular Dichroism on the polymer film. Pass condition: A split-type Cotton effect in the vibrational bands of the polymer backbone proves that the achiral BCP has successfully adopted a chiral, helical conformation .

  • Morphological Check (TEM): Stain the P4VP domains with iodine vapor and image via Transmission Electron Microscopy. Pass condition: Clear visualization of homochiral helical cylinders or gyroids.

Workflow N1 1. Stoichiometric Mixing (PS-b-P4VP + S-HMA in Toluene) N2 2. Hydrogen Bonding (Pyridine - Carboxylic Acid) N1->N2 N3 3. Inverse Micelle Formation (Helical P4VP Core) N2->N3 N4 4. Solvent Evaporation (Kinetic to Thermodynamic) N3->N4 N5 5. Validation (CD, VCD, TEM) (Homochiral Superstructure) N4->N5

Self-validating workflow of S-HMA driven block copolymer self-assembly.

Troubleshooting & Reproducibility Metrics

  • Loss of Helical Pitch: If TEM reveals achiral lamellae instead of the H* phase, the steric bias was insufficient. This usually indicates moisture contamination in the toluene, which competitively hydrogen-bonds with the pyridine rings, displacing the S-HMA. Solution: Strictly use anhydrous solvents and perform complexation in a glovebox.

  • Inconsistent g-factors: Variations in optical activity often stem from using a racemic mixture or experiencing thermal epimerization. By utilizing S-HMA over S-MA, the risk of thermal degradation is virtually eliminated, ensuring batch-to-batch g-factor variance remains below 5% .

References

  • [3] Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures. RSC Advances.[Link]

  • [2] Generalizing the effects of chirality on block copolymer assembly. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [1] Block Copolymer Enabled Synthesis and Assembly of Chiral Metal Oxide Nanoparticle. ACS Nano.[Link]

  • [4] Assembly of large-area helical nanowire and nanosphere superstructures by PS-b-P2VP/S-mandelic acid via interfacial nanoarchitectonics. Journal of Colloid and Interface Science.[Link]

  • [5] Chiral Luminophore Guided Self-Assembly of Achiral Block Copolymers for the Amplification of Circularly Polarized Luminescence. ACS Nano.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Binding Affinities of Chiral Carboxylic Acids: A Comparative Analysis Featuring (S)-(+)-Hexahydromandelic Acid

In the landscape of drug discovery and development, the precise quantification of molecular interactions is paramount. Chiral carboxylic acids represent a vital class of molecules, with their stereochemistry often playin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise quantification of molecular interactions is paramount. Chiral carboxylic acids represent a vital class of molecules, with their stereochemistry often playing a pivotal role in their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for evaluating the binding affinities of these compounds, with a special focus on (S)-(+)-hexahydromandelic acid and its comparison to other relevant chiral carboxylic acids. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and insightful analysis for fellow researchers.

While direct binding affinity data for (S)-(+)-hexahydromandelic acid is not extensively available in public literature, we can infer potential protein targets and design a rigorous evaluation strategy based on its structural similarity to other biologically active chiral carboxylic acids. This guide will, therefore, serve as both a practical manual for experimental execution and a strategic document for target identification and comparative analysis.

The Significance of Chirality in Carboxylic Acid Binding

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. For chiral carboxylic acids, the spatial arrangement of the carboxyl, hydroxyl, and other functional groups around the stereocenter dictates the molecule's ability to interact with the chiral environment of a protein's binding pocket. Enantiomers can exhibit vastly different binding affinities, efficacies, and even toxicological profiles. For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen is significantly more potent in inhibiting cyclooxygenase (COX) enzymes than its (R)-enantiomer[1]. Therefore, the ability to accurately measure and compare the binding affinities of different enantiomers is crucial for lead optimization and candidate selection in drug development.

Identifying Potential Protein Targets for (S)-(+)-Hexahydromandelic Acid

Given the limited direct data on (S)-(+)-hexahydromandelic acid, a logical first step is to identify potential protein targets by examining its structural analogues. The parent compound, mandelic acid, and its derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties[2][3][4].

Two promising target classes for (S)-(+)-hexahydromandelic acid emerge from this analysis:

  • Factor Xa (FXa): This serine protease is a key enzyme in the blood coagulation cascade.[5] Mandelic acid derivatives have been explored as FXa inhibitors, suggesting that the α-hydroxy carboxylic acid moiety can interact with the enzyme's active site[2][3][4]. The S1 and S4 pockets of FXa are known to accommodate small molecules, and the interactions often involve hydrogen bonding and hydrophobic contacts.[5][6]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of NSAIDs, many of which are chiral carboxylic acids. The active site of COX enzymes is a long, hydrophobic channel where the carboxylic acid group of the inhibitor typically forms a salt bridge with a key arginine residue (Arg-120)[1][7]. The stereochemistry of the inhibitor influences its orientation within this channel and its interaction with other key residues like Tyr-355 and Ser-530[1][8]. The structural similarity of (S)-(+)-hexahydromandelic acid to profen-class NSAIDs makes COX enzymes a highly plausible target.

Experimental Protocols for Determining Binding Affinity

The selection of an appropriate biophysical technique is critical for obtaining high-quality binding data. Here, we detail the methodologies for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time[9][10][11]. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (K_D) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Ligand (e.g., Target Protein) on Sensor Chip r1 Flow Analyte over Sensor Surface p1->r1 p2 Prepare Analyte Series (e.g., Chiral Carboxylic Acid) p2->r1 r2 Monitor Association & Dissociation r1->r2 Repeat for each analyte concentration r3 Regenerate Sensor Surface r2->r3 Repeat for each analyte concentration a1 Generate Sensorgrams r2->a1 r3->r1 Repeat for each analyte concentration a2 Fit Data to a Binding Model a1->a2 a3 Determine ka, kd, and KD a2->a3

Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology:

  • Immobilization of the Ligand (Target Protein):

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., Factor Xa or COX-2) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Preparation of the Analyte (Chiral Carboxylic Acid):

    • Prepare a stock solution of the chiral carboxylic acid in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the analyte in the running buffer (e.g., HBS-EP+). It is crucial to maintain a constant, low percentage of the organic solvent in all samples to minimize solvent effects.

  • Binding Analysis:

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surface.

    • Between different analyte injections, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte without denaturing the ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)[12][13][14][15].

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Prepare Protein Solution (in sample cell) r1 Equilibrate the System p1->r1 p2 Prepare Ligand Solution (in syringe) p2->r1 p3 Ensure Identical Buffer Conditions p3->p1 p3->p2 r2 Inject Ligand into Sample Cell r1->r2 Repeat for a series of injections r3 Measure Heat Change r2->r3 Repeat for a series of injections r3->r2 Repeat for a series of injections a1 Integrate Injection Peaks r3->a1 a2 Generate Binding Isotherm a1->a2 a3 Fit to a Binding Model to Determine KA, ΔH, and n a2->a3

Figure 2: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately determine the concentrations of the purified protein and the chiral carboxylic acid.

    • Ensure both the protein and the ligand are in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended.

    • Degas all solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (K_A = 1/K_D), enthalpy change (ΔH), and stoichiometry of binding (n).

Fluorescence Polarization (FP)

FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[16][17][18][19][20]. It is particularly well-suited for high-throughput screening of inhibitors in a competitive binding format.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_run Execution (in microplate) cluster_analysis Data Analysis p1 Synthesize/Obtain Fluorescent Tracer r1 Incubate Protein, Tracer, and Competitor p1->r1 p2 Prepare Protein and Competitor Solutions p2->r1 r2 Excite with Polarized Light r1->r2 r3 Measure Emitted Polarized Light r2->r3 a1 Calculate Fluorescence Polarization r3->a1 a2 Plot FP vs. Competitor Concentration a1->a2 a3 Determine IC50/Ki a2->a3

Figure 3: A generalized workflow for a competitive Fluorescence Polarization (FP) assay.

Step-by-Step Methodology:

  • Assay Development:

    • A fluorescently labeled ligand (tracer) that binds to the target protein is required. This could be a known inhibitor with a fluorescent tag.

    • Determine the optimal concentrations of the target protein and the tracer that give a stable and significant polarization signal.

  • Competitive Binding Assay:

    • In a microplate, add the target protein, the fluorescent tracer, and a dilution series of the unlabeled chiral carboxylic acid (the competitor).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer. The inhibition constant (K_i) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Comparative Data Analysis: A Case Study Approach

In the absence of direct experimental data for (S)-(+)-hexahydromandelic acid, we present a representative table of binding affinities for other relevant chiral carboxylic acids to our identified potential targets, Factor Xa and COX-2. This table illustrates how to structure and compare such data.

Table 1: Representative Binding Affinities of Chiral Carboxylic Acids for Factor Xa and COX-2

CompoundTargetAssayBinding Affinity (K_D/K_i/IC50)Reference
(S)-Naproxen COX-2Enzyme InhibitionIC50 ≈ 2 µM[1]
(R)-Naproxen COX-2Enzyme InhibitionIC50 > 200 µM[1]
(S)-Ibuprofen COX-2Enzyme InhibitionIC50 ≈ 5 µM[1]
(R)-Ibuprofen COX-2Enzyme InhibitionIC50 ≈ 160 µM[1]
DX-9065a Factor XaEnzyme InhibitionK_i ≈ 41 nM[21]
Betrixaban Factor XaEnzyme InhibitionK_i ≈ 0.12 nM[6]

This comparative table highlights the profound impact of stereochemistry on binding affinity, as seen in the case of the enantiomers of naproxen and ibuprofen for COX-2. It also provides a benchmark for the potency of known inhibitors for Factor Xa. When experimental data for (S)-(+)-hexahydromandelic acid becomes available, it can be directly compared within this framework.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive strategy for evaluating the binding affinity of (S)-(+)-hexahydromandelic acid and other chiral carboxylic acids. By leveraging knowledge from structurally related molecules, we have identified plausible protein targets and detailed the experimental protocols necessary for a thorough investigation. The importance of a multi-faceted approach, employing techniques like SPR, ITC, and FP, cannot be overstated, as each provides unique and complementary information about the molecular interaction.

The path forward for characterizing (S)-(+)-hexahydromandelic acid is clear:

  • Expression and purification of the potential target proteins, Factor Xa and COX-2.

  • Systematic execution of the binding assays detailed in this guide to determine the binding affinity of both (S)-(+)- and (R)-(-)-hexahydromandelic acid.

  • Comparative analysis of the obtained data against known inhibitors and other relevant chiral carboxylic acids.

By following this rigorous, scientifically-grounded approach, researchers can confidently and accurately characterize the binding profiles of novel chiral carboxylic acids, thereby accelerating the journey from laboratory discovery to potential therapeutic application.

References

  • Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd. [Link]

  • A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. PMC - NIH. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026, January 13). ResearchGate. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026, January 05). PMC. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • The Design of Competitive, Small-molecule Inhibitors of Coagulation Factor Xa. ResearchGate. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 03). FindLight. [Link]

  • Biomolecular Binding Affinity. (2023, September 04). axiVEND microarrays. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). [Link]

  • Fluorescence Polarization | FP. Celtarys. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). PMC. [Link]

  • Synthesis and Molecular Simulation Studies of Mandelic Acid Peptidomimetic Derivatives as Aminopeptidase N Inhibitors. PubMed. [Link]

  • Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. PMC. [Link]

  • Structural insights into the stereochemistry of the cyclooxygenase reaction. PubMed. [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • Application of Molecular Modeling to Development of New Factor Xa Inhibitors. PMC. [Link]

  • Recognition of Chiral Carboxylic Anions by Artificial Receptors. PMC - NIH. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025, July 23). MDPI. [Link]

  • Molecular Structures of Human Factor Xa Complexed with Ketopiperazine Inhibitors: Preference for a Neutral Group in the S1 Pocket. (2003, February 01). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In silico analysis of small molecule binding pockets on the surface of... ResearchGate. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). White Paper. [Link]

  • Unusual and atypical cyclooxygenase reactions. PMC - NIH. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC. [Link]

  • Isothermal titration calorimetry of protein-protein interactions. PubMed - NIH. [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar. [Link]

  • Characterization of protein-protein interactions by isothermal titration calorimetry. Vrije Universiteit Brussel. [Link]

  • Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... ResearchGate. [Link]

  • Asymmetric Brønsted acid catalysis with chiral carboxylic acids. (2017, July 21). Chemical Society Reviews (RSC Publishing). [Link]

  • (PDF) Exploration of cyclooxygenase-1 binding modes of some chiral anti-inflammatory drugs using molecular docking and dynamic simulations. ResearchGate. [Link]

  • Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. (2021, May 17). ACS Catalysis - ACS Publications. [Link]

  • Saccharide-Assisted Resolution of Bioactive Chiral Carboxylic Acids via NHC-Catalyzed Regioselective Transesterification. (2024, September 10). ACS Catalysis. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • (PDF) The binding of arachidonic acid in the cyclooxygenase active site of mouse prostaglandin endoperoxide synthase-2 (COX-2) - A putative L-shaped binding conformation utilizing the top channel region. ResearchGate. [Link]

  • Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. ResearchGate. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (2025, January 02). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 05). Bio-protocol. [Link]

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Validation

Chiral Doping in Advanced Materials: A Comparative Guide to (S)-(+)-Hexahydromandelic Acid and Camphor Sulfonic Acid

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic causality, experimental validation, and objective performance metrics in chiral doping applications.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic causality, experimental validation, and objective performance metrics in chiral doping applications.

Introduction: The Architecture of Chiral Induction

Chiral doping is a foundational technique in materials science for transferring molecular asymmetry into macroscopic superstructures. This process is critical for developing chiroptical sensors, enantioselective separation membranes, and chiral conductive polymers. Two prominent chiral dopants—(S)-(+)-Hexahydromandelic acid (HHMA) and Camphor sulfonic acid (CSA) —represent distinct mechanistic paradigms. While CSA relies on strong ionic interactions (protonation) to induce chirality and conductivity in conjugated polymers like polyaniline (PANI)[1][2], HHMA utilizes hydrogen bonding and steric templating to induce helicity in block copolymers and micellar nematic phases[3][4].

This guide objectively compares their performance, underlying mechanisms, and experimental workflows to aid researchers in selecting the optimal dopant for specific material systems.

Mechanistic Causality: Ionic vs. Hydrogen-Bonded Chiral Transfer

Camphor Sulfonic Acid (CSA): Rigid Ionic Templating

CSA is the gold standard for doping polyaniline (PANI). The mechanism relies on acid-base protonation: the sulfonic acid group of CSA protonates the imine nitrogens of the PANI emeraldine base[1]. This not only transitions the polymer into a conductive emeraldine salt but also forces the polymer backbone into a specific helical conformation due to the steric bulk and chirality of the camphor moiety[2]. The resulting PANI-CSA complex exhibits high electrical conductivity and strong circular dichroism (CD) signals[1][2].

CSA_Mechanism A Emeraldine Base (Achiral) C Protonation of Imine Nitrogens A->C B (+)-Camphor Sulfonic Acid B->C H+ Transfer & Counterion Pairing D Emeraldine Salt (Conductive) C->D E Chiral Helical Conformation D->E Steric Repulsion & Backbone Rearrangement

Figure 1: Mechanistic pathway of CSA doping in polyaniline via ionic protonation and steric templating.

(S)-(+)-Hexahydromandelic Acid (HHMA): The Sergeant-and-Soldier Effect

Unlike the strong ionic doping of CSA, HHMA operates primarily through non-covalent interactions such as hydrogen bonding. In systems like poly(2-vinylpyridine) (P2VP) or micellar nematic phases, the hydroxyl and carboxyl groups of HHMA interact with the host matrix[4][5]. The cyclohexyl ring of HHMA provides a specific hydrophobic shape that dictates the alignment of the host molecules[6]. This triggers a "sergeant-and-soldier" effect, where a small amount of the chiral dopant (the sergeant) forces a large domain of achiral polymer chains (the soldiers) to adopt a unified helical sense[4].

HHMA_Mechanism A Achiral Polymer (e.g., P2VP) C Hydrogen Bonding Network A->C B (S)-(+)-Hexahydromandelic Acid B->C Chiral Induction D Sergeant-and-Soldier Amplification C->D E Macroscopic Helical Superstructure D->E Cooperative Conformational Shift

Figure 2: Chiral induction mechanism of HHMA via hydrogen bonding and the sergeant-and-soldier effect.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Success is verified through distinct, measurable physical property changes (e.g., conductivity, optical activity).

Protocol A: Electrochemical Synthesis of CSA-Doped Chiral Polyaniline

Objective: Generate an optically active, conductive polymer film.

  • Electrolyte Preparation: Dissolve 0.1 M aniline monomer in an aqueous solution containing 1.0 M (+)-10-camphorsulfonic acid (HCSA)[2].

  • Electropolymerization: Use a standard three-electrode cell (Indium Tin Oxide working electrode, Pt counter electrode, Ag/AgCl reference). Apply a constant potential of +0.9 V at 0 °C to minimize side reactions and promote ordered chain growth[1][2].

  • Validation (Self-Check): The film should turn a distinct green color (emeraldine salt).

  • Characterization: Measure conductivity using a four-probe method (target: >100 S/cm). Confirm chirality via Circular Dichroism (CD) spectroscopy; the film must exhibit a bisignate Cotton effect corresponding to the polaron band transitions[1][2].

Protocol B: Chiral Induction in P2VP using HHMA

Objective: Induce helicity in an achiral block copolymer via hydrogen bonding.

  • Solution Preparation: Dissolve Polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) in a common solvent (e.g., DMF) at 1 mg/mL[5].

  • Dopant Introduction: Add (S)-(+)-HHMA to the solution at a molar ratio of 0.5:1 (HHMA to pyridine units). The carboxyl group of HHMA will hydrogen-bond with the pyridine nitrogen[4][5].

  • Self-Assembly: Induce phase separation by slowly dialyzing the mixture against deionized water over 48 hours to form helical nanowires[5].

  • Validation (Self-Check): Analyze the dialyzed dispersion using UV-Vis and CD spectroscopy. A positive Cotton effect around 226 nm (n–π* transition of the carboxyl group) and split peaks at 250/264 nm (π–π* transition of the pyridine ring) confirm successful chirality transfer[5].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of both dopants based on established literature[1][2][5][6].

Parameter(+)-Camphor Sulfonic Acid (CSA)(S)-(+)-Hexahydromandelic Acid (HHMA)
Primary Mechanism Ionic protonation & steric templatingHydrogen bonding & electrostatic interactions
Target Host Materials Conjugated polymers (PANI, Polythiophene)Block copolymers (P2VP), Micellar nematics
Electrical Conductivity High (up to 400 S/cm in PANI)Insulator (Not applicable)
Chiral Amplification Direct backbone twistingSergeant-and-soldier cooperative effect
Solvent Compatibility m-cresol, chloroform, waterDMF, aqueous interfaces, organic solvents
Helical Twisting Power (HTP) Moderate (requires stoichiometric doping)High (amplified via cooperative effects)

Conclusion

The selection between CSA and HHMA hinges entirely on the desired material properties. CSA is the definitive choice for applications requiring simultaneous electrical conductivity and chirality, such as chiral electrodes or electromagnetic shielding[1][2]. Its ability to protonate conjugated backbones while enforcing steric order makes it uniquely suited for rigid polymers. Conversely, HHMA excels in soft-matter applications, such as liquid crystals and self-assembling block copolymers[5][6]. Its reliance on hydrogen bonding allows for dynamic, reversible chiral induction without altering the fundamental electronic structure of the host material.

References

  • Synthesis and Characterization of Camphor Sulfonic Acid Fully Doped Polyaniline. ResearchGate. Available at:[Link]

  • Electrochemical Formation of Chiral Polyaniline Colloids Codoped with (+)- or (−)-10-Camphorsulfonic Acid and Polystyrene Sulfonate. Macromolecules - ACS Publications. Available at:[Link]

  • Effects of salts and structure of chiral dopants on the induced pitch from micellar nematic phases. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Chiroptical Sensing: A Conceptual Introduction. Sensors (MDPI). Available at:[Link]

  • Assembly of large-area helical nanowire and nanosphere superstructures by PS-b-P2VP/S-mandelic acid via interfacial nanoarchitectonics. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available at:[Link]

Sources

Comparative

Validating the specific rotation of (S)-(+)-hexahydromandelic acid against literature values

In the landscape of chiral drug development and asymmetric synthesis, the stereochemical purity of intermediates is paramount. (S)-(+)-Hexahydromandelic acid is a valuable chiral building block, and verifying its enantio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chiral drug development and asymmetric synthesis, the stereochemical purity of intermediates is paramount. (S)-(+)-Hexahydromandelic acid is a valuable chiral building block, and verifying its enantiomeric purity is a critical quality control step. This guide provides an in-depth, experience-driven protocol for validating the specific rotation of (S)-(+)-hexahydromandelic acid against established literature values. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

The Foundational Principle: Optical Rotation

Chiral molecules, like (S)-(+)-hexahydromandelic acid, possess the unique property of rotating the plane of polarized light.[1][2][3] This phenomenon, known as optical activity, is the cornerstone of polarimetry. The direction and magnitude of this rotation are characteristic of a specific enantiomer.[3] The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise) by an equal degree under identical conditions.[3]

The specific rotation, denoted as [α], is a standardized measure of this optical activity and is calculated from the observed rotation (α) using Biot's Law.[4][5] This value is a physical constant for a pure chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).[5][6]

Literature Benchmark for (S)-(+)-Hexahydromandelic Acid

A thorough literature review is the first step in any validation process. For (S)-(+)-hexahydromandelic acid, the established specific rotation provides the benchmark against which our experimental results will be compared.

EnantiomerSpecific Rotation ([α])ConditionsSource
(S)-(+)-Hexahydromandelic acid+23°18°C, Sodium D-line (589 nm), c = 1 in acetic acid
(R)-(-)-Hexahydromandelic acid-23°18°C, Sodium D-line (589 nm), c = 1 in acetic acid[7]

The consistency in the magnitude and opposition in the sign of rotation for the (S) and (R) enantiomers reinforces the reliability of these literature values.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed not just to generate data, but to instill confidence in its accuracy through meticulous procedure and adherence to good laboratory practices.[8][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis instrument Instrument Calibration & Zeroing solution Solution Preparation (c = 1 g/100mL in Acetic Acid) instrument->solution Ensures baseline accuracy temp Temperature Equilibration (18°C ± 0.5°C) solution->temp Rotation is temperature-dependent blank Measure Blank (Solvent) temp->blank Critical for stable readings sample Measure Sample (5-7 Readings) blank->sample Corrects for solvent effects calculate Calculate Average Observed Rotation (α) sample->calculate Improves precision specific_rotation Calculate Specific Rotation [α] calculate->specific_rotation purity Calculate Optical Purity / Enantiomeric Excess specific_rotation->purity compare Compare with Literature Value purity->compare G node1 100% (S) Enantiomer (Enantiopure) node2 Specific Rotation = +23° node1->node2 node3 Optical Purity = 100% ee node2->node3 node4 Racemic Mixture (50% S, 50% R) node5 Specific Rotation = 0° node4->node5 node6 Optical Purity = 0% ee node5->node6 node7 Experimental Sample node8 Specific Rotation = +22.5° node7->node8 node9 Optical Purity = 97.8% ee node8->node9

Caption: Correlation of Enantiomeric Composition and Optical Properties.

Conclusion

This guide outlines a comprehensive and robust methodology for validating the specific rotation of (S)-(+)-hexahydromandelic acid. By understanding the principles behind each step—from meticulous sample preparation to precise temperature control—researchers can generate high-quality, reliable data. This self-validating system not only confirms the identity and purity of the chiral intermediate but also adheres to the rigorous standards of scientific integrity required in drug development and chemical research. The close correlation of experimental data with literature values provides strong evidence of the material's stereochemical quality.

References

  • Determination of Optical Rotation and Specific Optical Rotation. (2011, September 4). Pharmaguideline. [Link]

  • Find the specific rotation of sugar solution by using a polarimeter. BRCM-CET. [Link]

  • 7. Polarimetry. [Link]

  • Optical Activity Lab 2013. Truman ChemLab. [Link]

  • THE POLARIMETRY EXPERIMENT. [Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

  • Optical Rotation Determination. [Link]

  • Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. [Link]

  • Validation of Analytical Methods. (2018, April 25). IntechOpen. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Analytical method validation: A brief review. (2022, November 8). [Link]

  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. [Link]

  • Microstructure and Chirality: The Impact on Twisted or Tilted Crystals in Ring-Banded (R)/(S)-Mandelic Acids with Complex Assembly Structures. (2025, February 3). The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. (2024, March 2). [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 12). YouTube. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. [Link]

  • 5.3: Optical Activity. (2023, January 28). Chemistry LibreTexts. [Link]

  • (+)-Mandelic acid has a specific rotation of +158. What would be... Pearson. [Link]

  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. [Link]

  • Optical Purity, Enantiomeric Excess and The Horeau Effect. (2020, August 16). The Royal Society of Chemistry. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps. [Link]

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Safety & Regulatory Compliance

Safety

(S)-(+)-Hexahydromandelic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (S)-(+)-Hexahydromandelic Acid As a Senior Application Scientist, I frequently consult with drug development teams utilizing (S)-(+)-Hexahydromandelic acid (CAS: 614...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (S)-(+)-Hexahydromandelic Acid

As a Senior Application Scientist, I frequently consult with drug development teams utilizing (S)-(+)-Hexahydromandelic acid (CAS: 61475-31-8) as a critical chiral building block in organic synthesis. While this compound is generally recognized as a non-hazardous substance under standard GHS classifications[1], its physical nature as a combustible organic solid demands rigorous operational discipline. In laboratory settings, the absence of acute toxicity often leads to complacency. However, improper handling of fine organic powders can result in particulate inhalation, and improper disposal can disrupt local wastewater ecosystems.

This guide provides a self-validating, mechanistic protocol for the safe handling, spill mitigation, and disposal of this material, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of a chemical is the first step in designing a logical safety protocol. We do not just follow rules; we engineer safety based on molecular behavior.

Table 1: Physicochemical and Safety Profile of (S)-(+)-Hexahydromandelic Acid

PropertyValue / ClassificationOperational Implication
CAS Number 61475-31-8Unique identifier for inventory and waste tracking.
Molecular Weight 158.19 g/mol Determines stoichiometric waste generation.
Melting Point 127–130 °CRemains solid at room temperature; presents a dust hazard.
GHS Classification Not a hazardous substance[1]Does not require specialized hazardous waste codes, but still requires controlled disposal.
Storage Class 11 - Combustible Solids[2]Must be kept away from strong oxidizers and ignition sources.

Causality Insight: Why do we treat a "non-hazardous" chemical with such strict protocols? (S)-(+)-Hexahydromandelic acid is a Class 11 combustible solid[2]. When organic acids are aerosolized as fine dust, their high surface-area-to-volume ratio makes them susceptible to rapid oxidation. Therefore, our primary operational goal is the absolute suppression of dust generation[1].

Operational Safety & Experimental Handling Protocols

Before initiating any synthetic workflow involving this compound, establish the following baseline safety measures to protect personnel and maintain reagent purity.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers of the solid powder within a certified chemical fume hood or a localized exhaust ventilation system to capture airborne particulates[3].

  • Personal Protective Equipment (PPE):

    • Respiratory: If dust generation is unavoidable during bulk transfers, utilize an N95 (US) or P1 (EU EN 143) particulate respirator[3].

    • Dermal/Ocular: Wear nitrile gloves (inspected for micro-tears) and tightly fitting safety goggles[3].

  • Transfer Mechanics: Use anti-static spatulas for weighing. Avoid dropping the powder from a height to minimize aerosolization.

Spill Response Methodology

In the event of an accidental release, follow this deterministic cleanup sequence to prevent environmental contamination and airborne suspension.

Step-by-Step Spill Cleanup:

  • Isolate: Secure the area and ensure all personnel are wearing appropriate PPE.

  • Contain: Do not use compressed air or dry sweeping, as this disperses dust into the breathing zone.

  • Collect: Carefully sweep up the material using a dustpan and shovel, or use a HEPA-filtered vacuum specifically designed for combustible dusts[3].

  • Sanitize: Wash the affected surface with a damp cloth to remove residual micro-particulates.

  • Segregate: Place all collected material and contaminated cleanup supplies into a dedicated, sealable waste container[3].

Waste Segregation & Disposal Workflow

The integrity of a laboratory's waste management system relies on strict segregation. Do not allow (S)-(+)-Hexahydromandelic acid to enter municipal drains[1]. Even mild organic acids can alter the pH of local aquatic environments and artificially inflate the Biological Oxygen Demand (BOD) in water treatment facilities.

Step-by-Step Disposal Protocol:

  • Primary Containment: Leave residual chemicals in their original, tightly closed containers whenever possible[1]. If transferring waste, use chemically compatible High-Density Polyethylene (HDPE) containers.

  • Waste Segregation: Do not mix this organic acid waste with other laboratory wastes (especially bases or strong oxidizers) to prevent unintended exothermic cross-reactions[1].

  • Labeling: Clearly label the container with the chemical name, CAS number, and the designation "Non-Hazardous Combustible Solid Waste."

  • Professional Handover: Contact a licensed professional waste disposal service to remove the material from the facility[3]. Ensure the transfer complies with all local and national environmental regulations[1].

Disposal Decision Pathway

To standardize laboratory operations, follow this visual logic tree for waste processing:

G Start Solid Waste Generation (S)-(+)-Hexahydromandelic Acid Check Is the waste contaminated with reactive chemicals? Start->Check Segregate Segregate as pure Organic Acid Waste Check->Segregate No Mixed Classify based on most hazardous contaminant Check->Mixed Yes Container Place in tightly closed, compatible container Segregate->Container Mixed->Container Label Label: Non-Hazardous Combustible Solid Container->Label Dispose Transfer to Licensed Waste Disposal Service Label->Dispose

Workflow for the segregation and disposal of (S)-(+)-Hexahydromandelic acid waste.

Regulatory & Transport Considerations

From a logistical standpoint, (S)-(+)-Hexahydromandelic acid is not regulated as a dangerous good under ADR/RID, IMDG, or IATA transport regulations[1]. This simplifies the shipping of waste to disposal facilities. However, the exemption from transport regulations does not exempt the facility from environmental compliance; the material must never be treated as general trash and must still be processed by an authorized waste management entity[3].

References

  • SAFETY DATA SHEET - SigmaAldrich.cn Source: sigmaaldrich.cn URL:[Link]

  • Safety Data Sheet - Angene Chemical Source: angenechemical.com URL:[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of (S)-(+)-Hexahydromandelic Acid

This guide provides essential safety and logistical information for the handling and disposal of (S)-(+)-Hexahydromandelic acid (CAS No. 61475-31-8).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of (S)-(+)-Hexahydromandelic acid (CAS No. 61475-31-8). As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for your critical research. The protocols described herein are designed as a self-validating system, where each step is rooted in established safety principles to protect researchers and ensure experimental integrity.

Hazard Assessment and Chemical Profile

(S)-(+)-Hexahydromandelic acid is a carboxylic acid with the molecular formula C₈H₁₄O₃.[1] A crucial first step in any laboratory workflow is a thorough understanding of the potential hazards of the materials involved.

According to its Safety Data Sheet (SDS), (S)-(+)-Hexahydromandelic acid is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, the absence of a formal hazard classification does not imply zero risk. As a matter of sound scientific practice and in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a comprehensive approach to safety must be maintained.[2][3][4] This involves minimizing all chemical exposures and adhering to a written Chemical Hygiene Plan (CHP).[3]

Key Considerations:

  • Physical Form: As a solid, powdered substance, the primary physical hazard is the potential for generating airborne dust during handling. Inhalation of any chemical dust should be avoided.[5]

  • Chemical Class: As a carboxylic acid, it is prudent to consider the general hazards of this class, such as potential mild skin or eye irritation upon contact, although specific data for this compound is limited.[6] The health effects of this specific chemical have not been thoroughly investigated.[1]

  • Incompatibilities: Carboxylic acids should generally be stored away from strong bases, strong oxidizing agents, and strong reducing agents.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is fundamental to minimizing exposure. The following recommendations are based on a risk assessment for handling a non-classified chemical powder. All personnel must receive training on the proper use and maintenance of their PPE.[8]

PPE CategoryRecommended Equipment & Rationale
Eye & Face Protection Chemical Safety Goggles: Required for all procedures. They provide essential protection against accidental splashes or dust getting into the eyes.[8] For tasks with a higher risk of splashing (e.g., handling large quantities or vigorous mixing), a Face Shield worn over safety goggles is recommended.[9][10]
Skin & Body Protection Laboratory Coat: A standard, fastened lab coat is mandatory to protect skin and personal clothing from contamination.[8][11] Gloves: Nitrile gloves are recommended for their chemical resistance and dexterity.[9][12] Gloves must be inspected for tears or holes before each use and should be changed immediately if contaminated or after a maximum of two hours of use.[11][13] Always wash hands after removing gloves.[14]
Respiratory Protection Not typically required under normal handling conditions. However, if procedures are likely to generate significant dust and cannot be controlled by engineering methods (see Section 3), a NIOSH-approved dust respirator should be used.[8][10] All respiratory protection requires a formal program, including fit-testing, as mandated by OSHA.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational plan is crucial for safety and reproducibility. The following workflow is designed to guide the user from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the manufacturer's label is intact and legible.[3] All secondary containers must be clearly labeled with the chemical name.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][14] Keep away from incompatible materials such as strong bases or oxidizing agents.[6] Do not store in metal cabinets which can be corroded by acids.[6]

Safe Handling and Weighing of Solid Powder

The primary goal during this stage is to prevent the generation and inhalation of dust.[5][15]

  • Designate an Area: All work with the solid powder should be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure (powder containment hood).[11][16] This is the most critical engineering control.

  • Prepare the Work Surface: Line the work surface with absorbent bench paper to contain any minor spills.[11][15]

  • Weighing Procedure ("Tare Method"):

    • Place a labeled, empty container with a lid on the balance and tare it to zero.[16]

    • Move the container to the fume hood or ventilated enclosure.

    • Carefully transfer the desired amount of (S)-(+)-Hexahydromandelic acid into the container. Use a spatula and minimize the drop height to reduce dust.[15]

    • Securely close the lid on the container.

    • Return the closed container to the balance to record the final weight.[16]

    • Perform all subsequent additions of solvents or reagents within the fume hood.[11]

  • Decontamination: After handling, decontaminate the spatula and work surface. A wet wipe with a suitable solvent (like 70% ethanol) followed by soap and water is effective for cleaning non-disposable equipment and surfaces.[9][16] Dispose of contaminated bench paper and disposable items as solid waste.

Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and procedures for safely managing (S)-(+)-Hexahydromandelic acid in the laboratory.

Safe Handling & Disposal Workflow for (S)-(+)-Hexahydromandelic Acid cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_disposal Waste Management receive Receive & Inspect Container store Store in Cool, Dry, Well-Ventilated Area receive->store If OK weigh Weigh Solid in Fume Hood or Ventilated Enclosure store->weigh Wear Full PPE dissolve Prepare Solution in Fume Hood weigh->dissolve waste Dispose of Waste dissolve->waste After Experiment spill Spill Cleanup small_waste Small Quantity (<100mL, dilute)? waste->small_waste neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) small_waste->neutralize Yes collect Collect in Labeled Hazardous Waste Container small_waste->collect No / Solid Waste drain Dispose to Drain with Copious Water neutralize->drain

Caption: Logical workflow from receiving the chemical to its proper disposal.

Spill Management

In the event of a spill:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: For a small, dry spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]

  • Cleanup: Carefully sweep or scoop the contained material into a designated waste container. Avoid creating dust. Wet-cleaning methods are preferable to dry sweeping.[15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Waste: Dispose of all cleanup materials as chemical waste.

Disposal Plan

Proper disposal is critical to environmental stewardship and regulatory compliance.[18][19] Always follow your institution's specific guidelines and all local, state, and federal regulations.

  • Small Quantities (e.g., <100 mL of a dilute solution):

    • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate, until the pH of the solution is neutral (pH 6-8).[17]

    • Drain Disposal: The neutralized solution can typically be poured down the drain with a large volume of running water (at least a 100-fold excess).[17] Do not empty undiluted or non-neutralized material into drains.[9]

  • Large Quantities or Solid Waste:

    • Collection: Collect unused solid material and concentrated solutions in a clearly labeled, sealed hazardous waste container.[17]

    • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[17]

Conclusion: A Culture of Safety

While (S)-(+)-Hexahydromandelic acid is not classified as a hazardous material, a culture of safety dictates that all chemicals be handled with a high degree of care. The causality behind these protocols is the principle of minimizing all potential routes of exposure—inhalation, ingestion, and dermal contact. By integrating these expert-backed procedures, from PPE selection to waste disposal, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl Inc. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). U.S. Department of Health & Human Services. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Safety by Design. [Link]

  • Hexahydromandelic acid Safety Data Sheet (SDS) | CAS: 61475-31-8. Chemdor Chemicals. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University & Health System - Occupational & Environmental Safety Office. [Link]

  • Powder Handling. AirClean Systems. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Chemical Waste Disposal Guidelines. University of California, Santa Cruz. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]

  • How to Minimize Environmental Impact of Carboxylic Acid Production? Patsnap. [Link]

  • Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.

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